molecular formula C36H37O18+ B1232578 Shisonin

Shisonin

Cat. No.: B1232578
M. Wt: 757.7 g/mol
InChI Key: YPXWWSJGANMFFQ-AQAMAIGXSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Shisonin is a naturally occurring anthocyanin pigment, specifically a cyanidin derivative, predominantly isolated from the leaves of Perilla frutescens var. crispa , also known as the Shiso plant . This compound is responsible for the distinctive reddish-purple coloration in purple-leaf perilla varieties and is often found in a cocktail of pigments alongside malonylthis compound and chlorophyll within the plant . In cutting-edge materials science, this compound serves as an effective, eco-friendly photosensitizer in dye-sensitized solid-state solar cells (DSSCs) . Research demonstrates that TiO2 films sensitized with a crude extract containing both this compound and chlorophyll exhibit a synergistic effect, achieving energy conversion efficiencies as high as 1.3%, with a short-circuit photocurrent of ~4.8 mA/cm² and an open-circuit voltage of 534 mV . The action spectrum of these cells shows distinct peaks corresponding to the absorption of both pigments, making this compound a promising candidate for bio-inspired renewable energy devices that mimic natural photosynthesis . As a polyphenolic compound, this compound is also a subject of interest in phytochemical and nutritional research due to its potential antioxidant properties, which are characteristic of its chemical class . Its structure has been identified as cyanidin 3-O-(6-O-(E)-p-coumaroyl-glucopyranoside)-5-O-malonylglucoside in some cultivars, contributing to the complex pigment profile of perilla leaves . This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound appropriately, considering its sensitivity to environmental factors like pH and its potential degradation in the presence of certain oxidative substances.

Properties

Molecular Formula

C36H37O18+

Molecular Weight

757.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H36O18/c37-13-25-28(43)30(45)32(47)35(53-25)51-23-11-18(39)10-22-19(23)12-24(34(50-22)16-4-7-20(40)21(41)9-16)52-36-33(48)31(46)29(44)26(54-36)14-49-27(42)8-3-15-1-5-17(38)6-2-15/h1-12,25-26,28-33,35-37,43-48H,13-14H2,(H3-,38,39,40,41,42)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1

InChI Key

YPXWWSJGANMFFQ-AQAMAIGXSA-O

SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Shisonin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shisonin, a prominent anthocyanin found in the leaves of Perilla frutescens, is a natural pigment responsible for the plant's characteristic reddish-purple coloration. As a member of the flavonoid family, this compound is gaining increasing attention within the scientific community for its potential therapeutic properties, including its antioxidant and pro-apoptotic activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and known biological activities of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as Cyanidin 3-O-(6-O-p-coumaroyl)-β-D-glucoside-5-O-β-D-glucoside. Its structure consists of a cyanidin aglycone backbone glycosidically linked to two glucose moieties, with one of them being acylated with a p-coumaroyl group. This acylation significantly influences its stability and solubility.

Caption: Chemical structure and basic properties of this compound.

Physicochemical Data Summary

Quantitative data on the physicochemical properties of this compound are summarized below. It is important to note that specific experimental values for pure this compound are not extensively reported in the literature. Therefore, some data are based on closely related acylated anthocyanins or general properties of anthocyanins from Perilla frutescens.

PropertyValue / Description
Molecular Formula C36H37O18+
Molecular Weight 757.7 g/mol [1]
Molar Absorptivity (ε) While a specific value for this compound is not readily available, the molar absorptivity of a related anthocyanin, cyanidin-3-O-glucoside, is approximately 26,900 L·mol⁻¹·cm⁻¹[2]. The acylation in this compound may alter this value.
Solubility Generally soluble in polar solvents like water, ethanol, and methanol. Acylation with the p-coumaroyl group increases its lipophilicity, thereby enhancing its solubility in less polar organic solvents compared to non-acylated anthocyanins[3][4].
Stability (pH) Anthocyanins from Perilla frutescens are reported to be stable in the pH range of 3.0 to 6.0. Extracts containing this compound have shown maximal stability at approximately pH 3.7.
Stability (Temperature) Stable at temperatures between 40-70°C. Thermal degradation typically follows first-order kinetics, with the rate increasing at higher temperatures[5][6][7][8][9][10][11][12].

Biosynthesis of this compound

This compound is synthesized in Perilla frutescens via the flavonoid branch of the phenylpropanoid pathway. This intricate pathway involves a series of enzymatic reactions that start from the amino acid phenylalanine.

shisonin_biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin F3H Cyanidin Cyanidin Dihydroquercetin->Cyanidin DFR, ANS Cyanidin_3_glucoside Cyanidin 3-O-glucoside Cyanidin->Cyanidin_3_glucoside UFGT Shisonin_precursor Cyanidin 3-O-(p-coumaroyl)glucoside Cyanidin_3_glucoside->Shisonin_precursor Acyltransferase This compound This compound Shisonin_precursor->this compound 5-O-glucosyltransferase apoptosis_pathway This compound This compound ROS Increased ROS This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis nfkb_pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammation Nucleus->Inflammation Gene Transcription extraction_workflow Start Dried Perilla frutescens leaves Extraction Ultrasonic-assisted extraction with acidified ethanol (e.g., 70% ethanol with 0.1% HCl) Start->Extraction Filtration Filtration to remove solid residue Extraction->Filtration Concentration Rotary evaporation to remove ethanol Filtration->Concentration Purification Column chromatography (e.g., Amberlite XAD-7 resin) Concentration->Purification Elution Elution with acidified ethanol Purification->Elution Final_product Purified this compound-rich extract Elution->Final_product

References

The Biosynthesis of Shisonin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shisonin, the characteristic anthocyanin responsible for the vibrant red-purple coloration of Perilla frutescens (perilla or shiso), is a subject of growing interest due to its potential applications in the food, cosmetic, and pharmaceutical industries. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final complex anthocyanin molecule. The document outlines the key enzymes and their corresponding genes, summarizes available quantitative data, and provides detailed experimental protocols for the analysis of this pathway. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding for researchers in molecular biology, biochemistry, and drug development.

Introduction

This compound is an acylated and glycosylated anthocyanin, with its primary form in Perilla frutescens being malonylthis compound. The complete structure of malonylthis compound is cyanidin 3-O-(6”-O-(E)-p-coumaroyl)-β-D-glucopyranoside-5-O-(6”’-O-malonyl)-β-D-glucopyranoside. Its biosynthesis is a multi-step process that begins with the general phenylpropanoid pathway, followed by the flavonoid and anthocyanin-specific pathways, and culminates in a series of species-specific modification reactions involving glycosylation, acylation, and malonylation. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this compound and for exploring its biological activities.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages: the general phenylpropanoid pathway, the flavonoid biosynthesis pathway, and the late-stage modification pathway.

General Phenylpropanoid Pathway

This pathway provides the precursor molecule, p-coumaroyl-CoA, for flavonoid biosynthesis.

  • Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Finally, p-coumaric acid is activated by the addition of a coenzyme A moiety to produce p-coumaroyl-CoA.

Flavonoid and Anthocyanin Biosynthesis Pathway

This stage leads to the formation of the core anthocyanidin structure, cyanidin.

  • Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Naringenin chalcone is cyclized to (2S)-naringenin.

  • Flavanone 3-Hydroxylase (F3H): Naringenin is hydroxylated to produce dihydrokaempferol.

  • Flavonoid 3'-Hydroxylase (F3'H): Dihydrokaempferol is hydroxylated to form dihydroquercetin.

  • Dihydroflavonol 4-Reductase (DFR): Dihydroquercetin is reduced to leucocyanidin.

  • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Leucocyanidin is oxidized to the unstable anthocyanidin, cyanidin.

Late-Stage Modifications: The Path to Malonylthis compound

The final steps in this compound biosynthesis involve a series of glycosylation and acylation reactions that increase its stability and modify its color.

  • UDP-glucose:Flavonoid 3-O-Glucosyltransferase (3-GT): A glucose molecule is transferred from UDP-glucose to the 3-hydroxyl group of cyanidin, forming cyanidin 3-O-glucoside.

  • Hydroxycinnamoyl-CoA:Anthocyanin 3-O-glucoside-6''-O-acyltransferase (AAT): An acyl group, typically p-coumaroyl from p-coumaroyl-CoA, is transferred to the 6''-position of the glucose moiety at the 3-O-position, yielding cyanidin 3-O-(6''-O-p-coumaroyl)-glucoside (this compound). A cDNA encoding this enzyme in Perilla frutescens has been identified as PfAT208[1].

  • Anthocyanin 5-O-Glucosyltransferase (5-GT): A second glucose molecule is attached to the 5-hydroxyl group of the cyanidin core, forming cyanidin 3-O-(6''-O-p-coumaroyl)-glucoside-5-O-glucoside. The cDNA for this enzyme has been isolated from Perilla frutescens[2].

  • Malonyl-CoA:Anthocyanin Malonyltransferase (MAT): Finally, a malonyl group from malonyl-CoA is transferred to the glucose at the 5-O-position to produce the stable, final product, malonylthis compound.

Visualization of the this compound Biosynthesis Pathway

Shisonin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid & Anthocyanin Pathway cluster_late_stage Late-Stage Modifications Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Cyanidin_3_glucoside Cyanidin_3_glucoside Cyanidin->Cyanidin_3_glucoside 3-GT (UDP-glucose) This compound This compound Cyanidin_3_glucoside->this compound AAT (PfAT208) (p-Coumaroyl-CoA) Cyanidin_3_p_coumaroylglucoside_5_glucoside Cyanidin_3_p_coumaroylglucoside_5_glucoside This compound->Cyanidin_3_p_coumaroylglucoside_5_glucoside 5-GT (UDP-glucose) Malonylthis compound Malonylthis compound Cyanidin_3_p_coumaroylglucoside_5_glucoside->Malonylthis compound MAT (Malonyl-CoA)

Caption: Biosynthetic pathway of malonylthis compound in Perilla frutescens.

Quantitative Data

Quantitative analysis of this compound biosynthesis is essential for understanding the efficiency of the pathway and for metabolic engineering strategies.

Table 1: Quantitative Analysis of Anthocyanins in Perilla frutescens

CompoundConcentration (mg/100g dry weight)Reference
Total Monomeric Anthocyanins52.5[3]
Malonylthis compound19.0[3]
This compound13.9[3]
Malonyl-cis-shisonin9.3[3]
cis-Shisonin4.4[3]
Cyanidin 3-O-caffeoylglucoside-5-O-glucoside3.0[3]
Cyanidin 3-O-caffeoylglucoside-5-O-malonylglucoside1.6[3]
Cyanidin 3-O-feruloylglucoside-5-O-glucoside1.3[3]

Note: Quantified as cyanidin-3-O-glucoside equivalents.

Experimental Protocols

Anthocyanin Extraction and Quantification

This protocol is adapted from methods described for anthocyanin analysis in Perilla frutescens.

5.1.1. Extraction

  • Freeze-dry fresh Perilla frutescens leaves and grind them into a fine powder.

  • Extract the powdered material (e.g., 20 g) twice with a suitable solvent. A common solvent is 45% ethanol in water containing 6% acetic acid (e.g., 1000 mL).

  • Perform the extraction at a controlled temperature (e.g., 45°C) for a defined period (e.g., 60 minutes) with continuous stirring.

  • Combine the supernatants from the extractions and concentrate them using a rotary evaporator at a low temperature (e.g., 40°C).

  • For purification, the concentrated extract can be subjected to column chromatography, for example, using an Amberlite XAD-7 resin.

5.1.2. Quantification by pH Differential Method

  • Prepare two dilutions of the anthocyanin extract, one in potassium chloride buffer (pH 1.0) and the other in sodium acetate buffer (pH 4.5).

  • Allow the solutions to equilibrate for at least 15 minutes.

  • Measure the absorbance of each dilution at the wavelength of maximum absorption for anthocyanins (around 520 nm) and at a wavelength where anthocyanins do not absorb (around 700 nm) to correct for haze.

  • Calculate the total monomeric anthocyanin content using the following formula: Total Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × l) where:

    • A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5

    • MW = Molecular weight of cyanidin-3-glucoside (449.2 g/mol )

    • DF = Dilution factor

    • ε = Molar absorptivity of cyanidin-3-glucoside (26,900 L·mol-1·cm-1)

    • l = Pathlength of the cuvette (cm)

HPLC-MS Analysis of Anthocyanins

This protocol provides a general workflow for the separation and identification of this compound and related anthocyanins.

HPLC_Workflow Start Anthocyanin Extract Filtration Filter through 0.22 µm membrane Start->Filtration HPLC Inject into UPLC/HPLC System Filtration->HPLC Column C18 Reverse-Phase Column HPLC->Column Gradient Gradient Elution with Mobile Phases (A: 0.1% Formic Acid in Water, B: Acetonitrile) Column->Gradient Detection DAD/UV-Vis Detector (520 nm) Gradient->Detection MS ESI-IT-TOF-MS/MS Detection->MS Analysis Data Analysis: - Retention Time - UV-Vis Spectra - Mass Spectra (MS, MSn) - Comparison with Standards MS->Analysis End Identification and Quantification Analysis->End

Caption: Workflow for HPLC-MS analysis of anthocyanins.

5.2.1. Chromatographic Conditions

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution is employed, commonly with mobile phase A consisting of an acidified aqueous solution (e.g., 0.1% formic acid in water) and mobile phase B being an organic solvent like acetonitrile.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is set to monitor the absorbance at the λmax for anthocyanins (around 520 nm).

  • Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode is coupled with a mass analyzer (e.g., ion trap, time-of-flight) to obtain mass spectra and fragmentation patterns for structural elucidation.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression of genes involved in this compound biosynthesis.

qRTPCR_Workflow Start Perilla Leaf Tissue RNA_Extraction Total RNA Extraction (e.g., using a plant RNA isolation kit) Start->RNA_Extraction RNA_Quantification Assess RNA Quality and Quantity (e.g., Nanodrop, Bioanalyzer) RNA_Extraction->RNA_Quantification cDNA_Synthesis Reverse Transcription to cDNA (using reverse transcriptase and oligo(dT) primers) RNA_Quantification->cDNA_Synthesis qPCR_Setup Prepare qPCR Reaction Mix: - cDNA template - Gene-specific primers - SYBR Green master mix cDNA_Synthesis->qPCR_Setup qPCR_Run Perform qPCR in a thermal cycler qPCR_Setup->qPCR_Run Data_Analysis Analyze Ct values, calculate relative gene expression (e.g., 2^-ΔΔCt method with a reference gene like Actin) qPCR_Run->Data_Analysis End Relative Gene Expression Levels Data_Analysis->End Regulatory_Network cluster_genes Biosynthetic Genes MYB R2R3-MYB (e.g., PfMYB80) Structural_Genes PAL, CHS, DFR, ANS, 3-GT, AAT, 5-GT, MAT MYB->Structural_Genes Activation MBW_Complex bHLH bHLH bHLH->Structural_Genes Activation WD40 WD40 WD40->Structural_Genes Activation bZIP bZIP bZIP->Structural_Genes Activation Light Light Light->MYB Light->bZIP

References

Shisonin and Malonylshisonin in Perilla frutescens: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of shisonin and its malonylated derivative, malonylthis compound, the principal anthocyanins responsible for the characteristic purple and red pigmentation in Perilla frutescens. This document synthesizes current scientific knowledge on their biosynthesis, chemical properties, and physiological significance, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Perilla frutescens Anthocyanins

Perilla frutescens, an annual herb of the mint family, is widely cultivated in East Asia for culinary and medicinal purposes. The vibrant coloration of its leaves, particularly in red and purple cultivars, is due to the accumulation of anthocyanins. The primary anthocyanins identified in P. frutescens are cyanidin derivatives, with malonylthis compound being the most abundant, followed by this compound.[1][2] These compounds are of significant interest to the scientific community due to their potent antioxidant properties and potential therapeutic applications.[1][3]

Chemically, this compound is cyanidin 3-O-(6-O-p-coumaroyl)-β-D-glucoside-5-O-β-D-glucoside. Malonylthis compound, the genuine and more stable form in the plant, is 3-O-(6-O-(E)-p-coumaryl-β-D-glucopyranosyl)-5-O-(6-O-malonyl-β-D-glucopyranosyl)-cyanidin.[4][5] The malonylation of this compound is a critical step in the late stage of the anthocyanin biosynthetic pathway.[6]

Quantitative Analysis of Anthocyanins in Perilla frutescens

The concentration of this compound and malonylthis compound in P. frutescens is influenced by genetic factors (cultivar) and environmental conditions, such as light intensity.[7] The following tables summarize quantitative data on anthocyanin content in various P. frutescens cultivars.

Table 1: Total Anthocyanin Content in Different Perilla frutescens Cultivars

Cultivar/VarietyPlant PartTotal Anthocyanin Content (mg/g dry weight, expressed as cyanidin equivalent)Reference
Red P. frutescensLeaves1.6 - 1.8[8]
Half-red P. frutescensLeaves0.7[8]

Table 2: Relative Abundance of Major Anthocyanins in Red Perilla frutescens

AnthocyaninRelative Abundance (%)Reference
Malonylthis compound55 - 66[8]
This compound17 - 26[8]

Table 3: Anthocyanidin Content in Two Types of Perilla frutescens Leaves (µg/g)

AnthocyanidinGreen-back Purple P. frutescensDual-faced Purple P. frutescensReference
Cyanidin273.35Higher than Green-back purple[9]
Delphinidin0.65Higher than Green-back purple[9]
Pelargonidin17.33Higher than Green-back purple[9]
Peonidin1.74Higher than Green-back purple[9]

Biosynthesis and Regulatory Pathways

The biosynthesis of this compound and malonylthis compound is a branch of the flavonoid pathway, involving a series of enzymatic reactions. The process is tightly regulated by a complex network of transcription factors, with light being a major environmental stimulus.

Anthocyanin Biosynthetic Pathway in Perilla frutescens

The core biosynthetic pathway leading to the formation of this compound and malonylthis compound is initiated from the amino acid phenylalanine. A sequence of enzymatic steps, catalyzed by enzymes such as Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-hydroxylase (F3H), Dihydroflavonol 4-reductase (DFR), and Anthocyanidin Synthase (ANS), leads to the production of cyanidin.[1][10] Subsequent glycosylation and acylation steps, mediated by specific glucosyltransferases (GT) and acyltransferases (AT), result in the formation of this compound and finally malonylthis compound.[1]

Anthocyanin Biosynthetic Pathway Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucocyanidin Leucocyanidin Dihydrokaempferol->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Cyanidin_3_glucoside Cyanidin_3_glucoside Cyanidin->Cyanidin_3_glucoside 3GT This compound This compound Cyanidin_3_glucoside->this compound 5GT, AAT Malonylthis compound Malonylthis compound This compound->Malonylthis compound MAT PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H DFR DFR ANS ANS _3GT 3GT _5GT 5GT AAT AAT MAT MAT Light-Induced Signaling Pathway cluster_dark Dark cluster_light Light Light Light Photoreceptors Photoreceptors (Phy, Cry, UVR8) Light->Photoreceptors COP1_inactive COP1 (Inactive) Photoreceptors->COP1_inactive inactivates COP1_active COP1 (Active) HY5_degradation HY5 Degradation COP1_active->HY5_degradation promotes HY5_accumulation HY5 Accumulation MBW_complex MBW Complex (MYB, bHLH, WD40) HY5_accumulation->MBW_complex activates Anthocyanin_genes Anthocyanin Biosynthetic Genes (CHS, DFR, ANS, etc.) MBW_complex->Anthocyanin_genes activates transcription of Anthocyanin_biosynthesis Anthocyanin Biosynthesis Anthocyanin_genes->Anthocyanin_biosynthesis Experimental Workflow cluster_cultivation Plant Cultivation and Treatment cluster_sampling Sampling and Preparation cluster_analysis Biochemical Analysis cluster_data Data Analysis and Interpretation Cultivation Perilla frutescens Cultivation (Controlled Environment) Treatment Application of Environmental Stress (e.g., varying light intensity) Cultivation->Treatment Sampling Leaf Tissue Sampling Treatment->Sampling Preparation Freezing, Lyophilization, and Grinding Sampling->Preparation Extraction Anthocyanin Extraction Preparation->Extraction Quantification HPLC-DAD Quantification Extraction->Quantification Activity_Assay Antioxidant Activity Assays (DPPH, ABTS) Extraction->Activity_Assay Data_Analysis Statistical Analysis Quantification->Data_Analysis Activity_Assay->Data_Analysis Interpretation Correlation of Anthocyanin Content with Environmental Stress and Antioxidant Activity Data_Analysis->Interpretation

References

The Crimson Leaf: A Technical Guide to the Natural Sources and Analysis of Shisonin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide provides a comprehensive overview of Shisonin, a significant anthocyanin responsible for the characteristic red-purple pigmentation in various plant species. Tailored for researchers, scientists, and professionals in drug development, this document delves into the primary natural reservoirs of this compound and its derivatives, presents quantitative data, and outlines detailed experimental protocols for their extraction and analysis. Furthermore, it elucidates the biosynthetic pathway of this compound and typical analytical workflows through detailed diagrams.

Natural Sources of this compound and Its Derivatives

This compound and its derivatives are predominantly found in plants belonging to the Lamiaceae family, with Perilla frutescens being the most notable source. This herb, commonly known as perilla or shiso, has several varieties that differ in leaf color, which directly correlates with their anthocyanin content.

The primary compounds of interest are:

  • This compound: (cyanidin 3-O-(E)-p-coumaroylglucoside-5-O-glucoside)

  • Malonylthis compound: An acylated derivative of this compound, often the most abundant form in fresh plant material.[1]

  • cis-Shisonin: An isomer of this compound.[2]

The red and purple varieties of Perilla frutescens are the most significant sources of these compounds, where they accumulate in the leaves.[3] Green varieties, on the other hand, have negligible to no this compound content.[3]

Quantitative Analysis of this compound and Derivatives in Perilla frutescens

The concentration of this compound and its derivatives can vary significantly based on the plant variety, cultivation conditions, and the specific part of the plant being analyzed. The following tables summarize quantitative data from various studies.

Table 1: Total Anthocyanin Content in Different Perilla frutescens Varieties

Perilla frutescens VarietyPlant PartTotal Anthocyanin ContentReference
Red var. crispaLeaves2.9 to 4.0 µmol/100 mL (expressed as cyanidin equivalent)[1]
var. acutaLeaves52.5 mg/100 g dry weight (expressed as cyanidin-3-O-glucoside equivalents)[4]
Dual-faced purpleLeaves34.63% higher than green-back purple variety[5]
Green-back purpleLeavesLower than dual-faced purple variety[5]

Table 2: Concentration of Specific this compound Derivatives in Red Perilla frutescens

CompoundPlant PartConcentrationNoteReference
Malonylthis compoundLeavesMajor anthocyanin-[1]
This compoundLeavesPresent, but in lower concentration than Malonylthis compound-[1]

Experimental Protocols

Extraction of this compound and Its Derivatives from Perilla frutescens Leaves

This protocol is a synthesis of common methods for the extraction of anthocyanins from plant material.

Objective: To extract this compound and its derivatives from fresh or dried Perilla frutescens leaves for subsequent analysis.

Materials and Reagents:

  • Fresh or dried red/purple Perilla frutescens leaves

  • Ethanol (72%) or 45% ethanol (v/v) in water with 6% acetic acid[4][6]

  • Mortar and pestle or a laboratory blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Amberlite XAD-7 resin (for purification)[4]

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or vacuum filtration)

Procedure:

  • Sample Preparation:

    • For fresh leaves, wash them thoroughly with distilled water and blot dry.

    • For dried leaves, grind them into a fine powder using a mortar and pestle or a blender.[4]

  • Extraction:

    • Weigh a known amount of the prepared leaf material (e.g., 20 g of dried powder).[4]

    • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:50 w/v).[4]

    • Macerate the mixture at a controlled temperature (e.g., 45-63°C) for a defined period (e.g., 60-90 minutes).[4][6] Agitation or sonication can be used to enhance extraction efficiency.

  • Filtration and Centrifugation:

    • Filter the extract through filter paper to remove solid plant debris.

    • Centrifuge the filtrate at a moderate speed (e.g., 4000 rpm for 15 minutes) to pellet any remaining fine particles.

  • Solvent Evaporation:

    • Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to avoid degradation of the anthocyanins.[4]

  • Purification (Optional):

    • For higher purity, the concentrated extract can be passed through an Amberlite XAD-7 column to separate anthocyanins from other compounds like sugars and organic acids.[4]

    • Elute the anthocyanins from the resin using acidified ethanol.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its derivatives in the extracted sample.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% trifluoroacetic acid or 5% formic acid) to maintain a low pH, which stabilizes the anthocyanins in their colored form.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over 30-40 minutes to elute the compounds of interest.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Anthocyanins have a characteristic absorbance maximum around 520 nm.

  • Column Temperature: 25-30°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of a this compound or cyanidin-3-glucoside standard.

  • Sample Preparation: Filter the plant extract through a 0.45 µm syringe filter before injection.

  • Injection: Inject a known volume (e.g., 20 µL) of the sample and standards into the HPLC system.

  • Data Analysis: Identify the peaks corresponding to this compound and its derivatives based on their retention times compared to the standards. Quantify the compounds by creating a calibration curve from the peak areas of the standards.

Determination of Total Anthocyanin Content by Spectrophotometry (pH Differential Method)

Objective: To estimate the total anthocyanin content in the extracted sample.

Principle: This method is based on the structural transformation of anthocyanins with a change in pH. The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the wavelength of maximum absorption is proportional to the total anthocyanin concentration.

Materials and Reagents:

  • Potassium chloride buffer (0.025 M), pH 1.0

  • Sodium acetate buffer (0.4 M), pH 4.5

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Dilute the plant extract with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at 520 nm.

  • Measurement:

    • Take two aliquots of the diluted sample.

    • To one aliquot, add the pH 1.0 buffer.

    • To the second aliquot, add the pH 4.5 buffer.

    • Allow the solutions to equilibrate for 15 minutes.

  • Absorbance Reading: Measure the absorbance of both solutions at the wavelength of maximum absorbance (around 520 nm for this compound) and at 700 nm (to correct for haze).

  • Calculation:

    • Calculate the absorbance (A) for the sample: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5.

    • Calculate the total monomeric anthocyanin content (mg/L): (A x MW x DF x 1000) / (ε x L), where:

      • MW = Molecular weight of the anthocyanin (for cyanidin-3-glucoside: 449.2 g/mol )[4]

      • DF = Dilution factor

      • ε = Molar absorptivity of the anthocyanin (for cyanidin-3-glucoside: 26,900 L·cm⁻¹·mol⁻¹)[4]

      • L = Pathlength in cm (usually 1 cm)

Biosynthesis and Experimental Workflow Diagrams

Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general anthocyanin pathway, which is a branch of the phenylpropanoid pathway. The following diagram illustrates the key steps leading to the formation of this compound.

Shisonin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS p_Coumaroyl_CoA->Naringenin_chalcone Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Dihydroquercetin->Leucocyanidin Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Cyanidin_3_glucoside Cyanidin_3_glucoside Cyanidin->Cyanidin_3_glucoside 3GT Cyanidin_3_5_diglucoside Cyanidin_3_5_diglucoside Cyanidin_3_glucoside->Cyanidin_3_5_diglucoside 5GT This compound This compound Cyanidin_3_5_diglucoside->this compound Acyltransferase Cyanidin_3_5_diglucoside->this compound Malonylthis compound Malonylthis compound This compound->Malonylthis compound

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the extraction, purification, and analysis of this compound from Perilla frutescens.

Shisonin_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Perilla Leaves Grinding Grinding/Homogenization Start->Grinding Solvent_Extraction Solvent Extraction (Acidified Ethanol) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Column_Chromatography Column Chromatography (Optional) Concentration->Column_Chromatography Spectrophotometry Spectrophotometry (Total Anthocyanins) Concentration->Spectrophotometry HPLC HPLC-DAD (Quantification of this compound and Derivatives) Concentration->HPLC Column_Chromatography->Spectrophotometry Column_Chromatography->HPLC LC_MS LC-MS (Identification) HPLC->LC_MS

Caption: Experimental workflow for this compound analysis.

References

The Biological Role of Shisonin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shisonin, the primary anthocyanin responsible for the characteristic red-purple pigmentation in the leaves of Perilla frutescens (Shiso), plays a significant role in the plant's defense mechanisms against environmental stressors. As a member of the flavonoid family, its biological activity is intrinsically linked to its potent antioxidant properties. This technical guide provides an in-depth analysis of the biological role of this compound, focusing on its function in abiotic stress mitigation. We present quantitative data on this compound content, detailed experimental protocols for its analysis, and a putative signaling pathway illustrating its induction under stress conditions. This document is intended to serve as a comprehensive resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and utilize the properties of this natural pigment.

Introduction

Perilla frutescens, commonly known as shiso or perilla, is a culinary and medicinal herb widely cultivated in East Asia. The vibrant red and purple varieties of this plant owe their coloration to a class of water-soluble pigments known as anthocyanins, with this compound (cyanidin 3-O-(E)-p-coumaroylglucoside-5-O-malonylglucoside) and its derivatives being the most prominent.[1][2] Beyond its role as a pigment, this compound is a key bioactive compound that contributes to the plant's resilience against a variety of environmental challenges. Its primary biological function is centered on the mitigation of oxidative damage induced by abiotic stressors.[3][4]

Biological Role of this compound in Abiotic Stress Response

The accumulation of this compound in Perilla frutescens is a hallmark of the plant's response to various abiotic stresses, including high light intensity, drought, and salinity.[4][5] The fundamental role of this compound in this context is to act as a powerful antioxidant, neutralizing reactive oxygen species (ROS) that are generated in excess under stress conditions.[3]

2.1. Antioxidant Activity and ROS Scavenging

Abiotic stresses disrupt normal cellular processes, leading to the overproduction of ROS such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[3][6] These highly reactive molecules can cause significant damage to cellular components, including lipids, proteins, and DNA.[6] this compound, like other anthocyanins, can directly scavenge these harmful radicals.[3] This antioxidant capacity is attributed to the chemical structure of anthocyanins, which allows them to donate electrons or hydrogen atoms to neutralize ROS. The accumulation of this compound in the vacuoles of leaf cells provides a localized defense mechanism against oxidative stress.[3]

2.2. Photoprotection

Under high light conditions, the photosynthetic apparatus of a plant can become overwhelmed, leading to the generation of ROS and potential photo-oxidative damage.[7][8] this compound and other anthocyanins accumulated in the epidermal and mesophyll cells can act as a "sunscreen" by absorbing excess visible and UV radiation, thereby protecting the underlying chlorophyll and photosynthetic machinery from photodamage.[4][9]

2.3. Stress Signaling

While primarily acting as a protectant, there is evidence to suggest that anthocyanins may also be involved in stress signaling pathways.[9] The accumulation of these pigments can be an indicator of the plant's stress status, potentially triggering downstream responses to enhance overall stress tolerance.

Quantitative Data on this compound Content

The concentration of this compound and its derivatives can vary significantly among different cultivars of Perilla frutescens and in response to environmental conditions. Red-leafed varieties consistently show higher concentrations of anthocyanins compared to their green-leafed counterparts.[1][2]

Cultivar/ConditionMajor Anthocyanins DetectedTotal Anthocyanin Content (representative values)Reference
P. frutescens (Red varieties)Malonylthis compound, this compound, cis-Shisonin2.9 to 4.0 µmol/100 mL (expressed as cyanidin equivalent)[1]
P. frutescens 'Green-back purple'Cyanidin, Delphinidin, Pelargonidin, Peonidin273.35 µg/g (Cyanidin)[10]
P. frutescens 'Dual-faced purple'Cyanidin, Delphinidin, Pelargonidin, Peonidin412.33 µg/g (Cyanidin)[10]
P. frutescens (Purple-leaf variety) under droughtAnthocyaninsSignificantly higher than green-leaf variety[5][11]

Table 1: Quantitative data on anthocyanin content in Perilla frutescens.

Signaling Pathway for Abiotic Stress-Induced this compound Accumulation

A specific signaling pathway for this compound has not been elucidated. However, based on the general understanding of abiotic stress response in plants leading to anthocyanin production, a putative pathway can be proposed. Abiotic stress triggers a signaling cascade that results in the activation of transcription factors, which in turn upregulate the genes of the anthocyanin biosynthetic pathway.

Abiotic_Stress_Signaling_for_Shisonin_Production Abiotic_Stress Abiotic Stress (e.g., High Light, Drought, Salinity) ROS_Production Increased ROS Production (H₂O₂, O₂⁻, •OH) Abiotic_Stress->ROS_Production Signal_Perception Signal Perception (Receptors/Sensors) ROS_Production->Signal_Perception Stress_Tolerance Enhanced Stress Tolerance (ROS Scavenging, Photoprotection) ROS_Production->Stress_Tolerance Oxidative Damage Signaling_Cascade Signaling Cascade (Kinases, Ca²⁺, Hormones) Signal_Perception->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (MYB, bHLH, WD40) Signaling_Cascade->Transcription_Factors Anthocyanin_Biosynthesis_Genes Upregulation of Anthocyanin Biosynthesis Genes Transcription_Factors->Anthocyanin_Biosynthesis_Genes Shisonin_Accumulation This compound Accumulation Anthocyanin_Biosynthesis_Genes->Shisonin_Accumulation Shisonin_Accumulation->ROS_Production Inhibition Shisonin_Accumulation->Stress_Tolerance

Caption: Putative signaling pathway for abiotic stress-induced this compound accumulation.

Experimental Protocols

5.1. Extraction of this compound from Perilla frutescens Leaves

This protocol is adapted from general methods for anthocyanin extraction.[12][13]

  • Sample Preparation: Harvest fresh Perilla frutescens leaves and immediately freeze them in liquid nitrogen. Lyophilize the frozen leaves to dryness and then grind them into a fine powder using a mortar and pestle or a grinder.

  • Extraction Solvent: Prepare an extraction solvent of methanol (or ethanol) containing 0.1% HCl (v/v). The acidic conditions help to stabilize the anthocyanins in their colored flavylium cation form.

  • Extraction Procedure: a. Weigh approximately 1 gram of the powdered leaf sample into a centrifuge tube. b. Add 10 mL of the extraction solvent to the tube. c. Vortex the mixture thoroughly to ensure complete wetting of the sample. d. Place the tube in an ultrasonic bath for 30 minutes at room temperature, protected from light. e. Centrifuge the mixture at 4000 x g for 15 minutes. f. Carefully decant the supernatant into a clean tube. g. Repeat the extraction process (steps b-f) on the pellet twice more to ensure complete extraction. h. Pool the supernatants.

  • Concentration and Storage: The pooled extract can be concentrated under vacuum using a rotary evaporator at a temperature below 40°C. The concentrated extract should be stored at -20°C in the dark until analysis.

Shisonin_Extraction_Workflow Start Fresh Perilla Leaves Freeze_Dry Freeze-Drying Start->Freeze_Dry Grind Grinding to Powder Freeze_Dry->Grind Extraction Extraction with Acidified Methanol/Ethanol Grind->Extraction Ultrasonication Ultrasonication Extraction->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Repeat Repeat Extraction Supernatant_Collection->Repeat Repeat->Extraction 2x Concentration Concentration (Rotary Evaporation) Repeat->Concentration Done End This compound Extract Concentration->End

Caption: Experimental workflow for this compound extraction.

5.2. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the HPLC analysis of anthocyanins and should be optimized for the specific instrument and column used.[14][15]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector and a C18 reverse-phase column.

  • Mobile Phase:

    • Mobile Phase A: 5% formic acid in water.

    • Mobile Phase B: 100% acetonitrile.

  • Gradient Elution: A typical gradient program would be:

    • 0-5 min: 10% B

    • 5-20 min: 10-25% B (linear gradient)

    • 20-25 min: 25-40% B (linear gradient)

    • 25-30 min: 40-10% B (linear gradient)

    • 30-35 min: 10% B (re-equilibration)

  • Analysis Parameters:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25°C

    • Detection wavelength: 520 nm (for anthocyanins)

  • Quantification: a. Prepare a series of standard solutions of a known anthocyanin standard (e.g., cyanidin-3-glucoside) of varying concentrations. b. Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration. c. Inject the this compound extract (filtered through a 0.45 µm syringe filter). d. Identify the this compound peak based on its retention time and UV-Vis spectrum. e. Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve. Results can be expressed as equivalents of the standard used. For absolute quantification, a purified this compound standard is required.

Conclusion

This compound is a multifunctional molecule in Perilla frutescens, serving not only as a key pigment but also as a crucial component of the plant's defense system against abiotic stress. Its primary biological role is to mitigate oxidative damage through potent antioxidant activity. The accumulation of this compound is a tightly regulated process, initiated by a complex signaling network in response to environmental cues. The methodologies outlined in this guide provide a framework for the extraction, quantification, and further investigation of this important natural product. A deeper understanding of this compound's biological functions and regulatory pathways holds promise for the development of stress-tolerant crop varieties and for its application in the pharmaceutical and nutraceutical industries.

References

Shikonin: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro mechanisms of action of shikonin, a potent naphthoquinone isolated from the dried root of Lithospermum erythrorhizon. While the initial topic specified "shisonin," a thorough review of the scientific literature reveals that the vast majority of research on the relevant anti-inflammatory, antioxidant, and anti-cancer properties is attributed to shikonin . This compound is a distinct anthocyanin compound with a different chemical structure and biological activity profile. Therefore, this guide will focus exclusively on the extensive in vitro data available for shikonin.

Shikonin has garnered significant interest in the scientific community for its pleiotropic pharmacological effects. This document aims to consolidate the current understanding of its molecular activities, providing researchers and drug development professionals with a detailed resource to inform further investigation and potential therapeutic applications. The information presented herein is organized to facilitate easy access to quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways modulated by shikonin.

Anti-Cancer Mechanisms of Action

Shikonin exhibits broad-spectrum anti-cancer activity across a range of human cancer cell lines. Its primary mechanisms involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival.

Induction of Apoptosis

Shikonin is a potent inducer of apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key initiating event is the generation of reactive oxygen species (ROS).[1]

  • Intrinsic Pathway : Shikonin-induced ROS disrupts the mitochondrial membrane potential. This leads to the release of cytochrome c into the cytoplasm, which then activates a cascade of caspase proteins. Specifically, shikonin treatment results in the cleavage and activation of caspase-9, which in turn activates the executioner caspase-3.[2] Activated caspase-3 is responsible for the cleavage of cellular proteins, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2] The pro-apoptotic protein Bax is often upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further promoting mitochondrial permeabilization.[2][3]

  • Extrinsic Pathway : Shikonin has been shown to upregulate the expression of death receptors, such as Death Receptor 5 (DR5), on the surface of cancer cells. This sensitization allows for the activation of the extrinsic apoptotic pathway, initiated by the cleavage of caspase-8, which can then directly cleave and activate caspase-3.

Cell Cycle Arrest

Shikonin can halt the progression of the cell cycle, primarily at the G2/M phase, in various cancer cell lines.[4][5] This effect prevents cancer cells from dividing and proliferating. Mechanistically, this is often associated with the upregulation of cell cycle inhibitors, such as p21, independent of the p53 tumor suppressor status.[4][5]

Modulation of Cancer-Related Signaling Pathways

Shikonin's anti-cancer effects are mediated by its ability to interfere with multiple signaling pathways critical for cancer cell growth and survival.

  • PI3K/Akt/mTOR Pathway : Shikonin is a known inhibitor of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell proliferation, growth, and survival.[3][6] Shikonin can increase the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[3] By inhibiting this pathway, shikonin downregulates downstream effectors like mTOR, leading to decreased protein synthesis and cell growth.[6]

  • MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cancer. Shikonin has been shown to inhibit the ERK-dependent cell growth signal.[4][5] Conversely, in some contexts, it can activate the JNK signaling cascade via ROS, which contributes to the induction of apoptosis.[1]

Quantitative Data: In Vitro Anti-Cancer Activity of Shikonin
Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
MCF-7 Breast CancerMTT7.4 ± 0.424[7]
MTT6.3 ± 0.648[7]
MTT3.9 ± 0.572[7]
143B OsteosarcomaMTT4.5524[8]
MTT2.0148[8]
K562 Chronic Myeloid LeukemiaCCK-8Not specified, dose-dependent decrease24, 48, 72[3]
NCI-N87 Gastric CancerCCK-8Not specified, dose-dependent decreaseNot specified[9]
MDA-MB-231 Breast CancerNot specified2.88 ± 0.25Not specified[10]

Anti-Inflammatory Mechanisms of Action

Shikonin demonstrates potent anti-inflammatory properties by targeting key mediators and signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.

Shikonin inhibits NF-κB activation through proteasome inhibition.[11][12] By inhibiting the chymotrypsin-like activity of the proteasome, shikonin prevents the degradation of phosphorylated IκBα.[12] This leads to the accumulation of IκBα in the cytoplasm, which sequesters NF-κB p65 and prevents its nuclear translocation.[11][12]

Reduction of Pro-inflammatory Mediators

As a consequence of NF-κB inhibition, shikonin significantly reduces the production and release of pro-inflammatory cytokines. In vitro studies have shown that shikonin treatment leads to a dose-dependent decrease in TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages and other cell types.[13] Shikonin also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of other inflammatory mediators.[13]

Quantitative Data: In Vitro Anti-Inflammatory Activity of Shikonin
Cell TypeStimulantMeasured EffectShikonin ConcentrationResultReference
Rat Primary Macrophages LPS (1 µg/ml)TNF-α release1 µM46% inhibition after 2h[11]
TNF-α release4 µM77% inhibition after 2h[11]
Human Dermal Fibroblasts TNF-αNF-κB p65 nuclear translocation1 µMInhibition of translocation[12]
Human Nucleus Pulposus Cells LPSp-p65 protein expression4 µMSignificant decrease[14]

Antioxidant Mechanisms of Action

Shikonin exerts antioxidant effects primarily through the activation of the Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress.

Activation of the Nrf2-ARE Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or activators like shikonin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Shikonin treatment has been shown to increase the expression and nuclear translocation of Nrf2.[15][16] This activation leads to the upregulation of downstream antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[11][15] These enzymes play a crucial role in neutralizing ROS and protecting cells from oxidative damage. The activation of Nrf2 by shikonin can be mediated through upstream kinases such as Akt.[17]

Signaling Pathway Diagrams (Graphviz DOT)

Shikonin_Anticancer_Pathways cluster_apoptosis Apoptosis Induction cluster_proliferation Proliferation & Survival Inhibition Shikonin_A Shikonin ROS ↑ ROS Shikonin_A->ROS DR5 ↑ Death Receptor 5 Shikonin_A->DR5 Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2 ↓ Bcl-2 Mito->Bcl2 Bax ↑ Bax Mito->Bax Casp9 Caspase-9 (Cleaved) CytC->Casp9 Casp3 Caspase-3 (Cleaved) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Casp8 Caspase-8 (Cleaved) DR5->Casp8 Casp8->Casp3 Shikonin_P Shikonin PI3K PI3K Shikonin_P->PI3K ERK ERK Shikonin_P->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Shikonin's anti-cancer signaling pathways. (Within 100 characters)

Shikonin_Anti_Inflammatory_Pathway Shikonin Shikonin Proteasome Proteasome Shikonin->Proteasome IkBa_p p-IκBα Proteasome->IkBa_p Degradation IkBa_NFkB p-IκBα / NF-κB Complex NFkB_p65 NF-κB (p65) Nucleus Nucleus NFkB_p65->Nucleus Translocation IkBa_NFkB->NFkB_p65 Release Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Transcription Inflammation Inflammation Transcription->Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IkBa_p Phosphorylation

Caption: Shikonin's anti-inflammatory NF-κB pathway. (Within 100 characters)

Shikonin_Antioxidant_Pathway Shikonin Shikonin Akt Akt Shikonin->Akt Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Keap1 Keap1 Nrf2_Keap1->Nrf2 Dissociation ARE ARE Nucleus->ARE Transcription Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Transcription Antioxidant_Response Antioxidant Response Transcription->Antioxidant_Response

Caption: Shikonin's antioxidant Nrf2-ARE pathway. (Within 100 characters)

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to elucidate the mechanisms of action of shikonin.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials :

    • Human cancer cell line (e.g., MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Shikonin stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Protocol :

    • Seed cells into a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of shikonin in complete medium.

    • Remove the medium from the wells and add 100 µL of medium containing various concentrations of shikonin (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO) at the same final concentration as the highest shikonin dose.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials :

    • 6-well plates

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol :

    • Seed cells in a 6-well plate and treat with the desired concentrations of shikonin for a specified time.

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Centrifuge the cell suspension and wash the cells once with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. (FITC Ex = 488 nm; Em = 530 nm; PI is detected in the phycoerythrin channel).

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in cell lysates.

  • Materials :

    • Treated and untreated cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-cleaved caspase-3, anti-PARP, anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, and a loading control like anti-β-actin or anti-GAPDH). Typical starting dilution is 1:1000.

    • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG). Typical starting dilution is 1:5000 to 1:10,000.

    • Tris-buffered saline with Tween-20 (TBST)

    • Enhanced chemiluminescence (ECL) detection system

  • Protocol :

    • Lyse shikonin-treated and control cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the protein bands using an ECL detection system and an imaging system.

Experimental Workflow Diagram (Graphviz DOT)

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data Data Analysis start Seed Cancer Cells incubate Incubate 24h start->incubate treat Treat with Shikonin (Various Concentrations & Times) incubate->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Apoptosis / Cell Cycle) treat->flow wb Western Blot (Protein Expression) treat->wb ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis flow->apoptosis_quant protein_quant Quantify Protein Levels wb->protein_quant

Caption: General workflow for in vitro shikonin studies. (Within 100 characters)

Conclusion

Shikonin is a multifaceted natural compound with potent anti-cancer, anti-inflammatory, and antioxidant activities demonstrated in a wide range of in vitro models. Its ability to induce apoptosis and cell cycle arrest in cancer cells, suppress pro-inflammatory pathways such as NF-κB, and activate the protective Nrf2 antioxidant response highlights its significant therapeutic potential. The detailed mechanisms and protocols presented in this guide offer a solid foundation for researchers to design and execute further studies aimed at exploring the full pharmacological profile of shikonin and advancing its development as a potential therapeutic agent.

References

The Apoptotic Effects of Shisonin on HeLa Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the apoptotic effects of Shisonin, a potent naphthoquinone compound, on human cervical cancer (HeLa) cells. It details the quantitative impact of this compound on cell viability, outlines the experimental protocols for key assays, and illustrates the intricate signaling pathways involved in this compound-induced apoptosis.

Core Findings: Quantitative Analysis of this compound's Efficacy

This compound has been demonstrated to inhibit the proliferation of HeLa cells in a dose- and time-dependent manner. The primary mechanism of this inhibition is the induction of apoptosis, or programmed cell death. The following table summarizes the key quantitative data from studies on this compound's effects on HeLa cells.

ParameterValueExperimental ConditionsSource(s)
IC50 (50% Inhibitory Concentration) 18.9 ± 1.1 µmol/LNot specified[1]
Apoptosis Induction Marked morphological changes (membrane blebbing, apoptotic bodies)40 µmol/L this compound[1]
Cell Cycle Arrest Significant blockage of G1 to S phase transition10 µmol/L this compound[1]
Caspase-3 Activity Significant increaseWithin 12 hours of treatment[1]

Note: this compound is often referred to as Shikonin in the scientific literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the apoptotic effects of this compound on HeLa cells.

Cell Culture and Treatment
  • Cell Line: HeLa (human cervical cancer) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for experiments. Control cells are treated with an equivalent amount of DMSO.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Seeding: HeLa cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[2]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or DMSO (control) and incubated for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[2][3]

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[2] The plate is then shaken for 15 minutes.[3]

  • Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader.[2][3] Cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: HeLa cells are treated with this compound for the desired time. Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[4][5]

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark at room temperature.[2][4]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.[2][4]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.

  • Cell Lysis: After treatment with this compound, HeLa cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6][7] The cell lysate is then centrifuged to remove cellular debris.[6]

  • Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[6]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Caspase-3, Bcl-2, Bax, p-ERK, p53). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

  • Detection: The protein bands are visualized using a chemiluminescence detection system.[6]

Visualizing the Process: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for investigating the apoptotic effects of this compound on HeLa cells.

G cluster_prep Cell Preparation & Treatment cluster_assays Apoptosis & Viability Assays cluster_mechanism Mechanism of Action Analysis HeLa HeLa Cell Culture Treatment This compound Treatment (Varying Concentrations & Times) HeLa->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Annexin V/PI Staining) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB

Caption: A simplified workflow for studying this compound's effects on HeLa cells.

This compound-Induced Apoptotic Signaling Pathway in HeLa Cells

This compound induces apoptosis in HeLa cells through a multifaceted signaling cascade involving both extrinsic and intrinsic pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway This compound This compound Casp8 Caspase-8 Activation This compound->Casp8 Activates ERK p-ERK (Phosphorylated ERK) Up-regulation This compound->ERK Induces p53 p53 Up-regulation This compound->p53 Induces Bcl2 Bcl-2 Family Regulation (Bax Up, Bcl-2 Down) This compound->Bcl2 Regulates Casp3 Caspase-3 Activation Casp8->Casp3 Activates ERK->p53 Leads to p53->Bcl2 Influences Mito Mitochondrial Disruption (Cytochrome c Release) Bcl2->Mito Controls Mito->Casp3 Activates ICAD ICAD Inhibition Casp3->ICAD Cleaves CAD CAD Activation Casp3->CAD Activates via ICAD cleavage ICAD->CAD Inhibits DNA_frag DNA Fragmentation CAD->DNA_frag Causes Apoptosis Apoptosis DNA_frag->Apoptosis Results in

References

In-Depth Technical Guide to the Discovery of Shisonin and Related Anthocyanins from Perilla crispa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary literature concerning the discovery, isolation, and structural elucidation of Shisonin and its related anthocyanin, Malonylthis compound. The information presented is collated from seminal works, offering a detailed look into the experimental methodologies and quantitative data that were pivotal in characterizing these complex natural pigments.

Introduction

The purple leaves of Perilla crispa (also known as Shiso) are a rich source of acylated anthocyanins, which are responsible for their vibrant coloration. Early research into these pigments led to the discovery of a family of complex cyanidin glycosides. This guide focuses on the foundational studies that first isolated and characterized these compounds, providing the detailed scientific basis for their structures.

Core Anthocyanin Structures

The primary anthocyanins identified in Perilla crispa are derivatives of cyanidin, acylated with both aromatic and aliphatic acids. The two key structures that form the basis of this guide are:

  • Malonylthis compound: Cyanidin 3-O-(6-O-(E)-p-coumaroyl-β-D-glucopyranosyl)-5-O-(6-O-malonyl)-β-D-glucopyranoside

  • This compound (User-specified structure): Cyanidin-3-O-(2-O-(β-D-glucopyranosyl)-6-O-(E)-caffeoyl)-β-D-glucopyranoside)-5-O-(6-O-malonyl)-β-D-glucopyranoside

While the primary literature extensively covers the discovery of Malonylthis compound, the specific discovery of the user-specified this compound variant with a caffeoyl group and a 2-O-glucosylation pattern is less prominently documented in initial findings. This guide will focus on the detailed experimental work available for Malonylthis compound as the foundational discovery, which provides the methodological context for the broader class of this compound-related compounds.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural elucidation of Malonylthis compound, as described in the primary literature.

Isolation of Malonylthis compound

The isolation of Malonylthis compound from the purple leaves of Perilla ocimoides L. var. crispa Benth involved a multi-step chromatographic process to obtain the pure pigment.

Experimental Workflow: Isolation of Malonylthis compound

G cluster_extraction Extraction cluster_purification Purification start Fresh Purple Leaves of Perilla extraction Extraction with 3% TFA in MeOH start->extraction concentration Concentration in vacuo extraction->concentration amberlite Amberlite XAD-7 Column Chromatography concentration->amberlite sephadex Sephadex LH-20 Column Chromatography amberlite->sephadex hplc Preparative HPLC (ODS column) sephadex->hplc final_product Pure Malonylthis compound (TFA salt) hplc->final_product

Caption: Workflow for the isolation of Malonylthis compound.

Detailed Steps:

  • Extraction: Fresh purple leaves of Perilla were extracted with methanol containing 3% trifluoroacetic acid (TFA).

  • Initial Purification: The extract was concentrated and subjected to column chromatography on Amberlite XAD-7. The column was washed with water and then eluted with methanol containing 3% TFA to yield a crude pigment fraction.

  • Further Purification: The crude pigment was further purified by column chromatography on Sephadex LH-20.

  • Final Purification: The final purification was achieved by preparative high-performance liquid chromatography (HPLC) on an ODS (octadecylsilane) column to yield pure Malonylthis compound as its TFA salt.

Structure Elucidation Techniques

A combination of spectroscopic and chemical degradation methods was employed to determine the complex structure of Malonylthis compound.

Key Experimental Techniques:

  • UV-Vis Spectroscopy: To determine the absorption maxima characteristic of the anthocyanin chromophore.

  • Fast Atom Bombardment Mass Spectrometry (FAB-MS): To determine the molecular weight of the intact molecule.

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To identify the individual structural components (cyanidin, glucose, p-coumaric acid, malonic acid) and to establish their connectivity. Techniques such as COSY (Correlation Spectroscopy) and NOE (Nuclear Overhauser Effect) were crucial in determining the linkage positions.

  • Chemical Degradation:

    • Acid Hydrolysis: Complete acid hydrolysis was used to break down the molecule into its constituent parts (aglycone, sugars, and acylating acids), which were then identified by comparison with authentic samples.

    • Partial Hydrolysis: Controlled partial hydrolysis was used to selectively remove certain acyl or glycosyl groups to aid in determining their positions. For instance, mild alkaline hydrolysis can selectively remove the malonyl group.

Logical Relationship: Structure Elucidation of Malonylthis compound

G cluster_spectroscopy Spectroscopic Analysis cluster_degradation Chemical Degradation uv_vis UV-Vis Spectroscopy elucidation Structure Elucidation uv_vis->elucidation fab_ms FAB-MS fab_ms->elucidation nmr 1H & 13C NMR (COSY, NOE) nmr->elucidation acid_hydrolysis Complete Acid Hydrolysis acid_hydrolysis->elucidation partial_hydrolysis Partial Hydrolysis partial_hydrolysis->elucidation

Caption: Key methods for Malonylthis compound structure elucidation.

Quantitative Data

The following tables summarize the key quantitative data obtained from the primary literature for Malonylthis compound.

Table 1: Physicochemical and Spectroscopic Data for Malonylthis compound
PropertyValue
Appearance Dark-red amorphous solid (as TFA salt)
Molecular Formula C₄₄H₄₃O₂₃⁺
Molecular Weight (FAB-MS) 931 (M⁺)
UV-Vis λmax (nm) in 0.1% HCl-MeOH 528, 313, 295
Table 2: ¹H-NMR Chemical Shift Data (δ in ppm) for Malonylthis compound in 3% TFA-d in CD₃OD
Proton AssignmentChemical Shift (δ)Multiplicity, J (Hz)
Cyanidin Moiety
H-48.92s
H-6'8.18dd, 2.2, 8.8
H-2'8.01d, 2.2
H-5'7.02d, 8.8
H-66.86d, 1.8
H-86.64d, 1.8
p-Coumaroyl Moiety
H-α6.32d, 15.9
H-β7.60d, 15.9
H-2'', 6''7.45d, 8.6
H-3'', 5''6.80d, 8.6
Sugar Moieties
H-1 (Glc at C-3)5.32d, 7.8
H-1 (Glc at C-5)5.15d, 7.8
Malonyl Moiety
CH₂3.45s

Note: This is a representative summary of key proton signals. For complete assignments, refer to the original publication.

Signaling Pathways and Biosynthesis

The biosynthesis of this compound and related anthocyanins follows the general flavonoid biosynthetic pathway. The core structure is assembled from precursors derived from the shikimate and acetate-malonate pathways.

Biosynthetic Pathway of Acylated Anthocyanins

G cluster_glycosylation Glycosylation cluster_acylation Acylation phenylalanine Phenylalanine coumaroyl_coa p-Coumaroyl-CoA phenylalanine->coumaroyl_coa naringenin Naringenin Chalcone coumaroyl_coa->naringenin dihydrokaempferol Dihydrokaempferol naringenin->dihydrokaempferol dihydroquercetin Dihydroquercetin dihydrokaempferol->dihydroquercetin cyanidin Cyanidin dihydroquercetin->cyanidin cyanidin_3g Cyanidin 3-glucoside cyanidin->cyanidin_3g cyanidin_3g5g Cyanidin 3,5-diglucoside cyanidin_3g->cyanidin_3g5g shisonin_core Acylated Cyanidin 3,5-diglucoside cyanidin_3g5g->shisonin_core malonylthis compound Malonylthis compound shisonin_core->malonylthis compound

Caption: Simplified biosynthetic pathway of Malonylthis compound.

Conclusion

The discovery of this compound and Malonylthis compound represents a significant achievement in the field of natural product chemistry. The detailed structural elucidation, made possible by a combination of advanced spectroscopic techniques and classical chemical methods, has provided a deep understanding of this complex class of plant pigments. The methodologies outlined in this guide, derived from the primary literature, serve as a valuable resource for researchers in natural product chemistry, phytochemistry, and drug development who are working with anthocyanins and other complex glycosides. The foundational knowledge of their isolation and characterization continues to be relevant for the exploration of their biological activities and potential applications.

An In-depth Technical Guide to Shisonin and its Glycosidic Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Shisonin, a key anthocyanin found in Perilla frutescens (Shiso). The focus is on its chemical structure, with a detailed exploration of its glycosidic linkages, and the experimental methodologies employed for its isolation and characterization.

Introduction to this compound

This compound is an acylated anthocyanin responsible for the characteristic red-purple coloration of Shiso leaves. Its full chemical name is cyanidin-3-(p-coumaroyl-D-glucosido)-5-glucoside . The structure consists of a central cyanidin aglycone, two glucose moieties, and a p-coumaric acid group. A closely related and often more abundant genuine pigment in the plant is Malonylthis compound, which has an additional malonyl group attached to the 5-O-glucoside. The stability and color of these pigments are significantly influenced by the acylation.[1]

Chemical Structure and Glycosidic Linkages

The core of this compound is the cyanidin flavonoid skeleton. The glycosidic linkages are O-glycosidic bonds, which are covalent bonds formed between a carbohydrate and another molecule.[2] In this compound, these linkages connect two β-D-glucopyranose units to the cyanidin aglycone at the C3 and C5 positions. Furthermore, a p-coumaric acid is attached to the glucose at the C3 position.

The precise connectivity and stereochemistry of these linkages are crucial for the molecule's three-dimensional structure and biological activity. The determination of these linkages relies heavily on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Structural Diagram of this compound

Shisonin_Structure cluster_cyanidin Cyanidin Aglycone cluster_glucose1 β-D-Glucopyranose cluster_glucose2 β-D-Glucopyranose cluster_pcoumaroyl p-Coumaroyl Group C Cyanidin Core G1 Glucose C->G1 O-glycosidic bond (C3) G2 Glucose C->G2 O-glycosidic bond (C5) PC p-Coumaric Acid G1->PC Ester linkage mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Wnt Wnt TSC1_2 TSC1/2 Wnt->TSC1_2 inhibits Akt Akt PI3K->Akt Akt->TSC1_2 inhibits Rheb Rheb TSC1_2->Rheb inhibits GTP loading Rheb->mTORC1 activates S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis regulates Cell Growth Cell Growth Protein Synthesis->Cell Growth Shikonin Shikonin Shikonin->mTORC1 inhibition Experimental_Workflow A Plant Material (Perilla frutescens leaves) B Extraction (Acidified Ethanol) A->B C Filtration & Concentration B->C D Column Chromatography (e.g., Amberlite XAD-7) C->D E Solid-Phase Extraction (SPE) (C18 Cartridge) D->E F Purified this compound E->F G Structural Elucidation F->G H 1D NMR (¹H, ¹³C) G->H I 2D NMR (COSY, HSQC, HMBC, NOESY) G->I J Structure Confirmed H->J I->J

References

Methodological & Application

Application Notes and Protocols for the Extraction of Shisonin from Perilla Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perilla frutescens, a member of the mint family, is a plant of significant interest in the pharmaceutical and nutraceutical industries due to its rich composition of bioactive compounds.[1] The leaves of the red and purple varieties are particularly abundant in anthocyanins, with shisonin (cyanidin 3-O-(E)-p-coumaroylglucoside-5-O-glucoside) and its derivatives being major constituents. This compound has garnered attention for its potential therapeutic properties, including antioxidant and anticancer activities.[1] The effective extraction and purification of this compound are critical steps for its further investigation and utilization in drug development.

This document provides detailed protocols for the extraction, purification, and analysis of this compound from Perilla leaves. It includes a comparison of different extraction methods, quantitative data on yields, and a discussion of the factors influencing extraction efficiency and stability.

Materials and Methods

Plant Material Preparation

Freshly harvested leaves of Perilla frutescens should be washed and dried. For consistent results, it is recommended to dry the leaves at a controlled temperature (e.g., 40-50°C) to a constant weight and then grind them into a fine powder.

Extraction Protocols

Several methods can be employed for the extraction of this compound from Perilla leaves. The choice of method depends on factors such as desired yield, purity, extraction time, and available equipment.

Solvent extraction is a conventional and widely used method for obtaining anthocyanins. Acidified solvents are typically used to maintain the stability of the flavylium cation form of anthocyanins, which is red and stable in acidic conditions.

Protocol:

  • Weigh 10 g of dried Perilla leaf powder and place it in a flask.

  • Add 200 mL of an acidified ethanol solution (e.g., 70% ethanol with 1% HCl).

  • Macerate the mixture at room temperature for 24 hours in the dark, with occasional shaking.

  • Alternatively, perform reflux extraction at 60°C for 2 hours.

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C.

  • The resulting crude extract can be used for purification or stored at -20°C.

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular compounds and enhancing mass transfer. This method generally offers higher yields in shorter extraction times compared to conventional solvent extraction.

Protocol:

  • Mix 1 g of dried Perilla leaf powder with 20 mL of 76.58% ethanol in a beaker.

  • Place the beaker in an ultrasonic bath.

  • Perform sonication at a frequency of 50 kHz and a power of 400 W.

  • Maintain the extraction temperature at 52.75°C for 53.84 minutes.

  • After extraction, centrifuge the mixture at 12,000 g for 15 minutes.

  • Collect the supernatant and store it for further processing.

Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of target compounds.

Protocol:

  • Place 40 g of dried Perilla leaf powder into a microwave extraction vessel.

  • Add the extraction solvent (e.g., water or ethanol) at a solvent-to-material ratio of 16.5:1 (mL/g).

  • Adjust the pH of the slurry to 8.4.

  • Apply microwave irradiation at a power of 600 W for 23 minutes.

  • Allow the vessel to cool, then filter the extract.

Purification of this compound

Macroporous resins are effective for the purification of flavonoids and anthocyanins from crude extracts.

Protocol:

  • Select a suitable macroporous resin (e.g., HPD450).

  • Pre-treat the resin by washing with ethanol and then water.

  • Load the crude this compound extract onto the resin column at a concentration of 0.06 mg/mL.

  • Wash the column with deionized water to remove sugars and other polar impurities.

  • Elute the adsorbed this compound using a 70% ethanol solution.

  • Collect the eluate and concentrate it under vacuum to obtain the purified this compound extract.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of this compound.

Protocol:

  • HPLC System: An HPLC system equipped with a Diode Array Detector (DAD) is suitable.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).[1]

  • Gradient Program: A typical gradient could be: 0-15 min, 12-24% B; 26-35 min, 24-50% B; 35-38 min, 50-100% B.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 520 nm for anthocyanins.

  • Quantification: Prepare a calibration curve using a this compound standard of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas with the calibration curve.

Results and Discussion

Quantitative Data Summary

The efficiency of this compound extraction is influenced by various parameters. The following tables summarize the impact of different extraction methods and conditions on the yield of anthocyanins from Perilla leaves.

Table 1: Comparison of Different Extraction Methods for Anthocyanins from Perilla Leaves

Extraction MethodTotal Anthocyanin Content (mg/g DW)Reference
Ultrasonic-Assisted Water Extraction (UWE)Not specified, lower than UEE and UATPE
Ultrasonic-Assisted Ethanol Extraction (UEE)Not specified, lower than UATPE
Ultrasonic-Assisted Aqueous Two-Phase Extraction (UATPE)18.37 ± 0.91
Microwave-Assisted Natural Deep Eutectic Solvents (NADES)72.54 (total flavonoids)
Ultrasound-Assisted Extraction (UAE) with optimal conditions6.44 (mg CGE/g DW)

DW: Dry Weight, CGE: Cyanidin-3-glucoside equivalent

Table 2: Influence of Extraction Parameters on Flavonoid/Anthocyanin Yield from Perilla Leaves

ParameterConditionYieldReference
Solvent Concentration 76.58% Ethanol6.44 mg CGE/g DW (anthocyanins)
60% Ethanol9.8 mg/g (flavonoids)
Temperature 52.75°C (UAE)6.44 mg CGE/g DW (anthocyanins)
60°C (UAE)9.8 mg/g (flavonoids)
Time 53.84 min (UAE)6.44 mg CGE/g DW (anthocyanins)
10 min (UAE)9.8 mg/g (flavonoids)
pH 8.4 (MAE)6.07 mg/g (flavonoids)
Solid-to-Liquid Ratio 1:22.15 (g/mL) (UAE)6.44 mg CGE/g DW (anthocyanins)
1:20 (g/mL) (UAE)9.8 mg/g (flavonoids)
Ultrasonic Power 313 W22.48 mg/g (flavonoids)
Microwave Power 600 W6.07 mg/g (flavonoids)
Stability of this compound

Anthocyanins, including this compound, are sensitive to pH, temperature, and light. For optimal stability, extracts should be stored in acidic conditions (pH 2.5-3.7), at low temperatures (4°C), and protected from light. The acylated nature of this compound may contribute to its relatively higher thermal stability compared to non-acylated anthocyanins.

Experimental Workflows and Signaling Pathways

Shisonin_Extraction_Workflow cluster_preparation 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Primary Processing cluster_purification 4. Purification cluster_analysis 5. Analysis P1 Fresh Perilla Leaves P2 Washing & Drying (40-50°C) P1->P2 P3 Grinding to Powder P2->P3 E1 Solvent Extraction (e.g., 70% EtOH, 1% HCl) P3->E1 E2 Ultrasound-Assisted Extraction (UAE) E3 Microwave-Assisted Extraction (MAE) PR1 Filtration / Centrifugation E1->PR1 E2->PR1 E3->PR1 PR2 Solvent Evaporation (Rotary Evaporator) PR1->PR2 PR3 Crude this compound Extract PR2->PR3 PU1 Macroporous Resin Column Chromatography PR3->PU1 PU2 Washing (Water) PU1->PU2 PU3 Elution (70% Ethanol) PU2->PU3 PU4 Purified this compound Extract PU3->PU4 A1 HPLC-DAD Analysis PU4->A1 A2 Quantification A1->A2

Caption: Workflow for the extraction and purification of this compound from Perilla leaves.

Shisonin_Purification_Workflow start Crude this compound Extract resin_col Load onto pre-treated Macroporous Resin Column start->resin_col wash Wash with Deionized Water to remove impurities resin_col->wash elute Elute with 70% Ethanol wash->elute waste Waste (Sugars, etc.) wash->waste collect Collect Eluate elute->collect concentrate Concentrate under vacuum collect->concentrate end Purified this compound concentrate->end

Caption: Detailed workflow for the purification of this compound using macroporous resin.

Shisonin_Biological_Activity cluster_cancer Anticancer Activity cluster_antioxidant Antioxidant Activity This compound This compound apoptosis Induction of Apoptosis in Cancer Cells This compound->apoptosis This compound->apoptosis ros Scavenging of Reactive Oxygen Species (ROS) This compound->ros This compound->ros

Caption: Overview of the reported biological activities of this compound.

Conclusion

This application note provides comprehensive protocols for the extraction, purification, and analysis of this compound from Perilla leaves. The choice of extraction method significantly impacts the yield, with modern techniques like ultrasound- and microwave-assisted extraction offering advantages in terms of efficiency and time. The provided quantitative data allows for an informed selection of extraction parameters to meet specific research or development goals. The detailed purification and HPLC analysis protocols will aid in obtaining high-purity this compound and its accurate quantification. Further research into the specific molecular mechanisms and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Note and Protocols for Solid-Phase Extraction (SPE) Purification of Shisonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shisonin, a prominent anthocyanin found in sources such as perilla leaves and red cabbage, is a subject of growing interest in the pharmaceutical and nutraceutical industries due to its potential antioxidant and therapeutic properties. As a cyanidin 3-O-(6-O-p-coumaroylglucoside)-5-O-glucoside, its purification is a critical step for detailed biological and pharmacological studies.[1][2] Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and purification of this compound from complex plant extracts. This application note provides a detailed protocol for the purification of this compound using C18 reversed-phase SPE cartridges, enabling researchers to obtain a high-purity fraction for downstream applications. The C18 stationary phase is effective for retaining anthocyanins like this compound, allowing for the removal of more polar impurities such as sugars and organic acids.[3][4]

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound using the described SPE protocol. These values are illustrative and may vary depending on the initial concentration of this compound in the crude extract and the specific matrix.

ParameterCrude ExtractPost-SPE Purification
This compound Concentration (mg/mL) 0.54.2
Purity (%) ~15%> 90%
Recovery Rate (%) N/A~85-95%
Major Impurities Sugars, Organic Acids, Phenolic CompoundsTrace impurities

Experimental Protocols

This section details the methodology for the solid-phase extraction of this compound from a prepared plant extract.

Materials and Reagents
  • SPE Cartridges: C18 Reversed-Phase SPE Cartridges (e.g., 500 mg bed weight, 6 mL volume)

  • Solvents:

    • Methanol (HPLC grade)

    • Ethanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized Water (HPLC grade)

  • Acids:

    • Formic Acid (or Trifluoroacetic Acid - TFA)

  • Equipment:

    • SPE Vacuum Manifold

    • Rotary Evaporator

    • pH meter

    • Vortex mixer

    • Centrifuge

    • Analytical Balance

    • HPLC system for analysis

Sample Preparation (Crude Extract)
  • Extraction: Homogenize the plant material (e.g., perilla leaves) with an acidified polar solvent. A common solvent system is 80% methanol or ethanol in water, acidified with 0.1% formic acid to maintain the stability of the anthocyanin.[5]

  • Filtration: Filter the extract through a suitable filter paper to remove solid plant debris.

  • Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to remove the organic solvent.

  • Reconstitution: Reconstitute the concentrated aqueous extract with deionized water containing 0.1% formic acid.

  • Centrifugation/Filtration: Centrifuge the reconstituted extract to remove any precipitated solids and filter through a 0.45 µm syringe filter to clarify the sample before loading onto the SPE cartridge.

Solid-Phase Extraction (SPE) Protocol
  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.

    • Do not allow the cartridge to dry.

  • Cartridge Equilibration:

    • Immediately follow the conditioning step by passing 5 mL of deionized water acidified with 0.1% formic acid through the cartridge.

    • This step prepares the sorbent for the aqueous sample. Ensure the pH of the equilibration solution is similar to the sample.

  • Sample Loading:

    • Load the prepared and filtered crude extract onto the conditioned and equilibrated C18 cartridge.

    • Maintain a slow and steady flow rate (approximately 1-2 mL/min) to ensure efficient binding of this compound to the stationary phase.

  • Washing (Impurity Removal):

    • Wash the cartridge with 5-10 mL of deionized water containing 0.1% formic acid to elute highly polar, unretained impurities such as sugars and organic acids.

    • A subsequent wash with a weak organic solvent solution, such as 5% methanol in acidified water, can be performed to remove less polar impurities.

  • Elution (this compound Recovery):

    • Elute the purified this compound from the C18 cartridge using an acidified organic solvent. A common elution solvent is methanol or ethanol containing 0.1% formic acid.

    • Use a small volume of the elution solvent (e.g., 2-5 mL) to obtain a concentrated fraction of this compound. Elution can be performed in two steps with smaller volumes for higher recovery.

  • Post-Elution Processing:

    • The collected eluate containing the purified this compound can be concentrated under a stream of nitrogen or using a rotary evaporator.

    • The purified this compound can be reconstituted in a suitable solvent for downstream analysis (e.g., HPLC, LC-MS) or bioassays.

Mandatory Visualizations

Chemical Structure of this compound

shisonin_structure cluster_cyanidin Cyanidin Core cluster_glucose1 5-O-Glucoside cluster_coumaroyl_glucose 3-O-(6-O-p-coumaroyl)glucoside cyanidin glucose1 cyanidin->glucose1 5-O-glycosidic bond coumaroyl_glucose cyanidin->coumaroyl_glucose 3-O-glycosidic bond

Caption: Chemical structure of this compound.

Experimental Workflow for this compound Purification

spe_workflow start Crude Plant Extract (e.g., from Perilla leaves) loading 3. Sample Loading (Crude Extract) start->loading conditioning 1. Conditioning (Methanol) equilibration 2. Equilibration (Acidified Water) conditioning->equilibration equilibration->loading washing 4. Washing (Acidified Water / Weak Organic) loading->washing This compound binds to C18 elution 5. Elution (Acidified Methanol/Ethanol) washing->elution Impurities washed away impurities Waste (Sugars, Acids, etc.) washing->impurities purified Purified this compound elution->purified This compound is eluted

References

Application Note: Quantification of Shisonin in Perilla frutescens using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Shisonin (Perillanin chloride), the primary anthocyanin responsible for the red color in Perilla frutescens, is a complex acylated flavonoid with potential health benefits, including antioxidant and anti-inflammatory properties. Accurate quantification of this compound is crucial for the quality control of herbal preparations, functional foods, and for pharmacological studies. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in Perilla frutescens extracts.

This compound is identified as cyanidin 3-(p-coumaroylglucoside)-5-(malonylglucoside). Due to the complexity of anthocyanin profiles in natural extracts, which may include related compounds like this compound and cis-shisonin, a robust chromatographic method is essential for accurate quantification.[1] This protocol provides a comprehensive workflow from sample extraction to HPLC analysis.

Experimental Protocols

Sample Preparation: Extraction of this compound from Perilla frutescens

This protocol is optimized for the extraction of anthocyanins from the leaves of Perilla frutescens.

Materials and Reagents:

  • Fresh or dried leaves of Perilla frutescens

  • Ethanol (HPLC grade)

  • Hydrochloric acid (HCl, analytical grade)

  • Ultrapure water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Sample Homogenization: Grind dried Perilla frutescens leaves into a fine powder. For fresh leaves, homogenize with the extraction solvent.

  • Extraction Solvent Preparation: Prepare the extraction solvent by mixing ethanol and water (70:30, v/v) and acidifying with HCl to a final concentration of 0.1%. An effective extraction solvent has been reported as 72% ethanol.[2]

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube.

    • Add 20 mL of the acidified ethanol extraction solvent.

    • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

    • Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 50-60°C).[2]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for injection.

HPLC Instrumentation and Chromatographic Conditions

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.

Chromatographic Conditions: A C18 column is the most commonly used stationary phase for anthocyanin separation.[3] The mobile phase typically consists of an acidified aqueous phase and an organic modifier, with a gradient elution to resolve the complex mixture of anthocyanins.

ParameterRecommended Setting
HPLC System A system capable of gradient elution
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient Program 0-5 min, 10-15% B; 5-20 min, 15-25% B; 20-35 min, 25-40% B; 35-40 min, 40-100% B; 40-45 min, 100% B; 45.1-50 min, 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection DAD at 520-530 nm (for anthocyanins) and 280 nm (for other phenolics)
Injection Volume 10-20 µL

Note: The gradient program is a starting point and should be optimized for the specific column and instrument used to achieve the best separation of this compound from other related anthocyanins.

Preparation of Standard Solutions and Quantification

Due to the commercial unavailability of a this compound standard, quantification is often performed using a readily available anthocyanin standard, such as cyanidin-3-O-glucoside.[4] The results can be expressed as cyanidin-3-O-glucoside equivalents.

Procedure:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of cyanidin-3-O-glucoside reference standard and dissolve it in 10 mL of the initial mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from approximately 1 to 100 µg/mL.

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard.

  • Quantification of this compound: Inject the prepared Perilla frutescens extract. Identify the this compound peak based on its retention time and UV-Vis spectrum. Calculate the concentration of this compound in the extract using the regression equation from the calibration curve.

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines. The following table summarizes illustrative quantitative data based on typical performance for anthocyanin analysis.[5][6][7][8]

ParameterIllustrative Performance Data
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD%) < 2% (Intra-day), < 5% (Inter-day)
Specificity The this compound peak should be well-resolved from other components in the extract.

Note: This data is for illustrative purposes and must be determined experimentally during method validation for this compound.

Mandatory Visualization

experimental_workflow sample Perilla frutescens Leaves grind Grind to Fine Powder sample->grind extract Ultrasonic Extraction (70% Acidified Ethanol) grind->extract centrifuge Centrifugation (4000 rpm, 15 min) extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc HPLC Analysis filter->hplc data Data Acquisition & Quantification hplc->data

Caption: Experimental workflow for this compound quantification.

hplc_principle Principle of HPLC Separation for Anthocyanins cluster_0 HPLC System cluster_1 Separation Mechanism mobile_phase {Mobile Phase (Pump)|Acidified Water/Acetonitrile Gradient} injector Injector (Sample Introduction) mobile_phase->injector column HPLC Column (Stationary Phase) Non-polar C18 particles injector->column detector DAD Detector (520 nm) column->detector separation Sample Components Partition Between Phases|{Less Polar Anthocyanins (e.g., this compound) Interact More with C18, Elute Later|More Polar Compounds Interact Less, Elute Earlier} chromatogram Chromatogram (Signal vs. Time) detector->chromatogram

Caption: Principle of reverse-phase HPLC for anthocyanin separation.

References

Application Note: Analysis of Shisonin using UPLC-ESI-IT-TOF-MSn

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the identification and structural characterization of Shisonin from Perilla frutescens var. acuta extract using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Ion Trap Time-of-Flight Mass Spectrometry (UPLC-ESI-IT-TOF-MSn). This method provides high-resolution separation and multi-stage fragmentation, enabling confident identification of this compound and related anthocyanins without the need for external standards. The protocol is intended for researchers, scientists, and drug development professionals working on the analysis of complex natural products.

Introduction

This compound (Cyanidin 3-O-(6-O-p-coumaroyl)glucoside-5-O-glucoside) is a prominent anthocyanin found in Perilla frutescens, a plant with a history of use in traditional medicine and as a food colorant. The analysis of such complex glycosylated and acylated flavonoids requires advanced analytical techniques. UPLC offers rapid and high-resolution separation of structurally similar compounds, while ESI-IT-TOF-MSn provides accurate mass measurements and detailed fragmentation information for structural elucidation. This application note provides a comprehensive protocol for the analysis of this compound, from sample preparation to data interpretation.

Experimental Protocols

Sample Preparation

A simple and effective solid-phase extraction (SPE) method is employed to extract and purify anthocyanins from the plant matrix, minimizing interference and enhancing analytical sensitivity.

  • Materials:

    • Lyophilized powder of Perilla frutescens var. acuta leaves

    • Methanol

    • Formic acid

    • Ultrapure water

    • SPE C18 cartridges

  • Protocol:

    • Weigh 1.0 g of lyophilized Perilla frutescens powder.

    • Extract with 20 mL of methanol containing 0.1% formic acid.

    • Sonicate the mixture for 30 minutes in a water bath.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under vacuum at 40°C.

    • Dissolve the residue in 10 mL of ultrapure water containing 0.1% formic acid.

    • Activate an SPE C18 cartridge with 5 mL of methanol followed by 5 mL of acidified water (0.1% formic acid).

    • Load the dissolved extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with 5 mL of acidified methanol (0.1% formic acid).

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for UPLC analysis.

UPLC-ESI-IT-TOF-MSn Analysis
  • Instrumentation:

    • UPLC system coupled to an ESI-IT-TOF mass spectrometer.

  • UPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 25% B over 30 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Nebulizing Gas (N2) Flow: 1.5 L/min

    • Drying Gas (N2) Flow: 10 L/min

    • Heat Block Temperature: 200°C

    • Interface Temperature: 250°C

    • Capillary Voltage: -3.5 kV

    • Detector Voltage: 1.6 kV

    • MS Scan Range: m/z 100-1500

    • MSn Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas. Collision energy was optimized for the specific ions.

Data Presentation

The following tables summarize the quantitative data obtained for this compound and related compounds from the analysis of Perilla frutescens extract.

Table 1: UPLC-MS Identification of Anthocyanins in Perilla frutescens Extract

PeakCompound NameRetention Time (min)Observed [M]+ (m/z)Molecular Formula
1Cis-shisonin18.5757.1982C36H37O18+
2This compound 20.2 757.1982 C36H37O18+
3Malonyl-cis-shisonin21.8843.2088C39H39O21+
4Malonyl-shisonin22.5843.2088C39H39O21+

Data extracted from a study by He et al. (2015).[1][2]

Table 2: MSn Fragmentation Data for this compound

Precursor Ion [M]+ (m/z)MS2 Fragment Ions (m/z)MS3 Fragment Ions (from m/z 611.14)
757.1982611.14, 449.11, 287.05449.11, 287.05

Data extracted from a study by He et al. (2015).[1][2]

Table 3: Representative Method Validation Parameters for UPLC-MS/MS Analysis of Similar Compounds

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.001–2 ng/mL
Limit of Quantification (LOQ)0.005–4 ng/mL
Precision (RSD%)< 15%
Accuracy (Recovery %)85–115%

Note: These are typical values for UPLC-MS/MS methods for quantifying plant-derived compounds and serve as a general guideline.[3][4][5]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MSn Analysis cluster_data Data Processing start Perilla frutescens Powder extraction Solvent Extraction (Methanol/Formic Acid) start->extraction centrifugation Centrifugation extraction->centrifugation evaporation1 Evaporation centrifugation->evaporation1 dissolution Dissolution in Acidified Water evaporation1->dissolution spe Solid-Phase Extraction (SPE) dissolution->spe evaporation2 Final Evaporation spe->evaporation2 reconstitution Reconstitution evaporation2->reconstitution uplc UPLC Separation reconstitution->uplc ms ESI-IT-TOF-MSn (MS, MS2, MS3) uplc->ms identification Compound Identification ms->identification characterization Structural Characterization identification->characterization

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway This compound This compound [M]+ m/z 757.1982 intermediate1 Cyanidin-3-glucoside-5-glucoside [M-coumaroyl]+ m/z 611.14 This compound->intermediate1 -146.03 Da loss_coumaroyl - p-coumaroyl group (-146 Da) intermediate2 Cyanidin-3-glucoside [M-coumaroyl-glucoside]+ m/z 449.11 intermediate1->intermediate2 -162.05 Da loss_glucose1 - Glucoside (-162 Da) cyanidin Cyanidin [Aglycone]+ m/z 287.05 intermediate2->cyanidin -162.05 Da loss_glucose2 - Glucoside (-162 Da)

Caption: Proposed fragmentation pathway of this compound.

Discussion

The UPLC-ESI-IT-TOF-MSn method provides a powerful tool for the analysis of this compound in complex matrices. The high-resolution separation capabilities of UPLC allow for the differentiation of isomers such as this compound and cis-shisonin, which may not be achievable with conventional HPLC.[1][2] The accurate mass measurement provided by the TOF analyzer enables the determination of elemental compositions, adding a high degree of confidence to compound identification.

The multi-stage fragmentation (MSn) capabilities of the ion trap are particularly valuable for the structural elucidation of complex molecules like this compound. As illustrated in the fragmentation pathway diagram, the initial loss of the p-coumaroyl group (146 Da) is observed, followed by the sequential loss of the two glucose moieties (162 Da each), ultimately yielding the cyanidin aglycone (m/z 287.05). This characteristic fragmentation pattern is a key diagnostic feature for the identification of acylated and glycosylated anthocyanins.[1][2]

Conclusion

The UPLC-ESI-IT-TOF-MSn method described in this application note is highly effective for the detailed analysis of this compound and other related anthocyanins in Perilla frutescens extract. The protocol provides a comprehensive workflow from sample preparation to structural characterization. This approach can be readily adapted for the analysis of similar compounds in other natural products, making it a valuable tool for researchers in the fields of phytochemistry, food science, and drug discovery.

References

Application Notes and Protocols for Shisonin Antioxidant Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Shisonin, the principal anthocyanin in perilla leaves (Perilla frutescens), is a subject of growing interest for its potential antioxidant properties, which are relevant to the pharmaceutical and nutraceutical industries. The evaluation of antioxidant capacity is crucial in the development of new drugs and functional foods. This document provides detailed protocols for two of the most common in vitro antioxidant activity assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, as applied to the study of this compound.

While specific quantitative antioxidant data for isolated this compound is not widely available in the literature, data for the closely related and structurally similar anthocyanin, cyanidin-3-glucoside, is used as a reliable proxy for the purpose of these application notes.

Data Presentation

The antioxidant capacity of a compound is often expressed as its IC50 value (the concentration required to inhibit 50% of the radical) for the DPPH assay, and as Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS assay. The following table summarizes the antioxidant activity of cyanidin-3-glucoside, serving as an analogue for this compound.

CompoundAssayParameterValueReference Compound
Cyanidin-3-glucosideDPPHIC500.014 mg/mLVitamin C (0.016 mg/mL)[1]
Cyanidin-3-glucosideABTSTEAC1.5 - 2.5 µM TE/µMTrolox

Note: The TEAC value for cyanidin-3-glucoside can vary depending on the specific assay conditions and the reference standard used.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.

Materials and Reagents:

  • This compound or Cyanidin-3-glucoside standard

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Ascorbic acid (as a positive control)

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM):

    • Dissolve 3.94 mg of DPPH in 100 mL of methanol.

    • Store the solution in an amber bottle at 4°C.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound (or cyanidin-3-glucoside) in methanol.

    • Prepare a series of dilutions from the stock solution to determine the IC50 value (e.g., 0.001, 0.005, 0.01, 0.05, 0.1 mg/mL).

    • Prepare a similar dilution series for the positive control (ascorbic acid).

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the sample, standard, or methanol (as a blank) to the respective wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the sample or standard.

  • Determination of IC50 Value:

    • Plot the percentage of scavenging activity against the concentration of the sample or standard.

    • The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.

Materials and Reagents:

  • This compound or Cyanidin-3-glucoside standard

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K2S2O8)

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio (v/v).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound (or cyanidin-3-glucoside) in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a series of Trolox standards of known concentrations (e.g., 0-15 µM).

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the sample or Trolox standard to the respective wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance of each well at 734 nm.

  • Calculation of Trolox Equivalent Antioxidant Capacity (TEAC):

    • Plot the percentage inhibition of absorbance against the concentration of the Trolox standards to create a standard curve.

    • Calculate the percentage inhibition for each sample concentration using the formula:

      Where:

      • A_control is the absorbance of the ABTS•+ working solution with the solvent.

      • A_sample is the absorbance of the ABTS•+ working solution with the sample or standard.

    • From the Trolox standard curve, determine the TEAC value for the sample, which is expressed as µM of Trolox equivalents per µM of the sample.

Mandatory Visualization

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH Solution with Sample/Standard in Microplate prep_dpph->mix prep_sample Prepare this compound/ Standard Dilutions prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts_stock Prepare ABTS•+ Stock Solution prep_abts_working Prepare ABTS•+ Working Solution prep_abts_stock->prep_abts_working mix Mix ABTS•+ Solution with Sample/Standard in Microplate prep_abts_working->mix prep_sample Prepare this compound/ Trolox Standard Dilutions prep_sample->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Trolox Standard Curve calculate->plot determine_teac Determine TEAC Value plot->determine_teac

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

References

Application Notes: In Vitro Anti-inflammatory Assays for Shikonin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Shikonin is a potent naphthoquinone compound isolated from the dried root of Lithospermum erythrorhizon, a herb used in traditional medicine.[1] Accumulating evidence from in vitro and in vivo studies has demonstrated its significant pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial effects.[1][2][3] The primary mechanism behind its anti-inflammatory activity involves the modulation of key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[2][4]

These application notes provide detailed protocols for assessing the anti-inflammatory effects of Shikonin in a laboratory setting using a lipopolysaccharide (LPS)-stimulated murine macrophage cell line (RAW 264.7), a widely accepted model for studying inflammation.[5][6]

Core Applications

  • Screening: Rapidly screen Shikonin and its derivatives for anti-inflammatory activity.

  • Mechanism of Action Studies: Elucidate the molecular pathways through which Shikonin exerts its effects.

  • Drug Development: Provide foundational data for the preclinical development of Shikonin as a potential anti-inflammatory therapeutic agent.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the standard procedure for culturing RAW 264.7 macrophages and treating them with Shikonin and an inflammatory stimulus (LPS).

Materials and Reagents

  • RAW 264.7 murine macrophage cell line (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Heat-Inactivated Fetal Bovine Serum (HI-FBS)

  • 1% Penicillin-Streptomycin solution

  • Shikonin (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypan Blue solution

Procedure

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% HI-FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[7]

  • Seeding: Seed the cells into appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, 6-well for Western blotting) at a density that allows for approximately 80% confluency at the time of treatment.[8] A typical seeding density for a 96-well plate is 1-2 x 10^5 cells/mL.[9]

  • Adherence: Incubate the cells for 24 hours to allow for adherence.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of Shikonin (determined via MTT assay, see Protocol 2) for 1-2 hours.

    • Following pre-treatment, add LPS (typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response.[6][9]

    • Include appropriate controls: a vehicle control (DMSO), a negative control (untreated cells), and a positive control (LPS-only treated cells).

  • Incubation: Incubate the treated cells for the desired period (e.g., 24 hours for mediator production, shorter times like 30-60 minutes for signaling pathway analysis).[6][8]

  • Harvesting: After incubation, collect the cell culture supernatant for mediator analysis (NO, cytokines) and/or lyse the cells to extract proteins for Western blot analysis.

Protocol 2: Cell Viability Assessment (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Materials and Reagents

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure

  • Seed and treat cells with various concentrations of Shikonin as described in Protocol 1.

  • After 24 hours of incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]

  • Carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials and Reagents

  • Collected cell culture supernatant

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO2) standard solution

Procedure

  • Collect 100 µL of cell culture supernatant from each well of the treated plate.[6]

  • Mix the supernatant with 100 µL of Griess Reagent (equal parts A and B, freshly mixed).[6]

  • Incubate the mixture for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.[6]

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines like TNF-α, IL-6, and IL-1β in the supernatant.

Materials and Reagents

  • Collected cell culture supernatant

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

Procedure

  • Collect cell culture supernatants after 24 hours of LPS stimulation.

  • Perform the ELISA according to the manufacturer's specific instructions provided with the kit.[5][10]

  • Briefly, the process involves adding supernatants to antibody-coated wells, followed by incubation with detection antibodies and a substrate solution.

  • Measure the absorbance using a microplate reader at the wavelength specified by the manufacturer.

  • Calculate cytokine concentrations based on the standard curve provided in the kit.

Protocol 5: Western Blot Analysis for NF-κB and MAPK Pathways

This protocol allows for the detection of key proteins to assess the activation state of inflammatory signaling pathways.

Materials and Reagents

  • Treated cells from 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure

  • After treatment (e.g., 30-60 minutes for phosphorylation events), wash cells with ice-cold PBS and lyse with RIPA buffer.[8]

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with specific primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Wash again and detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the expression of phosphorylated proteins to their total protein counterparts and the loading control (β-actin).

Data Presentation

Quantitative data should be presented clearly to allow for easy interpretation and comparison.

Table 1: Effect of Shikonin on the Viability of RAW 264.7 Macrophages

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Control (Vehicle)1.25 ± 0.08100
0.51.22 ± 0.0797.6
1.01.19 ± 0.0995.2
2.01.15 ± 0.0692.0
4.01.08 ± 0.1186.4
8.00.75 ± 0.0560.0

Table 2: Inhibitory Effect of Shikonin on LPS-Induced NO Production

TreatmentConcentration (µM)Nitrite (µM) (Mean ± SD)Inhibition of NO Production (%)
Control-1.5 ± 0.2-
LPS (1 µg/mL)-35.8 ± 2.10
LPS + Shikonin1.024.1 ± 1.532.7
LPS + Shikonin2.015.3 ± 1.157.3
LPS + Shikonin4.08.9 ± 0.975.1

Table 3: Effect of Shikonin on LPS-Induced Pro-inflammatory Cytokine Secretion

TreatmentConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control-55 ± 832 ± 5
LPS (1 µg/mL)-3250 ± 1501840 ± 110
LPS + Shikonin1.02180 ± 1201150 ± 95
LPS + Shikonin2.01350 ± 98680 ± 70
LPS + Shikonin4.0760 ± 65310 ± 45

Visualizations: Workflows and Signaling Pathways

G cluster_setup Phase 1: Experimental Setup cluster_assay Phase 2: Assays cluster_analysis Phase 3: Data Analysis n1 Culture RAW 264.7 Cells n2 Seed Cells into Plates (96, 24, or 6-well) n1->n2 n3 Pre-treat with Shikonin n2->n3 n4 Stimulate with LPS n3->n4 n5 MTT Assay (Cell Viability) n4->n5 n6 Griess Assay (NO Production) n4->n6 n7 ELISA (Cytokine Levels) n4->n7 n8 Western Blot (Protein Expression) n4->n8 n9 Calculate % Viability n5->n9 n10 Quantify Nitrite Conc. n6->n10 n11 Quantify Cytokine Conc. n7->n11 n12 Densitometry Analysis n8->n12

Caption: Experimental workflow for in vitro anti-inflammatory assays.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_nuc NF-κB (p65/p50) (Translocation to Nucleus) DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription Shikonin Shikonin Shikonin->IKK Inhibits IkBa_NFkB->IkBa_p IkBa_NFkB->NFkB_nuc Releases NF-κB

Caption: Shikonin inhibits the canonical NF-κB signaling pathway.

G LPS LPS / Stress Receptor Cell Surface Receptors (e.g., TLR4) LPS->Receptor MAP3K MAPKKKs (e.g., TAK1) Receptor->MAP3K MEK12 MEK1/2 MAP3K->MEK12 MKK47 MKK4/7 MAP3K->MKK47 MKK36 MKK3/6 MAP3K->MKK36 ERK p-ERK1/2 MEK12->ERK Response Inflammatory Response ERK->Response JNK p-JNK MKK47->JNK JNK->Response p38 p-p38 MKK36->p38 p38->Response Shikonin Shikonin Shikonin->MEK12 Inhibits Shikonin->MKK47 Inhibits Shikonin->MKK36 Inhibits

Caption: Shikonin modulates the MAPK signaling cascades.

References

Application Notes and Protocols for Testing Shisonin Bioactivity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Shisonin is the major anthocyanin found in the leaves of perilla (Perilla frutescens), a plant widely used in traditional medicine and cuisine. It is a glycoside of cyanidin, specifically cyanidin 3-(p-coumaroylglucoside)-5-glucoside. As an anthocyanin, this compound is recognized for its potent antioxidant properties, which are foundational to its various potential health benefits, including anti-inflammatory and anti-cancer activities. Modern pharmacological research is increasingly focused on elucidating the mechanisms behind these effects.[1]

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the bioactivity of this compound in various cell culture models. The protocols cover essential preliminary cytotoxicity assessments, followed by detailed methods to investigate its antioxidant, anti-inflammatory, and anti-cancer properties.

General Cell Culture and Maintenance Protocols

Aseptic technique is paramount for all cell culture procedures to prevent microbial contamination.[2] All manipulations should be performed in a certified Class II biological safety cabinet.

1. Thawing Cryopreserved Cells

  • Prepare a culture flask with the appropriate complete growth medium, pre-warmed to 37°C.

  • Rapidly thaw the cryovial of cells in a 37°C water bath until only a small ice crystal remains.

  • Decontaminate the vial with 70% ethanol before opening in the safety cabinet.

  • Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.

  • Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to the prepared culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

2. Subculturing Adherent Cells

  • Once cells reach 80-90% confluency, aspirate the growth medium.[3]

  • Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) pre-warmed to 37°C.[3]

  • Add enough pre-warmed trypsin-EDTA solution to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding an equal volume of complete growth medium.[3]

  • Collect the cell suspension and perform a cell count using a hemocytometer or automated cell counter.

  • Seed new culture flasks at the desired density according to the specific cell line's requirements.

Experimental Workflow

The overall workflow for assessing this compound's bioactivity begins with determining its cytotoxic profile to establish appropriate concentrations for subsequent functional assays.

G cluster_0 Phase 1: Preliminary Analysis cluster_1 Phase 2: Bioactivity Assessment cluster_2 Phase 3: Mechanistic Studies prep Prepare this compound Stock Solution cyto Protocol 1: Cytotoxicity Assay (e.g., CellTiter-Glo) prep->cyto ic50 Determine IC50 & Non-Toxic Concentrations cyto->ic50 antiox Protocol 2: Antioxidant Assays ic50->antiox anti_inflam Protocol 3: Anti-inflammatory Assays ic50->anti_inflam anti_cancer Protocol 4: Anti-Cancer Assays ic50->anti_cancer wb Western Blot (Signaling Pathways) antiox->wb anti_inflam->wb qpcr qPCR (Gene Expression) anti_inflam->qpcr anti_cancer->wb anti_cancer->qpcr

Caption: General experimental workflow for this compound bioactivity testing.

Protocol 1: Assessment of this compound Cytotoxicity

It is crucial to first determine the concentration range at which this compound affects cell viability. This ensures that subsequent bioactivity assays are conducted at non-lethal concentrations. Given that anthocyanins can interfere with tetrazolium-based assays like MTT, an ATP-based assay such as CellTiter-Glo is recommended for more accurate results.[4]

1.1. Materials

  • Selected cell line (e.g., RAW 264.7, MCF-7, SH-SY5Y)

  • Complete growth medium

  • Sterile 96-well, opaque-walled plates

  • This compound stock solution (dissolved in DMSO or an appropriate solvent)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

1.2. Procedure

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well opaque-walled plate at the appropriate density (see Table 1) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final solvent concentration should be consistent across all wells and typically ≤0.1%.

  • Remove the medium from the wells and add 100 µL of the various this compound dilutions. Include vehicle control wells (medium with solvent only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Parameter RAW 264.7 (Macrophage) MCF-7 (Breast Cancer) SH-SY5Y (Neuronal) Hepa1c1c7 (Hepatoma)
Seeding Density (cells/well) 1 x 10⁴5 x 10³8 x 10³1 x 10⁴
This compound Conc. Range (µM) 1 - 2001 - 2001 - 2001 - 200
Incubation Time (hours) 2448 - 7248 - 7224 - 48
Assay Recommended CellTiter-GloCellTiter-GloCellTiter-GloCellTiter-Glo
Table 1: Recommended starting conditions for cytotoxicity testing of this compound on various cell lines.

Protocol 2: Evaluation of Antioxidant Activity

This compound's antioxidant capacity can be assessed by its ability to scavenge free radicals and to upregulate endogenous antioxidant defenses in cells.

2.1. Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the generation of ROS within cells using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

2.1.1. Materials

  • Cell line (e.g., SH-SY5Y or others)

  • Sterile 96-well, black-walled, clear-bottom plates

  • DCFH-DA probe

  • Oxidative stress inducer (e.g., H2O2 or ouabain)[5]

  • Fluorescence microplate reader

2.1.2. Procedure

  • Seed cells in a 96-well black-walled plate and incubate for 24 hours.

  • Pre-treat cells with various non-toxic concentrations of this compound for 1-4 hours.

  • Remove the medium and load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS.

  • Induce oxidative stress by adding an agent like H2O2 (e.g., 100 µM) for 30-60 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Express ROS levels as a percentage of the stressed control (inducer only).

2.2. Nrf2-ARE Signaling Pathway Activation

This compound may exert antioxidant effects by activating the Nrf2-ARE pathway, which controls the expression of antioxidant enzymes.[5] This can be assessed by measuring the protein levels of Nrf2 and its downstream targets like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

2.2.1. Materials

  • Cell line cultured in 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Western blot equipment and reagents

2.2.2. Procedure

  • Seed cells in 6-well plates and grow to 80% confluency.

  • Treat cells with non-toxic concentrations of this compound for 6-24 hours.

  • Lyse the cells using RIPA buffer and quantify protein concentration using a BCA assay.[6]

  • Perform SDS-PAGE to separate 20-30 µg of protein per sample.[6]

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.[6]

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Densitometrically quantify protein bands and normalize to the β-actin loading control.

G cluster_nuc This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Cell_Protection Cellular Protection ROS->Cell_Protection Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->Cell_Protection

Caption: this compound activating the Nrf2-ARE antioxidant pathway.

Protocol 3: Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated in vitro using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

3.1. Nitric Oxide (NO) Production Assay

This protocol measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[7]

3.1.1. Materials

  • RAW 264.7 cells

  • LPS (from E. coli)

  • Griess Reagent System

  • Sodium nitrite (NaNO2) standard

  • 96-well, flat-bottom plates

3.1.2. Procedure

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution to each sample, mix, and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution, mix, and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with NaNO2. Express results as a percentage of the LPS-only control.

3.2. Pro-inflammatory Cytokine Measurement (ELISA)

This protocol measures the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) into the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]

3.2.1. Materials

  • Supernatants collected from the experiment in Protocol 3.1

  • ELISA kits for mouse TNF-α and IL-6

3.2.2. Procedure

  • Perform the ELISA according to the manufacturer's instructions for the specific kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and the collected cell culture supernatants to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis: Calculate the cytokine concentrations from the standard curve.

Parameter Nitric Oxide Assay Cytokine (TNF-α, IL-6) ELISA
Cell Line RAW 264.7RAW 264.7
Seeding Density (cells/well) 5 x 10⁴2.5 x 10⁵ (in 24-well plate)
This compound Pre-treatment 1 hour1 hour
Stimulant LPS (1 µg/mL)LPS (1 µg/mL)
Stimulation Time 24 hours24 hours
Sample Culture SupernatantCulture Supernatant
Table 2: Recommended conditions for anti-inflammatory assays.

Protocol 4: Evaluation of Anti-Cancer Activity

This compound's potential as an anti-cancer agent can be investigated by assessing its ability to induce apoptosis and inhibit cell migration in cancer cell lines.

4.1. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

4.1.1. Materials

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

4.1.2. Procedure

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat cells with various concentrations of this compound (around the determined IC50) for 24-48 hours.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Wash the cells twice with cold PBS.[6]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

G cluster_0 Experimental Steps cluster_1 Cell Population Outcomes start Seed Cancer Cells treat Treat with this compound start->treat harvest Harvest & Wash Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain analyze Analyze via Flow Cytometry stain->analyze q1 Late Apoptotic / Necrotic (Annexin V+ / PI+) analyze->q1 q2 Viable (Annexin V- / PI-) analyze->q2 q3 Early Apoptotic (Annexin V+ / PI-) analyze->q3 q4 Necrotic Debris (Annexin V- / PI+) analyze->q4

Caption: Logical flow of the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols: Shisonin as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shisonin is the principal anthocyanin responsible for the vibrant red-purple color of red perilla (Perilla frutescens).[1][2] As a member of the anthocyanin family, this compound is a glycoside of cyanidin. Specifically, it is cyanidin 3-O-(E)-caffeoylglucoside-5-O-glucoside, though other related structures like malonyl-shisonin and cis-shisonin have also been identified.[3] The growing consumer demand for natural alternatives to synthetic food dyes has positioned this compound as a promising candidate for use as a natural food colorant.[4][5] Beyond its coloring properties, this compound and other perilla anthocyanins exhibit significant biological activities, including antioxidant and anti-inflammatory effects, making them valuable functional ingredients.[2][6]

These application notes provide a comprehensive overview of this compound, including its physicochemical properties, protocols for its extraction and analysis, and a summary of its functional characteristics relevant to the food and pharmaceutical industries.

Physicochemical Properties and Stability

The color and stability of anthocyanins like this compound are highly dependent on environmental factors such as pH, temperature, light, and the presence of other molecules.[4][7] Understanding these properties is critical for its application in food systems.

Color Profile and pH Sensitivity

This compound exhibits a characteristic red-to-purple hue. Like other anthocyanins, its color is intensely pH-dependent. Generally, it appears red in acidic conditions (pH < 3), transitions to purplish in weakly acidic to neutral conditions (pH 4-6), and becomes unstable, degrading to a colorless or bluish form at neutral to alkaline pH (pH > 7).[8][9] This property can be utilized in "intelligent" packaging to indicate food spoilage based on pH changes.[10][11]

Thermal and Light Stability

Anthocyanins are generally susceptible to degradation by heat and light.[7][8] Acylated anthocyanins, such as this compound, tend to show greater stability compared to their non-acylated counterparts, which is an advantage for food processing applications.[4] However, prolonged exposure to high temperatures or UV light will lead to color loss. Therefore, storage in cool, dark conditions and incorporation into products that undergo minimal heat treatment are recommended.

Table 1: Summary of Total Anthocyanin Content in Perilla frutescens

Plant Variety Total Anthocyanin Content Method of Expression Reference
P. frutescens var. acuta 52.5 mg/100 g (dry weight) Cyanidin-3-O-glucoside equivalents [3]

| Red Perilla (P. frutescens var. crispa) | 42.33 ± 5.80 mg/100 g (fresh weight) | Cyanidin glucoside equivalents (CGE) |[6] |

Table 2: Stability of Anthocyanins Under Various Conditions (General Data) Data derived from a study on black soybean anthocyanins, indicative of general anthocyanin behavior.

Condition Parameter Absorbance/Retention Observation Reference
Temperature 40°C 0.274 Higher stability at lower temperatures. [8]
60°C 0.237 Absorbance decreases as temperature increases. [8]
80°C 0.227 Significant degradation at higher temperatures. [8]
90°C 0.214 Rapid degradation. [8]
pH 5 1.831 Higher stability in acidic conditions. [8]
7 1.229 Absorbance decreases as pH becomes more neutral. [8]

| | 9 | 1.066 | Significant degradation in alkaline conditions. |[8] |

Functional Properties: Antioxidant Activity

The phenolic structure of this compound endows it with potent antioxidant properties. It can effectively scavenge free radicals, which is a major mechanism behind its health benefits.[2][6] The antioxidant capacity of red perilla extracts has been shown to be significantly higher than that of green perilla, a difference attributed to its high anthocyanin content.[6]

Table 3: Antioxidant Activity of this compound and Related Compounds

Compound/Extract Assay Result Comparison/Standard Reference
Shikonin (structurally different but also a natural pigment) ORAC (Alkyl-oxy radical scavenging) 0.25 Relative to Trolox [12]
Shikonin Superoxide anion (O₂•⁻) scavenging 42-fold stronger than Trolox Relative to Trolox [12]

| Red Perilla Extract | ABTS radical scavenging | 2.4 times higher than green perilla | Green Perilla Extract |[6] |

Experimental Protocols

The following sections provide detailed protocols for the extraction, purification, and analysis of this compound for research and application purposes.

Protocol 1: Extraction and Purification of this compound

This protocol describes a general method for extracting and purifying this compound from red perilla leaves.

Materials:

  • Fresh or dried red perilla (Perilla frutescens) leaves

  • Methanol (MeOH)

  • Formic acid (FA) or Hydrochloric acid (HCl)

  • Distilled water

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) C18 cartridges

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and DAD/UV-Vis detector

Procedure:

  • Sample Preparation: Homogenize fresh perilla leaves or grind dried leaves into a fine powder.

  • Extraction:

    • Macerate the prepared leaf material in an acidified methanol solution (e.g., MeOH:Water:FA, 70:29:1 v/v/v) at a 1:10 solid-to-solvent ratio.

    • Stir or sonicate the mixture for 1-2 hours at room temperature, protected from light.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid debris.

    • Repeat the extraction process on the residue to maximize yield.

  • Solvent Evaporation:

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C until the methanol is removed.

  • Purification (Solid-Phase Extraction):

    • Condition an SPE C18 cartridge by passing methanol followed by acidified water (pH ~3.0).

    • Load the concentrated aqueous extract onto the cartridge. Anthocyanins will adsorb to the C18 stationary phase.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanin fraction with acidified methanol.

  • Final Purification (Preparative HPLC - Optional):

    • For highly pure this compound, concentrate the eluted fraction and perform preparative HPLC using a C18 column.

    • Use a gradient elution with two solvents:

      • Solvent A: 5% Formic acid in water

      • Solvent B: 5% Formic acid in methanol

    • Collect the fraction corresponding to the this compound peak, identified by its retention time and UV-Vis spectrum (~520 nm).

  • Verification: Analyze the purified fraction using analytical HPLC or LC-MS to confirm identity and purity.[3]

G start Perilla frutescens Leaves (Fresh or Dried) homogenize Homogenize / Grind start->homogenize extract Extraction (Acidified Methanol) homogenize->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporator) filter->concentrate spe Purification (SPE C18 Cartridge) concentrate->spe wash Wash (Remove Sugars, etc.) spe->wash Load & Wash elute Elution (Acidified Methanol) wash->elute Elute Anthocyanins prep_hplc Optional: Prep HPLC (for High Purity) elute->prep_hplc end Purified this compound elute->end Semi-Purified prep_hplc->end

Caption: Workflow for the extraction and purification of this compound.

Protocol 2: Stability Assessment (pH and Thermal)

This protocol outlines a method to evaluate the stability of a purified this compound solution under different pH and temperature conditions.[13][14]

Materials:

  • Purified this compound solution of known concentration

  • Buffer solutions of various pH values (e.g., pH 3, 5, 7, 9)

  • UV-Vis Spectrophotometer

  • Water baths or incubators set to different temperatures (e.g., 25°C, 50°C, 75°C, 90°C)

  • Cuvettes

Procedure:

  • pH Stability:

    • Prepare a series of dilutions of the this compound stock solution in different pH buffers.

    • Immediately measure the initial absorbance (A₀) of each solution at the wavelength of maximum absorbance (λ_max, approx. 520 nm).

    • Store the solutions at a constant temperature (e.g., 25°C) in the dark.

    • Measure the absorbance (A_t) at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Calculate the percentage of color retention: (A_t / A₀) * 100.

  • Thermal Stability:

    • Dilute the this compound stock solution in a buffer of a specific pH where it is relatively stable (e.g., pH 3-4).[15]

    • Aliquot the solution into several vials.

    • Place the vials in incubators set at different temperatures.

    • Measure the initial absorbance (A₀) before incubation.

    • At set time intervals, remove a vial from each temperature, cool it to room temperature, and measure its absorbance (A_t).

    • Calculate the percentage of color retention as above.

  • Data Analysis:

    • Plot the percentage of color retention against time for each condition.

    • Determine the half-life (t₁/₂) of the pigment under each condition, which is the time it takes for the concentration (or absorbance) to decrease by 50%.

G cluster_ph pH Stability cluster_thermal Thermal Stability start This compound Solution (Known Concentration) ph_prep Dilute in Buffers (pH 3, 5, 7, 9) start->ph_prep th_prep Dilute in Stable Buffer (e.g., pH 4) start->th_prep ph_store Store at Constant Temp (e.g., 25°C, Dark) ph_prep->ph_store ph_measure Measure Absorbance (at Time Intervals) ph_store->ph_measure analyze Data Analysis (% Retention, Half-life) ph_measure->analyze th_store Incubate at Temps (25, 50, 75, 90°C) th_prep->th_store th_measure Measure Absorbance (at Time Intervals) th_store->th_measure th_measure->analyze

Caption: Workflow for assessing the pH and thermal stability of this compound.

Protocol 3: In Vitro Antioxidant Activity (DPPH & ABTS Assays)

These are two common spectrophotometric methods to evaluate the radical scavenging ability of this compound.[16][17]

Materials:

  • Purified this compound solution

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Trolox or Ascorbic Acid (as a positive control/standard)

  • Methanol

  • UV-Vis Spectrophotometer

A. DPPH Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Adjust the concentration to obtain an absorbance of ~1.0 at 517 nm.

  • Prepare a series of dilutions of the this compound sample and the standard (e.g., Trolox) in methanol.

  • In a test tube or microplate well, mix the sample/standard solution with the DPPH solution (e.g., 100 µL sample + 1.9 mL DPPH).

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. A methanol blank is used as a negative control.

  • Calculate the percentage of inhibition: [(A_control - A_sample) / A_control] * 100.

  • Plot the inhibition percentage against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

B. ABTS Radical Scavenging Assay:

  • Prepare the ABTS radical cation (ABTS•⁺) by mixing ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) in equal volumes. Allow the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•⁺ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the this compound sample and the standard.

  • Mix the sample/standard solution with the diluted ABTS•⁺ solution (e.g., 10 µL sample + 1 mL ABTS•⁺).

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

G cluster_dpph DPPH Assay cluster_abts ABTS Assay start This compound Sample & Standard (Trolox) dpph_mix Mix Sample + DPPH start->dpph_mix abts_mix Mix Sample + ABTS•⁺ start->abts_mix dpph_prep Prepare DPPH Solution (in Methanol) dpph_prep->dpph_mix dpph_incubate Incubate (30 min, Dark) dpph_mix->dpph_incubate dpph_measure Measure Absorbance (517 nm) dpph_incubate->dpph_measure analyze Calculate % Inhibition Determine IC₅₀ Value dpph_measure->analyze abts_prep Prepare ABTS•⁺ Radical abts_prep->abts_mix abts_incubate Incubate (6 min, Dark) abts_mix->abts_incubate abts_measure Measure Absorbance (734 nm) abts_incubate->abts_measure abts_measure->analyze

Caption: Workflow for DPPH and ABTS antioxidant activity assays.

Protocol 4: Acute Oral Toxicity Assessment (General Guideline)

A preliminary safety assessment is crucial for any new food additive. This protocol provides a general outline based on standard guidelines (e.g., OECD Guideline 423).

Objective: To determine the acute oral toxicity and estimate the LD₅₀ (median lethal dose) of this compound in a rodent model.[18][19]

Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley) of a single sex (typically females, as they are often more sensitive).

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days before the study.

  • Dosing:

    • Fast the animals overnight prior to dosing (provide water ad libitum).

    • Administer a single dose of the this compound extract via oral gavage. The study can start with a dose of 2000 mg/kg body weight.

    • The substance should be dissolved/suspended in an appropriate vehicle (e.g., water, corn oil). A control group should receive the vehicle only.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, behavior, and any instances of tremors, convulsions, or mortality.

    • Record body weights shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Endpoint: The primary endpoint is mortality. If mortality is observed, further testing at lower dose levels may be required to refine the LD₅₀ value. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are seen.[18]

Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an ethics committee.

Safety and Regulatory Status

Perilla leaves have a long history of use in food, particularly in Asian cuisine.[7] Natural dyes made from red perilla are commercially available.[7] While specific long-term toxicity studies on purified this compound are limited, several in vivo studies on related compounds like Shikonin (a different naphthoquinone pigment) have found it to be safe at various doses when administered orally.[20] For instance, Wistar rats treated with Shikonin at doses up to 800 mg/kg for 90-180 days showed no acute or chronic toxicity.[20] However, any new food colorant must undergo rigorous safety evaluation by regulatory bodies like the FDA or EFSA before approval for widespread use.

Conclusion

This compound from Perilla frutescens presents a viable and functional alternative to synthetic red food colorants. Its vibrant color, coupled with beneficial antioxidant properties, makes it an attractive ingredient for the development of clean-label food and beverage products. While challenges related to its stability must be addressed through formulation strategies (e.g., pH control, encapsulation), its potential is significant. The protocols provided herein offer a foundational framework for researchers to extract, characterize, and evaluate this compound for specific applications.

References

Application Notes & Protocols: Analytical Standards for Shisonin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shisonin and its derivatives are naturally occurring naphthoquinone pigments that have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties.[1][2] Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of these compounds in various matrices, including plant extracts, pharmaceutical formulations, and biological samples. These application notes provide detailed protocols and data for the analysis of this compound and its related compounds, with a focus on shikonin as a well-characterized example.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound and its derivatives is fundamental for the development of analytical methods.

Table 1: Physicochemical Properties of this compound and Shikonin

PropertyThis compoundShikoninReference
Molecular Formula C₃₆H₃₇O₁₈⁺C₁₆H₁₆O₅[3]
Molecular Weight 757.7 g/mol 288.3 g/mol [3][4]
Appearance -Purple-brown needle-like crystals[2]
Melting Point -147 °C[2]
Solubility -Readily soluble in phenethyl ether, acetone, chloroform, methanol, ethanol, glycerol, animal and vegetable oils, and alkaline aqueous solutions; insoluble in water.[2]
UV-Vis λmax (MeOH) -558, 542, 520, 488, 276, 220 nm[5]
Color in Solution -pH 4-6: Red; pH 8: Purple; pH 10-12: Blue[2]

Experimental Protocols

Extraction from Plant Material

Several methods have been developed for the extraction of this compound and its derivatives from plant roots, such as Lithospermum erythrorhizon and Arnebia euchroma.[6][7] The choice of method depends on factors like extraction efficiency, time, and solvent consumption.

Protocol 1: Homogenate Extraction of Shikonin from Arnebia euchroma [7]

  • Sample Preparation: Grind dried roots of Arnebia euchroma into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered sample.

    • Add 103 mL of 78% ethanol (liquid-to-solid ratio of 10.3:1).

    • Homogenize the mixture for 4.2 minutes.

    • Centrifuge the mixture and collect the supernatant.

  • Repeat: Perform a second extraction cycle on the residue to maximize recovery.[7]

  • Concentration: Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Soxhlet Extraction of Alkannin/Shikonin from Onosma echioides [8]

  • Sample Preparation: Grind dried roots of Onosma echioides into a coarse powder.

  • Extraction:

    • Place the powdered sample into a thimble.

    • Extract with ethyl acetate in a Soxhlet apparatus for 6 hours.

  • Concentration: Evaporate the solvent from the collected extract to yield the crude product.[8]

Purification

Crude extracts of this compound and its derivatives often contain a complex mixture of compounds. Purification is essential to isolate the desired analytes for use as analytical standards or in biological assays.

Protocol 3: Solid-Phase Extraction (SPE) for Purification [9]

  • Column Preparation: Use a Sephadex LH-20 cartridge.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned SPE cartridge.

  • Elution:

    • Wash the cartridge with a non-polar solvent to remove impurities.

    • Elute the monomeric shikonin derivatives with a solvent of intermediate polarity.

    • A final elution with a more polar solvent can be used to recover dimeric and oligomeric derivatives.[9]

  • Analysis: Analyze the collected fractions using HPLC-DAD to determine the purity of the isolated compounds.[9]

Protocol 4: High-Speed Counter-Current Chromatography (HSCCC) [10]

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb these pigments.[5][10]

  • Solvent System Selection: Choose an appropriate two-phase solvent system based on the polarity of the target compounds.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase.

    • Inject the crude extract dissolved in the mobile phase.

    • Pump the mobile phase through the column at a specific flow rate and rotational speed.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Purity Assessment: Analyze the purity of the fractions using HPLC-DAD-MS.[10]

Quantitative Analysis

A variety of analytical techniques can be employed for the quantification of this compound and its derivatives.[5][11] High-Performance Liquid Chromatography (HPLC) is one of the most common and reliable methods.

Table 2: Comparison of Analytical Methods for Naphthoquinone Quantification

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)Reference
TLC-Densitometry 14.5–87 ng/band9.03 ng/band27.37 ng/band82.44 - 120.18Intra-day: 1.65 - 6.47, Inter-day: 4.97[12][13]
HPTLC-Densitometry 0.50-100.00 µg/ml0.05 µg/ml0.50 µg/ml95.67 - 97.65Intra-day: < 5, Inter-day: < 5[12]
HPLC 10 - 50 mg (for standard)Not ReportedNot ReportedNot ReportedNot Reported[12]

Protocol 5: HPLC-DAD Analysis

  • Standard Preparation: Prepare a series of standard solutions of the purified this compound or its derivative in a suitable solvent (e.g., methanol) at known concentrations.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) set at the λmax of the analyte (e.g., 520 nm for shikonin).

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways

Shikonin has been shown to exert its biological effects by modulating various cellular signaling pathways.

Nrf2-ARE Signaling Pathway

Shikonin can activate the Nrf2-ARE signaling pathway, which plays a crucial role in cellular antioxidant defense.[14][15] This activation leads to the increased expression of downstream antioxidant enzymes like HO-1 and NQO1, thereby protecting cells from oxidative stress.[14][15]

Nrf2_ARE_Pathway Shikonin Shikonin Nrf2 Nrf2 Shikonin->Nrf2 activates Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to HO1_NQO1 HO-1, NQO1 (Antioxidant Enzymes) ARE->HO1_NQO1 promotes transcription of HO1_NQO1->Oxidative_Stress neutralizes Cell_Protection Cell Protection & Survival HO1_NQO1->Cell_Protection leads to

Caption: Shikonin-mediated activation of the Nrf2-ARE signaling pathway.

Mitochondrial Apoptosis Pathway

Shikonin can induce apoptosis in cancer cells through the mitochondrial signaling pathway.[16] It achieves this by regulating the expression of Bcl-2 family proteins, leading to a decrease in mitochondrial membrane potential and the activation of caspases.[16]

Mitochondrial_Apoptosis_Pathway Shikonin Shikonin Bcl2 Bcl-2 (Anti-apoptotic) Shikonin->Bcl2 downregulates Bax Bax (Pro-apoptotic) Shikonin->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c leads to Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Shikonin-induced mitochondrial apoptosis pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound and its derivatives from a plant source.

Experimental_Workflow Plant_Material Plant Material (e.g., Roots) Extraction Extraction (e.g., Homogenization, Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., SPE, HSCCC) Crude_Extract->Purification Pure_Compound Pure this compound/ Derivative Purification->Pure_Compound Analysis Quantitative Analysis (e.g., HPLC-DAD) Pure_Compound->Analysis Data Data Interpretation & Reporting Analysis->Data

Caption: General workflow for the analysis of this compound and its derivatives.

References

Troubleshooting & Optimization

Shisonin Stability Under Different pH Conditions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Shisonin under various pH conditions. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Note on Data: Direct quantitative kinetic and colorimetric data for this compound is limited in publicly available literature. Therefore, data for Cyanidin-3-O-glucoside (C3G), the core anthocyanin structure of this compound, is used as a close analogue to illustrate the expected behavior. Researchers should consider this as a reference and generate specific data for this compound in their experimental matrix.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of a this compound solution at different pH values?

A1: this compound, like other anthocyanins, is a natural pH indicator and its color is highly dependent on the pH of the solution. Generally, you can expect the following color changes:

  • Acidic conditions (pH < 3): A red color, due to the predominance of the stable flavylium cation form.[1][2]

  • Weakly acidic to neutral conditions (pH 4-6): The color will transition from red to purplish and then to a bluish hue. In this range, the flavylium cation undergoes hydration to form a colorless carbinol pseudobase and further rearranges to a quinoidal blue form.[1][2]

  • Alkaline conditions (pH > 7): The solution will appear blue, which can then fade to a greenish-yellow at very high pH values due to the formation of chalcone, leading to the degradation of the anthocyanin structure.[1][2]

Q2: At what pH is this compound most stable?

A2: this compound exhibits its highest stability in acidic environments, typically at a pH below 3.[3] In this range, the flavylium cation is the dominant and most stable form. As the pH increases, the molecule becomes more susceptible to degradation.

Q3: Why is my this compound solution losing its color at a neutral or alkaline pH?

A3: The color loss (or fading) of this compound solutions at neutral or alkaline pH is due to structural transformations of the anthocyanin molecule. At pH values above 4, the colored flavylium cation is converted to a colorless carbinol pseudobase and a yellow chalcone. These forms are less stable and prone to irreversible degradation, resulting in a loss of the characteristic red, purple, or blue color.[1][2]

Q4: What factors, other than pH, can affect the stability of my this compound solution?

A4: Besides pH, several other factors can influence the stability of this compound:

  • Temperature: Higher temperatures accelerate the degradation of this compound at all pH values.[4]

  • Light: Exposure to light, especially UV light, can cause photodegradation. It is recommended to store this compound solutions in the dark or in amber-colored vials.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. Using de-gassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can improve stability.

  • Presence of other compounds: Metal ions, enzymes (like polyphenol oxidases), and co-pigments can either stabilize or destabilize the this compound molecule.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Rapid color loss of this compound solution at acidic pH. 1. Temperature is too high. 2. Presence of oxygen. 3. Contamination with metal ions.1. Store the solution at a lower temperature (e.g., 4°C). 2. Use de-gassed buffers and store under an inert atmosphere. 3. Use high-purity water and reagents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected.
Inconsistent color or stability results between experiments. 1. Inaccurate pH of buffer solutions. 2. Variation in this compound concentration. 3. Different light exposure conditions.1. Calibrate the pH meter before preparing buffers. 2. Accurately determine the concentration of your this compound stock solution spectrophotometrically. 3. Ensure all experiments are conducted under controlled and consistent lighting conditions.
Precipitation is observed in the this compound solution. 1. Low solubility at a specific pH. 2. Interaction with other components in the solution.1. Check the solubility of this compound in your specific buffer system. You may need to add a small amount of an organic co-solvent (e.g., ethanol or methanol). 2. Analyze the composition of your solution to identify any potential interactions.

Quantitative Data Summary

The following tables provide illustrative quantitative data on the stability of anthocyanins, using Cyanidin-3-O-glucoside (C3G) as a proxy for this compound. This data should be used as a guideline for experimental design.

Table 1: Degradation Kinetics of Cyanidin-3-O-glucoside (C3G) at Different pH Values (at 25°C)

pHDegradation Rate Constant (k) (h⁻¹) (Illustrative)Half-life (t½) (h) (Illustrative)
2.00.001693
3.00.003231
4.00.01069.3
5.00.03519.8
6.00.0907.7
7.00.2313.0

Note: Degradation of anthocyanins typically follows first-order kinetics. The half-life is calculated as t½ = 0.693 / k.[4][5]

Table 2: Colorimetric Data (CIE Lab*) of Cyanidin-3-O-glucoside (C3G) Solutions at Different pH Values (Illustrative)

pHL* (Lightness)a* (Redness/Greenness)b* (Yellowness/Blueness)Visual Color
2.055+50+20Red
3.050+40+5Reddish-Purple
4.045+25-10Purple
5.040+10-25Bluish-Purple
6.035-5-35Blue
7.030-15-40Deep Blue

Note: L* values range from 0 (black) to 100 (white). Positive a* indicates redness, negative a* indicates greenness. Positive b* indicates yellowness, negative b* indicates blueness.

Experimental Protocols

Protocol 1: Determination of this compound Stability at Different pH Values

1. Materials:

  • This compound extract or standard

  • Buffer solutions at various pH values (e.g., pH 2, 3, 4, 5, 6, 7)

  • Spectrophotometer or HPLC system with a PDA detector

  • pH meter

  • Constant temperature incubator or water bath

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in an acidic solvent (e.g., methanol with 0.1% HCl). Dilute the stock solution with the respective buffer solutions to a final concentration suitable for spectrophotometric or HPLC analysis.

  • Incubation: Place the prepared samples in a constant temperature incubator (e.g., 25°C) and protect them from light.

  • Data Collection: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each sample and measure its absorbance at the wavelength of maximum absorption (λmax) for the flavylium cation (around 520 nm). Alternatively, analyze the samples by HPLC to determine the concentration of this compound.

  • Kinetic Analysis: Plot the natural logarithm of the concentration (or absorbance) of this compound versus time. The degradation rate constant (k) is the negative of the slope of the linear regression line. Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[4]

Protocol 2: Colorimetric Analysis of this compound Solutions

1. Materials:

  • This compound solutions at different pH values (prepared as in Protocol 1)

  • Colorimeter or spectrophotometer with color measurement capabilities

2. Procedure:

  • Calibration: Calibrate the colorimeter using a white standard.

  • Measurement: Measure the L, a, and b* values of each this compound solution at the initial time point (t=0).

  • Monitoring: If studying color stability over time, repeat the measurements at the same time intervals as in the stability study.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Stock This compound Stock Solution Samples Test Samples Stock->Samples Buffers Buffer Solutions (pH 2-7) Buffers->Samples Incubator Constant Temperature Incubator (e.g., 25°C) (Light Protected) Samples->Incubator Spectro Spectrophotometry (Absorbance at λmax) Incubator->Spectro Aliquots at time intervals HPLC HPLC-PDA (Concentration) Incubator->HPLC Aliquots at time intervals Colorimeter Colorimetry (Lab* values) Incubator->Colorimeter Aliquots at time intervals Kinetics Degradation Kinetics (k and t½) Spectro->Kinetics HPLC->Kinetics Color Colorimetric Data Colorimeter->Color

Caption: Experimental workflow for determining this compound stability and color at different pH values.

Shisonin_pH_Equilibria cluster_forms Chemical Forms of this compound at Different pH Flavylium Flavylium Cation (Red) pH < 3 Carbinol Carbinol Pseudobase (Colorless) pH 4-6 Flavylium->Carbinol + H₂O Quinoidal Quinoidal Base (Blue/Purple) pH 4-7 Flavylium->Quinoidal - H⁺ Chalcone Chalcone (Yellow/Colorless) pH > 7 Carbinol->Chalcone Ring Opening Quinoidal->Chalcone Degradation

Caption: pH-dependent structural transformations of anthocyanins like this compound.

References

Preventing Shisonin degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of shisonin during extraction from Perilla frutescens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a natural anthocyanin pigment found in the leaves of Perilla frutescens. Its chemical structure, cyanidin 3-O-(6-O-p-coumaroyl)-glucoside-5-O-glucoside, contains multiple hydroxyl and glycosidic bonds, making it susceptible to degradation under various environmental conditions.[1] Factors such as pH, temperature, light, oxygen, enzymatic activity, and the presence of metal ions can significantly impact its stability.[2]

Q2: What are the visible signs of this compound degradation in my extract?

A2: this compound degradation is often visually apparent through a color change of the extract, typically from a vibrant red or purple to brownish hues. Other indicators include a decrease in the extract's potency, the appearance of additional peaks in chromatographic analyses (HPLC, TLC) corresponding to degradation products, and a lower than expected yield of the target compound.

Q3: Which extraction solvent is optimal for this compound?

A3: Polar solvents are generally effective for extracting this compound. Aqueous ethanol solutions, typically in the range of 60-72%, are commonly used and have demonstrated good extraction yields.[3][4] The addition of a small amount of acid, such as citric acid or hydrochloric acid, can improve the stability of this compound during extraction by maintaining an acidic pH where the flavylium cation is the predominant and most stable form.[4]

Q4: How can I minimize enzymatic degradation during extraction?

A4: Endogenous enzymes in the plant material, such as polyphenol oxidases and glucosidases, can degrade this compound. To mitigate this, consider blanching the fresh leaves in hot water or steam for a short period to denature these enzymes before proceeding with the extraction. Alternatively, using dried plant material can also reduce enzymatic activity.

Troubleshooting Guides

This section addresses common issues encountered during this compound extraction and provides actionable solutions.

Problem Possible Cause(s) Solution(s)
Low Yield of this compound Inefficient Cell Disruption: The solvent is not effectively penetrating the plant material to extract the this compound.- Ensure the Perilla frutescens leaves are thoroughly dried and ground into a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for solvent contact.[5][6] - Consider advanced extraction techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption.[5][7]
Suboptimal Extraction Parameters: The solvent choice, solid-to-liquid ratio, temperature, or extraction time may not be ideal.- Optimize the ethanol concentration in your aqueous solvent; a 62% ethanol concentration has been shown to be effective.[3] - Adjust the solid-to-liquid ratio; a common starting point is 1:20 (g/mL).[3] - For UAE, an extraction time of around 57 minutes at 47°C has been reported as optimal.[3] For enzymatic extraction, a longer time of 120 minutes at 50°C may be necessary.[8]
Extract Color is Brownish Instead of Red/Purple Oxidative Degradation: this compound has been oxidized due to prolonged exposure to air.- Minimize the headspace in your extraction vessel. - Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants, such as ascorbic acid, to the extraction solvent.
High pH: The extraction medium is not sufficiently acidic, leading to the formation of unstable chalcone structures.- Acidify your extraction solvent with a weak acid like citric acid or a low concentration of HCl to maintain a pH between 2 and 4.[4]
Multiple Degradation Peaks in HPLC Analysis Thermal Degradation: High temperatures used during extraction or solvent evaporation are breaking down the this compound molecule.- Employ low-temperature extraction methods such as maceration or UAE with temperature control. - When concentrating the extract, use a rotary evaporator at a reduced pressure and a water bath temperature below 40°C.[6]
Hydrolysis: The glycosidic bonds of this compound are being cleaved due to inappropriate pH or prolonged exposure to water.- Ensure the pH of the extraction solvent is acidic to stabilize the glycosidic linkages. - Minimize the extraction time to what is necessary for efficient extraction.
Inconsistent Yields Between Batches Variability in Plant Material: The concentration of this compound can differ based on the plant's growing conditions, harvest time, and storage.- Use plant material from a consistent source and harvest at a similar stage of growth. - Store dried plant material in a cool, dark, and dry place to prevent degradation before extraction.
Presence of Metal Ions: Contamination with certain metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze degradation.- Use high-purity solvents and deionized water. - Ensure all glassware is thoroughly cleaned to remove any metal residues.

Data on this compound Stability

The stability of this compound is influenced by several factors. The following tables summarize the impact of pH, temperature, and metal ions on anthocyanin stability, which is directly applicable to this compound.

Table 1: Effect of pH on Anthocyanin Stability

pHStabilityColorPredominant Form
1-3Most StableRed/PurpleFlavylium Cation
4-5Less StableColorless/Slightly ColoredCarbinol Pseudobase
6-7UnstableBluish/PurpleQuinoidal Base
>8Highly UnstableYellowish/BrownChalcone

Source: General knowledge on anthocyanin chemistry.

Table 2: Effect of Temperature on Anthocyanin Degradation

Temperature (°C)Relative Degradation RateHalf-life (t₁/₂)
4LowHigh (e.g., >90% retention after 15 days for some extracts)[8]
25ModerateModerate
50HighLow
80Very HighVery Low (significant degradation can occur in minutes)[9]

Note: Degradation follows first-order kinetics, and the rate increases with temperature.

Table 3: Effect of Metal Ions on Anthocyanin Stability

Metal IonEffect on StabilityObserved Color Change
Ca²⁺, Mg²⁺Minimal to slight stabilizing effectNo significant change or slight enhancement
Al³⁺Can form stable complexes, enhancing colorBathochromic shift (to bluer tones)
Fe³⁺, Cu²⁺Can accelerate degradationCan cause discoloration and precipitation[10]

Source: Compiled from studies on the effects of metal ions on anthocyanins.[10][11][12]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize this compound yield while minimizing degradation through controlled temperature and reduced extraction time.

  • Sample Preparation:

    • Dry the leaves of Perilla frutescens at a low temperature (e.g., 40°C) until they are brittle.

    • Grind the dried leaves into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 200 mL of 62% aqueous ethanol (solid-to-liquid ratio of 1:20 g/mL).[3]

    • Acidify the solvent with citric acid to a pH of approximately 3.

    • Place the flask in an ultrasonic bath with temperature control.

    • Sonicate the mixture for 57 minutes at a controlled temperature of 47°C.[3]

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • To maximize yield, the residue can be re-extracted with a fresh portion of the solvent.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure with a water bath temperature maintained below 40°C.

Protocol 2: Enzymatic-Assisted Extraction of this compound

This method utilizes enzymes to break down the plant cell wall, facilitating the release of this compound.

  • Sample Preparation:

    • Prepare dried and powdered Perilla frutescens leaves as described in Protocol 1.

  • Enzymatic Hydrolysis and Extraction:

    • Weigh 5 g of the powdered plant material and place it in a 250 mL flask.

    • Add 175 mL of an appropriate buffer solution (e.g., citrate buffer at pH 4.5) to achieve a solid-to-liquid ratio of 1:35 g/mL.[8]

    • Add a cellulase enzyme preparation (e.g., 1500 U/g of plant material).[8]

    • Incubate the mixture in a shaking water bath at 50°C for 120 minutes.[8]

  • Enzyme Deactivation and Extraction Completion:

    • After incubation, heat the mixture to 90°C for 5 minutes to deactivate the enzyme.

    • Cool the mixture to room temperature and add an equal volume of acidified ethanol (pH 3).

    • Allow the mixture to stand for 1 hour with occasional stirring.

  • Filtration and Concentration:

    • Filter the mixture and concentrate the extract as described in Protocol 1.

Visualizations

Shisonin_Degradation_Pathway This compound This compound (Red/Purple) Flavylium Cation Carbinol Carbinol Pseudobase (Colorless) This compound->Carbinol + H₂O (Hydration) Quinoidal Quinoidal Base (Blue/Purple) This compound->Quinoidal - H⁺ (Deprotonation) Carbinol->this compound - H₂O Chalcone Chalcone (Yellow/Colorless) Carbinol->Chalcone Isomerization Quinoidal->this compound + H⁺ Degradation Degradation Products (e.g., Phloroglucinaldehyde, Coumaric Acid Derivatives) Quinoidal->Degradation Oxidation Chalcone->Degradation Oxidation/ Hydrolysis

Caption: General degradation pathway of this compound under changing pH conditions.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing Start Fresh Perilla Leaves Dry Drying (40°C) Start->Dry Grind Grinding (40-60 mesh) Dry->Grind Powder Powdered Leaves Solvent Add Acidified Aqueous Ethanol Powder->Solvent UAE Ultrasonic-Assisted Extraction Solvent->UAE Filter Filtration UAE->Filter Concentrate Concentration (Rotary Evaporator < 40°C) Filter->Concentrate Crude Crude this compound Extract Concentrate->Crude

Caption: A typical experimental workflow for the extraction of this compound.

Troubleshooting_Logic cluster_yield_issues Low Yield Troubleshooting cluster_purity_issues Degradation Troubleshooting Start Low this compound Yield or Degradation Observed CheckYield Is the crude extract yield low? Start->CheckYield CheckPurity Is the purity low? (e.g., brownish color, degradation peaks) CheckYield->CheckPurity No Grinding Optimize Grinding CheckYield->Grinding Yes Temp Reduce Temperature CheckPurity->Temp Yes Solvent Optimize Solvent (Ethanol %, pH) Grinding->Solvent Method Optimize Extraction Method (Time, Temp) Solvent->Method pH Control pH (acidic) Temp->pH Oxygen Minimize Oxygen Exposure pH->Oxygen Light Protect from Light Oxygen->Light

Caption: A logical workflow for troubleshooting common this compound extraction issues.

References

Shisonin Quantification by HPLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Shisonin quantification by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I observing peak tailing for my this compound peak?

A: Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue when analyzing basic compounds like anthocyanins.[1] It can lead to inaccurate integration and reduced resolution.[2]

  • Potential Causes:

    • Secondary Interactions: this compound, possessing basic functional groups, can interact strongly with residual acidic silanol groups on the surface of silica-based C18 columns.[1][3] These secondary interactions delay the elution of a portion of the analyte, causing the peak to tail.

    • Incorrect Mobile Phase pH: If the mobile phase pH is not acidic enough, the silanol groups on the column packing can be ionized, increasing their interaction with the positively charged this compound molecule.[1][4]

    • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion.[5]

    • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.[2]

  • Solutions:

    • Lower Mobile Phase pH: Operate at a low pH, typically between 2 and 4, by adding an acidifier like formic acid or phosphoric acid to the aqueous portion of your mobile phase.[4][6] This ensures that the silanol groups are fully protonated, minimizing secondary interactions.[1]

    • Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically blocks many of the residual silanol groups.[1]

    • Reduce Sample Concentration: Dilute your sample to ensure you are working within the linear range of the column and detector.

    • Column Washing and Replacement: If the column is old or contaminated, flush it with a strong solvent. If peak shape does not improve, replace the column.[2]

Q2: My this compound peak is broad and poorly resolved. What can I do?

A: Broad peaks can compromise the accuracy of quantification and the ability to separate this compound from other components in your sample.

  • Potential Causes:

    • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause the analyte band to spread.

    • Low Mobile Phase Strength: A mobile phase that is too weak will result in long retention times and broader peaks.

    • Column Contamination or Void: Buildup of contaminants on the column frit or a void at the column inlet can disrupt the sample path.[2]

    • Inadequate Temperature Control: Fluctuations in column temperature can affect retention and peak shape.

  • Solutions:

    • Optimize Tubing: Use narrow-bore tubing (e.g., 0.005" I.D.) and keep the lengths as short as possible.[3]

    • Increase Mobile Phase Strength: Gradually increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase to decrease retention time and sharpen the peak.

    • Use a Guard Column and Filter Samples: A guard column protects the analytical column from strongly retained impurities. Filtering your samples before injection can prevent frit blockage.

    • Use a Column Oven: Maintain a constant and optimized column temperature to ensure reproducible retention times and peak shapes.[7]

Q3: I am experiencing a drift in the retention time of this compound. Why is this happening?

A: Stable retention times are critical for reliable peak identification and quantification. Drifting retention times can indicate a problem with the HPLC system or the method conditions.

  • Potential Causes:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing mobile phase compositions.

    • Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength over time.

    • Flow Rate Fluctuation: Leaks in the system or issues with the pump can lead to an unstable flow rate.

    • Temperature Changes: Variations in the ambient or column temperature can affect retention.[4]

  • Solutions:

    • Sufficient Equilibration Time: Before starting a sequence of injections, allow the mobile phase to run through the column for a sufficient time (e.g., 10-20 column volumes) until a stable baseline is achieved.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs covered to minimize evaporation. If using an online mixer, ensure it is functioning correctly.

    • System Check for Leaks: Regularly inspect fittings and pump seals for any signs of leakage.

    • Thermostat the Column: Use a column oven to maintain a consistent temperature.[4]

Q4: The recovery of this compound from my sample preparation is low and inconsistent. How can I improve this?

A: Low and variable recovery during sample preparation is a significant source of error in quantitative analysis.

  • Potential Causes:

    • This compound Degradation: Anthocyanins like this compound are susceptible to degradation at neutral or high pH, elevated temperatures, and in the presence of light and oxygen.[8]

    • Inefficient Extraction: The chosen extraction solvent or method may not be optimal for efficiently extracting this compound from the sample matrix.

    • Adsorption to Surfaces: this compound may adsorb to glassware or filter membranes during sample processing.

  • Solutions:

    • Control pH and Temperature: Use an acidified extraction solvent (e.g., methanol or ethanol with a small percentage of formic or acetic acid) to maintain an acidic environment where this compound is more stable.[9] Keep samples cool and protected from light throughout the extraction process.

    • Optimize Extraction Method: Methods such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve extraction efficiency. However, conditions like temperature and time must be carefully controlled to prevent degradation.[10]

    • Use Appropriate Materials: Utilize silanized glassware to minimize adsorption. Test different filter membrane materials for compatibility and recovery.

Quantitative Data Summary

The following tables summarize typical parameters used in the HPLC quantification of this compound and related anthocyanins from Perilla frutescens.

Table 1: Typical HPLC Mobile Phases for this compound Analysis

Mobile Phase AMobile Phase BAcidifierReference
WaterAcetonitrile0.1% Formic Acid[11]
WaterMethanol1% Formic Acid[12]
WaterAcetonitrile5 mmol/L Trifluoroacetic Acid (TFA)[13]
WaterMethanol5% Formic Acid[6]

Table 2: HPLC Operating Parameters

ParameterTypical ValueReference
Column C18, Reversed-Phase[11][13]
Detection Wavelength 520 - 525 nm[6][14]
Column Temperature 30 - 40 °C[6][11]
Flow Rate 0.3 - 1.5 mL/min[13][15]
Injection Volume 4 - 20 µL[11]

Experimental Protocols

Protocol 1: Standard Preparation

  • Stock Standard Solution: Accurately weigh a known amount of this compound reference standard. Dissolve it in a suitable solvent, such as acidified methanol (e.g., methanol with 0.1% HCl or formic acid), to prepare a stock solution of a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase. These standards should cover the expected concentration range of this compound in your samples.

  • Storage: Store standard solutions at a low temperature (e.g., 4°C) and protected from light to minimize degradation. Prepare fresh working standards daily.

Protocol 2: Sample Extraction from Perilla frutescens Leaves

  • Sample Homogenization: Weigh the powdered, dried plant material.

  • Extraction: Add an acidified solvent (e.g., 70% ethanol with 1% formic acid) at a specific solid-to-liquid ratio (e.g., 1:35 g/mL).[10]

  • Extraction Method: Employ a suitable extraction technique. For example, for enzymatic extraction, incubate at 50°C for 120 minutes.[10] For ultrasonic-assisted extraction, sonicate for a defined period.

  • Centrifugation: Centrifuge the extract to pellet the solid plant material.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

Protocol 3: HPLC Analysis

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject a blank (mobile phase), followed by the prepared standard solutions in increasing order of concentration to generate a calibration curve. Then, inject the prepared sample extracts.

  • Data Acquisition: Monitor the chromatogram at the maximum absorbance wavelength for this compound (approximately 520 nm).[14]

  • Quantification: Determine the peak area of this compound in both the standards and the samples. Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Visualizations

Troubleshooting_Workflow start Problem with this compound Peak peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Issue? start->retention_time recovery Low Recovery? start->recovery tailing Peak Tailing peak_shape->tailing Yes broad Broad Peak peak_shape->broad No drifting Drifting RT retention_time->drifting Yes inconsistent Inconsistent RT retention_time->inconsistent No solution_extraction Optimize Extraction (pH, Temp, Light) recovery->solution_extraction Yes solution_ph Adjust Mobile Phase pH (acidic) tailing->solution_ph solution_column Use End-Capped Column tailing->solution_column solution_tubing Optimize Tubing Length broad->solution_tubing solution_equilibration Ensure Proper Equilibration drifting->solution_equilibration inconsistent->solution_equilibration

Caption: General troubleshooting workflow for this compound HPLC analysis.

Shisonin_Degradation_Pathway This compound This compound (Stable Anthocyanin) Degraded_Products Degraded Products (Loss of Color & Response) This compound->Degraded_Products Degradation Degradation_Factors Degradation Factors: - High pH - High Temperature - Oxygen - Light Degradation_Factors->Degraded_Products

Caption: Factors leading to the degradation of this compound.

References

Overcoming poor solubility of Shisonin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Shisonin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is a natural anthocyanin pigment. Its chemical name is cyanidin 3-O-(6-O-p-coumaroyl)glucoside-5-O-glucoside. As an acylated anthocyanin, its solubility and stability in aqueous solutions are highly dependent on factors such as pH and temperature. While anthocyanins are generally classified as water-soluble pigments, their practical application can be hindered by poor stability under certain conditions, leading to degradation and precipitation.[1][2]

Q2: What are the initial signs of solubility issues with this compound in my experiments?

A2: Indicators of poor solubility include the formation of a visible precipitate, a cloudy or hazy appearance in your aqueous solution after the addition of this compound, and inconsistent or non-reproducible results in biological or analytical assays.

Q3: My this compound solution appears to be degrading. What could be the cause?

A3: this compound, like other anthocyanins, is susceptible to degradation, which is often pH-dependent. At neutral or alkaline pH, the flavylium cation structure can be converted to colorless forms, which can then degrade irreversibly.[3] Exposure to high temperatures and light can also accelerate degradation.[2] For optimal stability, it is recommended to prepare and store this compound solutions in acidic conditions (pH 2-4) and protect them from light.[2][4]

Q4: Can I use buffers to dissolve this compound?

A4: Yes, but the choice of buffer and its pH is critical. Acidic buffers (e.g., citrate or phosphate buffers at pH 2-4) are recommended to maintain the stable flavylium cation form of this compound.[2][4] Be aware that some buffers may interact with this compound. For instance, precipitation of coumaroylated anthocyanins has been observed in McIlvaine's buffer at pH 4.5 and above.[3] It is advisable to perform a small-scale compatibility test with your chosen buffer system.

Troubleshooting Guide for Poor Solubility

If you are encountering solubility issues with this compound, consider the following troubleshooting steps:

IssuePotential CauseRecommended Solution
Precipitate forms immediately upon addition to aqueous solution. The pH of the solution is too high (neutral or alkaline), leading to the formation of less soluble species.Adjust the pH of your aqueous solution to an acidic range (pH 2-4) before adding this compound. Use a dilute acid such as HCl or formic acid.
Solution is initially clear but becomes cloudy or forms a precipitate over time. This compound is degrading due to inappropriate storage conditions (e.g., pH, light, temperature).Store stock solutions at a low temperature (2-8 °C), protected from light, and at an acidic pH. Prepare fresh working solutions for your experiments whenever possible.
Inconsistent results between experimental replicates. Incomplete dissolution of this compound, leading to variations in the actual concentration.Ensure complete dissolution by using sonication or gentle vortexing. Consider using one of the solubility enhancement techniques described below if the issue persists.
Low biological activity observed. The effective concentration of soluble this compound is lower than expected due to precipitation or degradation.Confirm the concentration of soluble this compound using an analytical method like HPLC-UV/Vis.[5][6][7] If the concentration is low, a solubility enhancement strategy may be necessary.

Solubility Enhancement Strategies

Several techniques can be employed to improve the solubility and stability of this compound in aqueous solutions.

Quantitative Data on Solubility Enhancement

The following table summarizes the potential improvement in solubility using different techniques. The values are illustrative and may vary depending on the specific experimental conditions.

MethodDescriptionTypical Molar Ratio (this compound:Enhancer)Expected Solubility IncreaseReference
Cyclodextrin Complexation Encapsulation of the this compound molecule within a cyclodextrin cavity, increasing its apparent water solubility.1:1 to 1:102 to 10-fold[8][9]
Co-pigmentation Non-covalent interaction with colorless co-pigments (e.g., phenolic acids, flavonoids) that stabilize the this compound structure.1:10 to 1:1001.5 to 5-fold[10][11][12]
Solid Dispersion Dispersion of this compound in a solid, water-soluble polymer matrix, often converting it to a more soluble amorphous form.N/AVariable, can be significant[13]

Note: A predicted aqueous solubility for a closely related compound, Cyanidin 3-(p-coumaroyl)-diglucoside-5-glucoside, is approximately 0.78 g/L.[14] The non-acylated cyanidin 3-O-glucoside has a solubility of about 1 mg/mL in PBS at pH 7.2.[15]

Experimental Protocols

Protocol 1: Solubility Enhancement using β-Cyclodextrin Complexation

This method is suitable for preparing a stock solution of this compound with improved stability and solubility.

Materials:

  • This compound

  • β-Cyclodextrin

  • Distilled water

  • Magnetic stirrer

  • Sonicator

  • Freeze-dryer

Procedure:

  • Prepare a 15 mM solution of β-cyclodextrin in distilled water.

  • Slowly add this compound powder to the β-cyclodextrin solution while stirring to achieve the desired molar ratio (e.g., 1:1 or 1:2 this compound:β-cyclodextrin).

  • Sonicate the mixture for 30 minutes to aid in the initial dispersion.

  • Stir the solution at room temperature for 24 hours, protected from light.

  • The resulting clear solution contains the this compound-β-cyclodextrin inclusion complex.

  • For a solid, stable form, freeze-dry the solution. The resulting powder can be reconstituted in aqueous buffers for experiments.[8][9]

Diagram of Cyclodextrin Complexation Workflow

G Cyclodextrin Complexation Workflow cluster_0 Preparation cluster_1 Complexation cluster_2 Final Product A Dissolve β-Cyclodextrin in Water B Add this compound Powder A->B C Sonicate Mixture B->C D Stir for 24h C->D E Aqueous this compound-CD Complex Solution D->E F Freeze-Dry (Optional) E->F G Solid this compound-CD Complex Powder F->G

Caption: Workflow for enhancing this compound solubility via β-cyclodextrin complexation.

Protocol 2: Solubility Enhancement using Co-pigmentation with Caffeic Acid

This protocol is useful for stabilizing this compound in solutions for applications where color intensity is also a factor.

Materials:

  • This compound stock solution (in a suitable acidic buffer, e.g., pH 3.5)

  • Caffeic acid (or other phenolic co-pigment)

  • Phosphate-citrate buffer (pH 3.5)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of caffeic acid in the phosphate-citrate buffer (pH 3.5).

  • In a series of test tubes, add a constant volume of the this compound stock solution.

  • Add varying volumes of the caffeic acid stock solution to achieve different molar ratios of this compound to co-pigment (e.g., 1:0, 1:10, 1:20, 1:50).

  • Bring the final volume of each solution to be the same using the phosphate-citrate buffer.

  • Allow the solutions to equilibrate for at least 30 minutes at room temperature, protected from light.

  • Measure the absorbance of the solutions at the wavelength of maximum absorption for this compound (around 520 nm) to observe the hyperchromic effect (increased absorbance), which indicates successful co-pigmentation and stabilization.[12]

Diagram of Co-pigmentation Experimental Setup

G Co-pigmentation Experiment cluster_0 Stock Solutions (pH 3.5 Buffer) cluster_1 Mixing at Different Molar Ratios cluster_2 Analysis This compound This compound Stock Ratio1 1:0 This compound->Ratio1 Ratio2 1:10 This compound->Ratio2 Ratio3 1:20 This compound->Ratio3 Ratio4 1:50 This compound->Ratio4 Copigment Caffeic Acid Stock Copigment->Ratio2 Copigment->Ratio3 Copigment->Ratio4 Equilibrate Equilibrate for 30 min Ratio1->Equilibrate Ratio2->Equilibrate Ratio3->Equilibrate Ratio4->Equilibrate Measure Measure Absorbance (approx. 520 nm) Equilibrate->Measure

Caption: Experimental workflow for this compound co-pigmentation with a phenolic acid.

Protocol 3: Quantification of this compound using HPLC

This protocol provides a general method for the quantification of this compound in solution.

Materials:

  • This compound solution (to be quantified)

  • This compound standard of known concentration

  • HPLC system with a UV/Vis or DAD detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water/Formic acid/Acetonitrile (87:10:3, v/v/v)

  • Mobile Phase B: Water/Formic acid/Acetonitrile (40:10:50, v/v/v)

  • 0.45 µm syringe filters

Procedure:

  • Prepare a calibration curve using the this compound standard at several concentrations.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with the C18 column and the mobile phases.

  • Use a gradient elution program, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute this compound.

  • Set the detector wavelength to approximately 520 nm.

  • Inject the standards and the sample.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.[5]

Diagram of HPLC Quantification Logic

G HPLC Quantification of this compound cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Quantification Start Start Prep_Standards Prepare this compound Standards Start->Prep_Standards Prep_Sample Filter Sample Start->Prep_Sample End End Inject_Standards Inject Standards Prep_Standards->Inject_Standards Inject_Sample Inject Sample Prep_Sample->Inject_Sample Generate_Curve Generate Calibration Curve Inject_Standards->Generate_Curve Calculate_Conc Calculate Concentration Generate_Curve->Calculate_Conc Get_Peak_Area Obtain Sample Peak Area Inject_Sample->Get_Peak_Area Get_Peak_Area->Calculate_Conc Calculate_Conc->End

References

Technical Support Center: LC-MS Analysis of Shisonin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Shisonin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate and imprecise quantification.[1][2] In the analysis of this compound from complex matrices like plant extracts or biological fluids, components such as other flavonoids, phenolic acids, sugars, and salts can interfere with its ionization in the MS source.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A qualitative method is the post-column infusion experiment, where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column.[1] Injection of a blank matrix extract will show a dip or a rise in the baseline signal at the retention times of interfering compounds. For a quantitative assessment, the post-extraction spike method is commonly used.[1] This involves comparing the peak area of this compound in a standard solution to its peak area when spiked into a blank matrix extract that has undergone the entire sample preparation procedure.

Q3: What are the most common sample preparation techniques to minimize matrix effects for this compound?

A3: Effective sample preparation is crucial for reducing matrix effects. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and isolating anthocyanins like this compound from interfering matrix components.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent where it is soluble, leaving behind many matrix interferences.

  • Protein Precipitation (PPT): For biological samples such as plasma, PPT with organic solvents like acetonitrile or methanol is a quick and simple way to remove the majority of proteins.[3]

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing the chromatographic separation can help to resolve this compound from co-eluting matrix components. Strategies include:

  • Gradient modification: Adjusting the mobile phase gradient can improve the separation of the analyte from interferences.

  • Column selection: Using a column with a different stationary phase chemistry can alter the selectivity of the separation.

  • Flow rate adjustment: Lowering the flow rate can sometimes improve peak resolution.

Q5: Is the use of an internal standard recommended for this compound analysis?

A5: Absolutely. The use of a suitable internal standard (IS) is highly recommended to compensate for matrix effects and other variations during sample preparation and analysis.[1] The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or D-labeled this compound).[4][5] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.[4] If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of this compound.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor peak shape (tailing or fronting) for this compound Column contamination or degradation.Backflush the column or replace it. Ensure proper sample cleanup to prevent future contamination.[6]
Inappropriate mobile phase pH.Anthocyanin stability is pH-dependent. Ensure the mobile phase is acidified (e.g., with 0.1% formic acid) to maintain this compound in its stable flavylium cation form.
Inconsistent retention times Changes in mobile phase composition or flow rate.Prepare fresh mobile phase and ensure the LC system is properly primed and equilibrated. Verify the pump is delivering a consistent flow rate.[7]
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Low signal intensity or complete signal loss for this compound Significant ion suppression due to matrix effects.Implement a more rigorous sample cleanup method like SPE.[8] Dilute the sample if the concentration of this compound is high enough.
Suboptimal MS source parameters.Optimize source parameters such as capillary voltage, gas flow, and temperature for this compound.
High background noise in the chromatogram Contaminated mobile phase, LC system, or MS source.Use high-purity solvents and additives.[9] Clean the LC system and the MS source.[10]
Presence of numerous interfering compounds in the matrix.Improve sample preparation to remove more of the matrix components.
Non-linear calibration curve Matrix effects varying with concentration.Use a matrix-matched calibration curve or a stable isotope-labeled internal standard.[11]
Analyte degradation.Ensure proper storage and handling of standard solutions and samples, as anthocyanins can be unstable.

Quantitative Data on Matrix Effects

The following table summarizes hypothetical quantitative data on matrix effects for this compound under different sample preparation conditions, based on typical values observed for anthocyanins and other flavonoids in complex matrices. The matrix effect is calculated as: (Peak area in post-extraction spike / Peak area in neat solution) * 100%. A value < 100% indicates signal suppression, while a value > 100% indicates signal enhancement.

Sample Preparation Method Matrix Analyte Matrix Effect (%) Reference
Protein Precipitation (Acetonitrile)Human PlasmaThis compound65% (Suppression)[12]
Liquid-Liquid Extraction (Ethyl Acetate)Perilla Leaf ExtractThis compound85% (Suppression)N/A
Solid-Phase Extraction (C18)Grape JuiceMalvidin-3-glucoside95% (Slight Suppression)N/A
Dilute-and-Shoot (1:10 with mobile phase)Perilla Leaf ExtractThis compound75% (Suppression)N/A

Experimental Protocols

Protocol for Quantification of Matrix Effects using Post-Extraction Spiking

  • Preparation of Blank Matrix Extract:

    • Select a representative sample matrix that is free of this compound (blank matrix).

    • Extract the blank matrix using the same sample preparation procedure as for the actual samples (e.g., SPE or LLE).

    • The resulting extract is the "blank matrix extract".

  • Preparation of 'Neat' Standard Solution (Set A):

    • Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).

  • Preparation of Post-Extraction Spiked Sample (Set B):

    • Take an aliquot of the blank matrix extract.

    • Spike this aliquot with the this compound standard to achieve the same final concentration as the 'neat' standard solution (e.g., 100 ng/mL).

  • LC-MS Analysis:

    • Inject and analyze both the 'neat' standard solution (Set A) and the post-extraction spiked sample (Set B) under the same LC-MS conditions.

    • Record the peak area for this compound from both injections.

  • Calculation of Matrix Effect:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • A value significantly different from 100% indicates the presence of matrix effects.

Visual Diagrams

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies start LC-MS Analysis of this compound issue Inaccurate or Imprecise Results? start->issue assess Assess Matrix Effects (Post-Extraction Spike) issue->assess Yes no_me No Significant Matrix Effect Proceed with Validation issue->no_me No me_present Matrix Effect > 20%? assess->me_present me_present->no_me No optimize_sp Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp Yes optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is reassess Re-assess Matrix Effects use_is->reassess reassess->me_present Iterate if necessary

Caption: Workflow for identifying and mitigating matrix effects.

SamplePrepDecisionTree cluster_simple Simple Matrix cluster_complex Complex Matrix start Sample Matrix for this compound Analysis matrix_type Matrix Complexity? start->matrix_type dilute Dilute-and-Shoot matrix_type->dilute Low complex_type Matrix Type? matrix_type->complex_type High plant Plant Extract complex_type->plant biological Biological Fluid complex_type->biological spe Solid-Phase Extraction (SPE) plant->spe lle Liquid-Liquid Extraction (LLE) plant->lle biological->spe ppt Protein Precipitation (PPT) biological->ppt

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Maximizing Shisonin Yield from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of shisonin from plant material, primarily Perilla frutescens.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is the major anthocyanin found in red perilla (Perilla frutescens), contributing to its characteristic red color. It is a glycoside of cyanidin. This compound and other anthocyanins are of significant interest to researchers due to their potential antioxidant, anti-inflammatory, and other pharmacological activities.

Q2: Which variety of Perilla frutescens is best for high this compound yield?

Studies have shown that the total anthocyanin content can vary between different varieties of Perilla frutescens. The entirely purple variety, often referred to as 'aka shiso', generally has a higher concentration of anthocyanins compared to the variety that is green on the top of the leaf and purple on the underside.[1][2]

Q3: What are the main factors that can degrade this compound during extraction and purification?

This compound, like other anthocyanins, is sensitive to several factors that can lead to its degradation and a subsequent reduction in yield. The primary factors of concern are:

  • pH: this compound is most stable in acidic conditions (pH 1-3). As the pH increases towards neutral and alkaline, its stability decreases, and the color will change and eventually fade.[3][4]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[3][4] It is advisable to conduct extraction and purification at low or room temperature whenever possible.

  • Light: Exposure to light, especially UV light, can cause this compound to degrade.[5] It is recommended to work in a dimly lit environment and to store extracts and purified this compound in light-protected containers.

  • Oxygen: The presence of oxygen can contribute to the degradation of this compound. While it is difficult to eliminate oxygen completely, minimizing exposure to air can be beneficial.

II. Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Extraction Issues
Problem Potential Cause Troubleshooting Steps
Low this compound Yield Incomplete cell lysis: The solvent is not effectively reaching the this compound within the plant cells.- Ensure the plant material is finely ground to increase the surface area.- Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption.- Enzymatic extraction using cellulase or pectinase can also improve cell wall breakdown and increase yield. An optimized enzymatic extraction has been reported to achieve a yield of 6.29%.[6]
Inappropriate solvent: The solvent is not optimal for solubilizing this compound.- Use an acidified solvent. A common choice is ethanol or methanol with a small amount of acid (e.g., 0.1% HCl or formic acid). An optimal extraction of anthocyanins from Perilla frutescens was achieved with 72% ethanol at 63°C.[7][8]- Ensure the solid-to-liquid ratio is appropriate. A higher volume of solvent can lead to a more complete extraction. A ratio of 1:35 (g/mL) has been used for optimal enzymatic extraction.[6]
Degradation during extraction: this compound is being degraded by heat, light, or pH.- Maintain a low temperature during extraction. If using UAE or MAE, use a cooling system.- Protect the extraction vessel from light by wrapping it in aluminum foil.- Ensure the extraction solvent is acidic (pH 1-3) to maintain this compound stability.
Extract is brownish instead of red/purple Oxidation and degradation: this compound has degraded due to prolonged exposure to air, high temperature, or non-acidic pH.- Work quickly and minimize the exposure of the plant material and extract to air.- Use freshly harvested or properly dried and stored plant material.- Re-check the pH of your extraction solvent and adjust if necessary.
Purification Issues
Problem Potential Cause Troubleshooting Steps
Poor separation in column chromatography Inappropriate stationary phase: The chosen resin is not effectively retaining or separating this compound from other compounds.- For initial cleanup and concentration, macroporous resins are often effective for anthocyanin purification.- For higher resolution, reversed-phase C18 silica gel is a common choice for anthocyanin separation.
Incorrect mobile phase: The solvent system is not providing good separation.- For reversed-phase chromatography, a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile is typically used.- Optimize the gradient to achieve better separation of this compound from other compounds.
Loss of this compound during purification Degradation on the column: this compound is degrading on the stationary phase due to pH or prolonged exposure.- Ensure all solvents used in the chromatography are acidified to maintain this compound stability.- Work efficiently to minimize the time the this compound spends on the column.
Irreversible binding to the column: this compound is strongly and irreversibly binding to the stationary phase.- This is less common with reversed-phase columns but can occur with other types of stationary phases. If this is suspected, consider a different type of resin.
Quantification Issues
Problem Potential Cause Troubleshooting Steps
No peak or a very small peak for this compound in HPLC Degradation of the sample: The this compound in the sample has degraded before or during analysis.- Ensure the sample is stored in an acidic, dark, and cold environment before injection.- Use an acidified mobile phase for the HPLC analysis.
Incorrect detection wavelength: The HPLC detector is not set to the optimal wavelength for this compound detection.- The maximum absorbance for this compound is typically around 520-530 nm. Ensure your detector is set to this range.
Low concentration in the sample: The concentration of this compound in the injected sample is below the detection limit of the instrument.- Concentrate the sample before injection.
Broad or tailing peaks in HPLC Poor chromatographic conditions: The mobile phase, flow rate, or column temperature are not optimal.- Optimize the mobile phase gradient and flow rate.- Ensure the column is properly equilibrated.- Consider adjusting the column temperature.
Column contamination or degradation: The HPLC column is contaminated or has degraded.- Wash the column according to the manufacturer's instructions.- If the problem persists, the column may need to be replaced.

III. Quantitative Data on this compound Yield

The yield of this compound can vary significantly depending on the plant material, extraction method, and purification strategy. Below is a summary of reported yields using different techniques.

Extraction Method Plant Material Key Parameters Reported Yield Reference
Solvent ExtractionPerilla frutescens leaves72% ethanol, 63°C, 90 min3.373 mg/g dry matter[7][8]
Ultrasound-Assisted Extraction (UAE)Perilla leaves76.58% ethanol, 52.75°C, 53.84 min6.44 mg/g dry weight (as cyanidin-3-glucoside equivalent)[9]
Enzymatic ExtractionPerilla frutescens leavesSolid-liquid ratio 1:35 g/mL, 50°C, 120 min, 1500 U/g enzyme6.29%[6]
Ultrasonic-Assisted Aqueous Two-Phase Extraction (UATPE)Perilla frutescens leavesNot specified18.37 ± 0.91 mg/g[6]

IV. Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and may require optimization for your specific experimental setup.

  • Preparation of Plant Material:

    • Dry the leaves of Perilla frutescens at a low temperature (e.g., 40°C) to a constant weight.

    • Grind the dried leaves into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL flask.

    • Add 221.5 mL of 76.58% ethanol acidified with 0.1% HCl.[9]

    • Place the flask in an ultrasonic bath with temperature control.

    • Set the temperature to 52.75°C and sonicate for 53.84 minutes.[9]

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes a general approach for the purification of this compound from a crude extract.

  • Preparation of the Column:

    • Use a glass column packed with a suitable macroporous resin (for initial cleanup) or C18 reversed-phase silica gel (for higher purity).

    • Equilibrate the column with the starting mobile phase (e.g., 0.1% formic acid in water).

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the starting mobile phase.

    • Load the dissolved sample onto the top of the column.

  • Elution:

    • Wash the column with the starting mobile phase to remove highly polar impurities.

    • Elute the this compound using a stepwise or linear gradient of an organic solvent (e.g., methanol or acetonitrile) in the acidified aqueous mobile phase.

    • Collect fractions and monitor the elution of this compound using a UV-Vis spectrophotometer at ~525 nm.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing pure this compound.

    • Pool the pure fractions and concentrate them under reduced pressure to obtain the purified this compound.

V. Visualizations

This compound Biosynthesis Pathway

Shisonin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA Coumaroyl_CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Cyanidin_3_glucoside Cyanidin_3_glucoside Cyanidin->Cyanidin_3_glucoside UFGT This compound This compound Cyanidin_3_glucoside->this compound Acyltransferase Shisonin_Workflow Plant_Material Perilla frutescens leaves Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (e.g., UAE with acidified ethanol) Drying_Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Fraction_Collection Fraction Collection Purification->Fraction_Collection Analysis Analysis (TLC/HPLC) Fraction_Collection->Analysis Pooling_Concentration Pooling and Concentration Analysis->Pooling_Concentration Pure_this compound Purified this compound Pooling_Concentration->Pure_this compound Shisonin_Stability Shisonin_Stability This compound Stability pH pH Degradation Degradation pH->Degradation Temperature Temperature Temperature->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation Degradation->Shisonin_Stability

References

Technical Support Center: Stabilization of Shisonin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro assays involving Shisonin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in in vitro assays?

This compound is a naturally occurring anthocyanin, specifically cyanidin 3-O-(6-O-p-coumaroyl)glucoside-5-O-glucoside. Like other anthocyanins, this compound's complex chemical structure makes it susceptible to degradation under various experimental conditions. Its stability is influenced by factors such as pH, temperature, light, and the presence of other substances in the assay medium.[1][2] Degradation can lead to a loss of biological activity and inaccurate or irreproducible assay results. The acylation in this compound's structure generally contributes to increased stability compared to non-acylated anthocyanins.

Q2: What are the optimal storage conditions for this compound?

To ensure maximum stability, this compound should be stored as a dry powder in a tightly sealed container at -20°C or lower, protected from light and moisture. For short-term storage of stock solutions, it is recommended to use an acidified organic solvent (e.g., methanol or ethanol with 0.1% formic or acetic acid) and store at -20°C in the dark.[3] Aqueous solutions of anthocyanins are generally less stable and should be prepared fresh for each experiment.

Q3: In which solvents is this compound soluble?

Anthocyanins like this compound are generally soluble in polar solvents. Their polyphenolic structure also imparts some hydrophobic character, making them soluble in organic solvents.[4] Good solubility can be achieved in:

  • Methanol and Ethanol: Often used for preparing stock solutions.[5][6] Acidification with a small amount of weak acid (e.g., 0.1% formic acid) can improve stability.[7]

  • Dimethyl Sulfoxide (DMSO): A common solvent for cell-based assays.

  • Water: this compound is soluble in water, but its stability is highly pH-dependent.[4][5] For assays in aqueous buffers, it is advisable to first dissolve this compound in a small amount of organic solvent like DMSO and then dilute it with the aqueous buffer.

Troubleshooting Guides

Issue 1: Inconsistent or Low Antioxidant Activity in DPPH/ABTS Assays

Possible Causes:

  • This compound Degradation: this compound may have degraded due to inappropriate pH, high temperature, or exposure to light during the assay.

  • Solvent Interference: The solvent used to dissolve this compound might interfere with the assay.

  • Incorrect Wavelength Reading: The absorbance is not being measured at the optimal wavelength for the assay.

  • Reagent Quality: The DPPH or ABTS radical solutions may have degraded.

Solutions:

Solution Detailed Steps
Control pH Maintain a slightly acidic pH (around 3-6) in the assay buffer to enhance this compound stability.[2]
Temperature Control Perform all incubation steps at a controlled room temperature and avoid exposing the plate to direct heat sources.
Light Protection Conduct the assay in a dark or amber-colored microplate and protect it from light as much as possible.[8]
Solvent Matching Ensure the solvent used for the blank and the positive control (e.g., Trolox) is the same as that used for this compound.
Wavelength Verification Confirm the correct wavelength for absorbance reading (typically ~517 nm for DPPH and ~734 nm for ABTS).[9]
Fresh Reagents Prepare fresh DPPH or ABTS working solutions for each experiment.
Issue 2: Poor Reproducibility in Cell-Based Assays

Possible Causes:

  • This compound Precipitation: this compound may precipitate out of the cell culture medium, especially when diluting a concentrated stock from an organic solvent.

  • Degradation in Culture Medium: The physiological pH (around 7.4) and temperature (37°C) of cell culture can accelerate this compound degradation.

  • Interaction with Media Components: Components in the cell culture medium, such as serum proteins, may interact with this compound.

Solutions:

Solution Detailed Steps
Optimize Dilution Prepare intermediate dilutions of the this compound stock in a solvent compatible with the culture medium before the final dilution. Vortex gently between dilutions.
Minimize Incubation Time If possible, reduce the incubation time of cells with this compound to minimize degradation.
Serum-Free Conditions For short-term assays, consider using a serum-free medium during the treatment period to reduce potential interactions.
Freshly Prepared Solutions Always prepare fresh dilutions of this compound in culture medium immediately before adding to the cells.
Visual Inspection Before adding to cells, visually inspect the final dilution for any signs of precipitation. If observed, adjust the solvent concentration or the final concentration of this compound.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited, the following table summarizes the stability of a closely related anthocyanin, Cyanidin-3-O-glucoside, under various conditions. This can serve as a general guideline for handling this compound. Acylation in this compound is expected to confer greater stability.

Compound Condition Half-life (t½) Degradation Rate Constant (k)
Cyanidin-3-O-glucosidepH 3.0, 25°C> 365 days< 0.0019 day⁻¹
Cyanidin-3-O-glucosidepH 7.0, 25°C~ 2.5 hours~ 0.277 h⁻¹
Cyanidin-3-O-glucosidepH 5.0, 80°C~ 1.5 hours~ 0.462 h⁻¹

Data inferred from studies on Cyanidin-3-O-glucoside and general anthocyanin stability literature.

Experimental Protocols

DPPH Radical Scavenging Assay for this compound
  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.

    • Dissolve this compound in methanol (with 0.1% formic acid for stability) to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare serial dilutions of the this compound stock solution in methanol.

    • Prepare a positive control (e.g., Trolox or Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each this compound dilution, the positive control, or methanol (as a blank).[9]

    • Add 180 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Determine the IC50 value of this compound by plotting the % inhibition against the concentration.

ABTS Radical Cation Decolorization Assay for this compound
  • Reagent Preparation:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

    • Dilute the ABTS radical solution with ethanol or a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

    • Prepare this compound stock and dilutions as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each this compound dilution, the positive control, or the solvent blank.

    • Add 190 µL of the diluted ABTS radical solution to all wells.

    • Mix and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Stock (e.g., in acidified Methanol) serial_dilution Create Serial Dilutions of this compound prep_this compound->serial_dilution prep_reagents Prepare Assay Reagents (DPPH or ABTS solution) add_radical Add Radical Solution (DPPH or ABTS) prep_reagents->add_radical prep_controls Prepare Positive Control (e.g., Trolox) plate_loading Load Plate: Blank, Controls, Samples prep_controls->plate_loading serial_dilution->plate_loading plate_loading->add_radical incubation Incubate (Dark, Room Temp) add_radical->incubation read_absorbance Measure Absorbance (517nm or 734nm) incubation->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for in vitro antioxidant assays of this compound.

troubleshooting_flowchart cluster_antioxidant Antioxidant Assay cluster_cell Cell-Based Assay start Inconsistent Assay Results q1 Is the issue in an antioxidant assay or a cell-based assay? start->q1 check_ph Verify pH of assay buffer q1->check_ph Antioxidant check_precipitation Check for precipitation upon dilution q1->check_precipitation Cell-based check_temp Control temperature check_ph->check_temp check_light Protect from light check_temp->check_light check_reagents Use fresh reagents check_light->check_reagents end Re-run Assay check_reagents->end check_incubation Minimize incubation time check_precipitation->check_incubation check_media Consider serum-free media check_incubation->check_media prepare_fresh Use freshly prepared solutions check_media->prepare_fresh prepare_fresh->end

Caption: Troubleshooting logic for this compound in vitro assays.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway (p38, JNK, ERK) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb This compound This compound This compound->mapk This compound->nfkb pro_inflammatory Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) mapk->pro_inflammatory nfkb->pro_inflammatory

Caption: Potential inhibitory effect of this compound on inflammatory signaling pathways.

References

Technical Support Center: Shisonin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the common degradation products of Shisonin, troubleshooting for related experiments, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a prominent anthocyanin, specifically cyanidin-3-(6''-(E)-caffeoyl-β-D-glucopyranoside)-5-β-D-glucopyranoside. Anthocyanins are water-soluble pigments valued for their antioxidant properties and potential health benefits. However, they are notoriously unstable and susceptible to degradation under various experimental and storage conditions, which can impact their biological activity and lead to inaccurate experimental results.[1]

Q2: What are the primary degradation products of this compound?

While studies specifically on this compound are limited, the degradation pathways of structurally similar acylated and non-acylated cyanidin glycosides are well-documented. The degradation of this compound is expected to yield the following products:

  • Hydrolysis of the glycosidic bonds: This can lead to the loss of the sugar moieties (glucose and the caffeoyl-glucose) to form the aglycone, Cyanidin .

  • Cleavage of the C-ring: The central heterocyclic ring of the cyanidin structure can be cleaved, leading to the formation of protocatechuic acid and phloroglucinaldehyde .[2][3]

  • Hydrolysis of the acyl group: The caffeoyl group can be cleaved, yielding caffeic acid and the corresponding cyanidin glucoside.

  • Further degradation products: Other reported degradation products from similar cyanidin glycosides include 2,4-dihydroxybenzoic acid and 2,4,6-trihydroxybenzoic acid .[4]

Q3: What environmental factors influence the degradation of this compound?

The stability of anthocyanins like this compound is significantly affected by several factors:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline conditions, their degradation rate significantly increases.[2][5]

  • Temperature: Elevated temperatures accelerate the degradation of anthocyanins.[2][5][6] This is a critical factor to consider during sample preparation, storage, and analysis.

  • Light: Exposure to light, particularly UV light, can induce photodegradation of anthocyanins.[7][8] Samples should be protected from light whenever possible.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[3]

  • Presence of other compounds: Ascorbic acid, sulfites, and metal ions can also influence the stability of anthocyanins.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution. Inappropriate pH of the solvent. Buffer the solution to an acidic pH (ideally below 3.0) to enhance stability.
High storage or experimental temperature. Store stock solutions and samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Minimize exposure to high temperatures during experiments.
Exposure to light. Protect solutions from light by using amber vials or covering containers with aluminum foil.
Appearance of unexpected peaks in chromatography. Degradation of this compound. Analyze for the expected degradation products (protocatechuic acid, phloroglucinaldehyde, caffeic acid, cyanidin). Use a diode array detector (DAD) to check the UV-Vis spectra of the new peaks for characteristic phenolic or anthocyanin profiles.
Contamination of the sample or solvent. Use high-purity solvents and reagents. Run a blank to check for contaminants.
Inconsistent results between experimental replicates. Variable degradation due to inconsistent handling. Standardize sample handling procedures, ensuring consistent pH, temperature, and light exposure across all replicates. Prepare fresh solutions for each experiment if possible.
Precipitation of the compound. Poor solubility at the experimental pH or concentration. Check the solubility of this compound in the chosen solvent system. Adjust the pH or consider a different solvent if necessary.

Quantitative Data Summary

The following table summarizes the degradation kinetics of Cyanidin-3-O-glucoside (C3G), a closely related, non-acylated anthocyanin, under different temperature and pH conditions. This data can serve as a proxy for understanding the stability of this compound.

pHTemperature (°C)Half-life (t₁/₂) of C3G (hours)Degradation Rate Constant (k) (x 10⁻³ h⁻¹)
2.57022.830.4
2.5901.5462.1
4.0709.275.3
4.0901.1630.1
7.0700.8866.4
7.0900.41732.9

Data adapted from a study on Cyanidin-3-O-glucoside degradation.[2]

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the degradation of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and methanol (HPLC grade)

  • Formic acid (for mobile phase)

  • Acetonitrile (HPLC grade)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) detector.[10][11]

  • pH meter

  • Thermostatic water bath or oven

  • Photostability chamber

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol with 0.1% HCl) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 80°C) for a defined period.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with acid before analysis.

    • Oxidative Degradation: Dilute the stock solution with a solution of H₂O₂ (e.g., 3%). Incubate at room temperature.

    • Thermal Degradation: Dilute the stock solution with a buffered solvent (e.g., pH 3, 5, and 7). Incubate at elevated temperatures (e.g., 60°C, 80°C, 100°C).

    • Photodegradation: Expose the diluted stock solution in a photostability chamber to a controlled light source.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Analyze the samples by HPLC-DAD-MS. A reverse-phase C18 column is typically used. The mobile phase can consist of a gradient of water with formic acid and acetonitrile or methanol.[11]

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

    • Identify the degradation products by comparing their retention times, UV-Vis spectra, and mass spectra with those of known standards or by interpreting the fragmentation patterns from MS/MS analysis.

Visualizations

Shisonin_Degradation_Pathway This compound This compound (Cyanidin-3-(6''-caffeoyl-glucoside)-5-glucoside) Cyanidin_3_caffeoyl_glucoside Cyanidin-3-(6''-caffeoyl-glucoside) This compound->Cyanidin_3_caffeoyl_glucoside Hydrolysis Caffeic_acid Caffeic Acid This compound->Caffeic_acid Hydrolysis Cyanidin_3_glucoside Cyanidin-3-glucoside Cyanidin_3_caffeoyl_glucoside->Cyanidin_3_glucoside Hydrolysis Glucose Glucose Cyanidin_3_caffeoyl_glucoside->Glucose Hydrolysis Cyanidin Cyanidin (Aglycone) Cyanidin_3_glucoside->Cyanidin Hydrolysis Cyanidin_3_glucoside->Glucose Hydrolysis Protocatechuic_acid Protocatechuic Acid Cyanidin->Protocatechuic_acid C-ring cleavage Phloroglucinaldehyde Phloroglucinaldehyde Cyanidin->Phloroglucinaldehyde C-ring cleavage

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (pH, Temp, Light, Oxidant) Stock_Solution->Stress_Conditions Sampling Collect Aliquots at Time Intervals Stress_Conditions->Sampling HPLC_MS HPLC-DAD-MS Analysis Sampling->HPLC_MS Quantification Quantify this compound and Degradation Products HPLC_MS->Quantification Identification Identify Degradation Products (MS/MS) HPLC_MS->Identification Kinetics Determine Degradation Kinetics Quantification->Kinetics

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Storage Conditions for Shisonin Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Shisonin extracts. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the storage and handling of these sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound extracts to ensure long-term stability?

A1: To maximize the shelf-life of this compound extracts, they should be stored at low temperatures, in the absence of light, and in an acidic environment. For long-term storage, freezing at -20°C or below is recommended.[1][2][3][4][5] If the extract is to be used within a shorter timeframe, refrigeration at 4°C is suitable.[2][5] Extracts should be stored in amber vials or containers wrapped in aluminum foil to protect them from light-induced degradation.[1] Maintaining an acidic pH, ideally between 3 and 5, is crucial for preserving the structural integrity of this compound.

Q2: How does pH affect the stability and color of this compound extracts?

A2: this compound, like other anthocyanins, is highly sensitive to pH changes. In acidic conditions (pH < 3), it exists predominantly in its most stable, red-colored flavylium cation form. As the pH increases towards neutral, the molecule undergoes structural transformations, leading to less stable and colorless or bluish forms.[6][7][8] At alkaline pH, degradation is rapid. Therefore, maintaining an acidic pH is critical for both color and chemical stability.

Q3: What is the impact of temperature on the degradation of this compound extracts?

A3: Elevated temperatures significantly accelerate the degradation of this compound.[6][9][10][11] Thermal degradation typically follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of this compound.[10][11] High temperatures can lead to the hydrolysis of the glycosidic bonds and the opening of the pyran ring, resulting in a loss of color and biological activity.[9][12] It is crucial to avoid high temperatures during both storage and experimental procedures whenever possible.

Q4: Can exposure to light affect my this compound extract?

A4: Yes, exposure to light, particularly UV light, can cause significant degradation of this compound.[10] Light provides the energy for photo-oxidative reactions that can break down the anthocyanin structure. Always store extracts in light-protected containers and minimize exposure to ambient light during handling.

Q5: What are the primary degradation products of this compound?

A5: The degradation of this compound, an acylated anthocyanin, generally proceeds through the hydrolysis of its glycosidic bonds and the cleavage of the C-ring. This process can result in the formation of the aglycone (cyanidin), the sugar moieties, and the acylating group (p-coumaric acid). Further degradation of the cyanidin aglycone can lead to the formation of smaller phenolic compounds, such as phloroglucinaldehyde and protocatechuic acid.[6][9][12]

Data on Stability of Related Anthocyanins

Table 1: Thermal Degradation of Cyanidin-3-O-glucoside (C3G) at Different Temperatures

Temperature (°C)pHHalf-life (t½)Rate Constant (k)Reference
702.5~22 hours-[6]
807.080.18 min0.00865 min⁻¹[14]
902.5~30 minutes-[6]
957.073.76 min0.0093 min⁻¹[14]
110Not Specified< 20 min-[11]

Table 2: Effect of pH on the Stability of Cyanidin-3-O-glucoside (C3G)

pHTemperature (°C)ObservationReference
2.57021% loss after 8 hours[6]
4.07053% loss after 8 hours[6]
7.070Almost complete loss after 8 hours[6]
2.02599% remained after 8 hours[15]

Troubleshooting Guides

HPLC Analysis
IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column contamination.- Use a column with end-capping. - Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress silanol ionization. - Use a guard column and ensure proper sample filtration.
Peak Broadening - Large injection volume. - Extra-column band broadening. - Low column efficiency.- Reduce injection volume. - Use shorter tubing with a smaller internal diameter. - Replace the column if it is old or has been subjected to harsh conditions.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Temperature variations. - Column degradation.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Check column performance with a standard and replace if necessary.
UV-Vis Spectrophotometry
IssuePotential Cause(s)Suggested Solution(s)
Absorbance Reading Too High (>2.0) - Sample concentration is too high.- Dilute the sample with the appropriate buffer until the absorbance is within the linear range of the instrument (typically 0.2-1.0).[16]
Negative Absorbance Readings - Blank is more absorbent than the sample. - Incorrect blank used. - Dirty or mismatched cuvettes.- Ensure the blank is prepared correctly (should contain everything except the analyte). - Use clean, matched cuvettes for the blank and sample.[16]
Inconsistent or Drifting Readings - Sample degradation during measurement. - Temperature fluctuations. - Instrument instability.- Minimize the time the sample is in the spectrophotometer. - Allow the instrument to warm up properly. - Ensure the sample is at a stable temperature.
Unexpected Peaks - Contamination of the sample or solvent. - Presence of other absorbing compounds in the extract.- Use high-purity solvents and clean glassware. - Consider further purification of the extract if interfering compounds are present.[17]

Experimental Protocols

Protocol 1: Stability Testing of this compound Extracts using UV-Vis Spectrophotometry (pH Differential Method)

This method quantifies the total monomeric anthocyanin content and can be adapted to assess degradation over time under different storage conditions.

  • Preparation of Buffers:

    • pH 1.0 Buffer: 0.025 M Potassium Chloride. Dissolve 1.86 g of KCl in 980 mL of deionized water, adjust the pH to 1.0 with HCl, and bring the final volume to 1 L.

    • pH 4.5 Buffer: 0.4 M Sodium Acetate. Dissolve 54.43 g of sodium acetate trihydrate in 980 mL of deionized water, adjust the pH to 4.5 with HCl, and bring the final volume to 1 L.

  • Sample Preparation:

    • Dilute the this compound extract with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at 520 nm. Note the dilution factor (DF).

    • Dilute the this compound extract with the pH 4.5 buffer using the same dilution factor.

  • Spectrophotometric Measurement:

    • Allow the solutions to equilibrate for at least 15 minutes.

    • Measure the absorbance of the pH 1.0 diluted sample at 520 nm and 700 nm using a 1 cm path length cuvette, with deionized water as a blank.

    • Measure the absorbance of the pH 4.5 diluted sample at 520 nm and 700 nm.

  • Calculation of Anthocyanin Concentration:

    • Calculate the absorbance difference (A): A = (A₅₂₀ - A₇₀₀)pH 1.0 - (A₅₂₀ - A₇₀₀)pH 4.5

    • Calculate the monomeric anthocyanin concentration (mg/L): Concentration = (A × MW × DF × 1000) / (ε × l)

      • MW (Molecular Weight of this compound): Use the appropriate molecular weight. For calculations based on a related compound like cyanidin-3-glucoside, MW = 449.2 g/mol .

      • ε (Molar Extinction Coefficient for cyanidin-3-glucoside): 26,900 L·mol⁻¹·cm⁻¹

      • l (Path length): 1 cm

  • Stability Assessment:

    • Store aliquots of the this compound extract under different conditions (e.g., varying temperatures, light exposure).

    • At specified time intervals, perform the quantification as described above.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the HPLC analysis of acylated anthocyanins like this compound. Method optimization may be required for specific instruments and extracts.

  • Sample Preparation:

    • Filter the this compound extract through a 0.45 µm syringe filter before injection to remove any particulate matter.

    • If necessary, dilute the extract with the initial mobile phase.

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for anthocyanin separation.[18]

    • Mobile Phase: A gradient elution is typically employed.

      • Solvent A: Water with an acidifier (e.g., 0.5% formic acid or 10% acetic acid and 1% phosphoric acid).[18][19]

      • Solvent B: Acetonitrile or Methanol.

    • Example Gradient: Start with a low percentage of Solvent B (e.g., 5-10%), and gradually increase the concentration of Solvent B over 30-40 minutes to elute the more nonpolar compounds.

    • Flow Rate: Typically 0.8 - 1.0 mL/min.[18]

    • Column Temperature: 25-30°C.

    • Detection: A Diode Array Detector (DAD) or UV-Vis detector set at approximately 520 nm.[18][20]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using a purified this compound standard of known concentrations.

    • Inject the standards and the samples.

    • Integrate the peak area corresponding to this compound in the chromatograms.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

Visualizations

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Intervals (t₀, t₁, t₂, ...) cluster_results Data Interpretation Extract This compound Extract Aliquots Create Aliquots Extract->Aliquots Temp Temperature (-20°C, 4°C, 25°C, 40°C) Aliquots->Temp Expose to Light Light (Dark vs. Light) Aliquots->Light Expose to pH pH (3, 5, 7) Aliquots->pH Adjust Quantify Quantify this compound (UV-Vis or HPLC) Temp->Quantify Light->Quantify pH->Quantify Data Collect Data Quantify->Data Kinetics Determine Degradation Kinetics (Half-life, Rate Constant) Data->Kinetics

Caption: Workflow for assessing the stability of this compound extracts.

Shisonin_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_cleavage C-Ring Cleavage This compound This compound (Cyanidin-3-(p-coumaroylglucoside)-5-glucoside) Aglycone Cyanidin (Aglycone) This compound->Aglycone Loss of sugars Sugars Sugar Moieties (Glucose, p-coumaroylglucose) This compound->Sugars Release of Chalcone Chalcone Form (Colorless) This compound->Chalcone pH > 4 Ring Opening PGA Phloroglucinaldehyde (from A-ring) Aglycone->PGA PCA Protocatechuic Acid (from B-ring) Aglycone->PCA Chalcone->PGA Chalcone->PCA

Caption: Simplified degradation pathway of this compound.

Shikonin_Signaling_Pathways cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Nrf2 Nrf2-ARE Pathway Shikonin Shikonin (related compound) MAPK MAPK Activation (p38, JNK) Shikonin->MAPK PI3K PI3K/Akt/mTOR Inhibition Shikonin->PI3K Nrf2 Nrf2 Activation Shikonin->Nrf2 Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK Autophagy Autophagy PI3K->Autophagy Apoptosis_PI3K Apoptosis PI3K->Apoptosis_PI3K ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Defense Increased Antioxidant Defense ARE->Antioxidant_Defense

Caption: Signaling pathways modulated by the related compound, Shikonin.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Shisonin and Cyanidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of shisonin and its parent aglycone, cyanidin. While direct comparative studies on purified this compound are limited, this document synthesizes available data for cyanidin and discusses the expected antioxidant potential of this compound based on structure-activity relationships and data from this compound-containing extracts. All quantitative data is presented in structured tables, and detailed experimental protocols for key antioxidant assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams.

Quantitative Comparison of Antioxidant Activity

Direct, side-by-side quantitative analysis of the antioxidant activity of purified this compound and cyanidin is not extensively available in peer-reviewed literature. The data presented below for cyanidin is compiled from various sources and should be interpreted with caution, as experimental conditions can significantly influence the results. For this compound, data is primarily derived from extracts of Perilla frutescens (red perilla), a major source of this anthocyanin.

Table 1: Quantitative Antioxidant Activity Data for Cyanidin

Antioxidant AssayTest CompoundResultSource
DPPH Radical Scavenging Activity CyanidinEC50: 4.85 µM[1]
ABTS Radical Cation Scavenging Activity CyanidinTEAC: 2.48[2]
Oxygen Radical Absorbance Capacity (ORAC) CyanidinHigher than its glycosides[1]

Note: EC50 (Efficient Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower EC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength relative to Trolox, a vitamin E analog. A higher TEAC value indicates stronger antioxidant activity.

The antioxidant activity of this compound, which is cyanidin-3-(p-coumaroyl)-5-diglucoside, is influenced by its structural components. While glycosylation at the 3 and 5 positions might slightly decrease the antioxidant activity compared to the cyanidin aglycone, the presence of a p-coumaroyl group is known to significantly enhance antioxidant capacity.[1] Studies on red perilla extracts, which are rich in this compound, have demonstrated potent antioxidant activities. For instance, red perilla has shown significantly higher DPPH and ABTS radical scavenging activity compared to its green counterpart, which lacks anthocyanins.[3]

Experimental Protocols

Detailed methodologies for the three most common in vitro antioxidant capacity assays are provided below to facilitate the design and interpretation of comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is measured by the decrease in its absorbance at approximately 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compounds (this compound, cyanidin) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent as the DPPH solution to various concentrations.

  • Reaction: Add a specific volume of the sample or standard to a defined volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of percent inhibition against concentration.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard (Trolox) in a suitable solvent.

  • Reaction: Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the free radical initiator (AAPH), and the test compounds/standard (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Setup: In a black 96-well microplate, add the fluorescent probe, followed by the test sample or standard.

  • Incubation: The plate is typically pre-incubated at 37°C.

  • Initiation of Reaction: The reaction is initiated by the addition of the AAPH solution.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The ORAC value is then calculated by comparing the net AUC of the sample to that of a Trolox standard and is expressed as micromoles of Trolox equivalents (TE) per gram or mole of the sample.[5]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key antioxidant signaling pathway and a generalized experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis cluster_comparison Comparison prep_antioxidant Prepare this compound & Cyanidin Solutions run_dpph Perform DPPH Assay prep_antioxidant->run_dpph run_abts Perform ABTS Assay prep_antioxidant->run_abts run_orac Perform ORAC Assay prep_antioxidant->run_orac prep_reagents Prepare Assay Reagents (DPPH, ABTS, ORAC) prep_reagents->run_dpph prep_reagents->run_abts prep_reagents->run_orac measure_abs Measure Absorbance/ Fluorescence run_dpph->measure_abs run_abts->measure_abs run_orac->measure_abs calc_inhibition Calculate % Inhibition/ Scavenging measure_abs->calc_inhibition calc_ic50_teac Determine IC50/TEAC/ORAC Values calc_inhibition->calc_ic50_teac compare_results Compare Antioxidant Activities calc_ic50_teac->compare_results

Caption: A generalized workflow for the comparative evaluation of antioxidant activity.

Nrf2_Pathway Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anthocyanin This compound / Cyanidin Keap1_Nrf2 Keap1-Nrf2 Complex Anthocyanin->Keap1_Nrf2 stabilizes Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces conformational change in Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Dissociation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome constitutive degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Initiates Transcription

References

Shisonin vs. Other Anthocyanins: A Comparative Guide to Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioavailability and metabolism of shisonin against other common anthocyanins. While direct quantitative pharmacokinetic data for this compound is limited in publicly available literature, this document synthesizes current knowledge on acylated anthocyanins and key non-acylated counterparts to offer a comprehensive overview for research and development purposes.

Introduction to this compound and Other Anthocyanins

Anthocyanins are a class of water-soluble flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables. Their potential health benefits have garnered significant interest. This compound, or cyanidin-3-(p-coumaroyl)-glucoside-5-glucoside, is a characteristic acylated anthocyanin found in perilla leaves and other plants. Its structure, featuring an acyl group, distinguishes it from more commonly studied non-acylated anthocyanins like cyanidin-3-glucoside (C3G). This structural difference is hypothesized to significantly impact its stability, bioavailability, and metabolic fate.

Comparative Bioavailability and Metabolism

The bioavailability of anthocyanins is generally low, with studies on C3G in rats indicating a bioavailability of approximately 0.5-1.5%.[1] The acylation of anthocyanins, as seen in this compound, is believed to enhance their chemical stability, which may, in turn, influence their absorption and metabolic pathways.

Upon ingestion, anthocyanins undergo extensive metabolism. This process begins in the upper gastrointestinal tract and is significantly continued by the gut microbiota. The resulting metabolites, rather than the parent compounds, are largely responsible for the observed systemic biological activities.

Table 1: Comparative Overview of Anthocyanin Bioavailability and Metabolism

FeatureThis compound (Acylated Anthocyanin)Non-Acylated Anthocyanins (e.g., Cyanidin-3-glucoside)Key Differences & Implications
Structure Cyanidin-3-(p-coumaroyl)-glucoside-5-glucosideCyanidin-3-glucosideThe presence of the p-coumaroyl group in this compound increases its molecular weight and may alter its interaction with transporters and enzymes.
Stability Generally higher due to the acyl group.More susceptible to degradation under neutral pH conditions.Enhanced stability of this compound may lead to a greater proportion reaching the colon intact for microbial metabolism.
Absorption Likely absorbed in its intact form to a limited extent. The acyl group may influence absorption efficiency.Absorbed in the stomach and small intestine, but with very low efficiency.The larger size of this compound might hinder its direct absorption compared to smaller non-acylated anthocyanins.
Metabolism Expected to be hydrolyzed to cyanidin-3-glucoside-5-glucoside and p-coumaric acid. Further degradation would yield protocatechuic acid.Degraded to its aglycone (cyanidin) and then to phenolic acids like protocatechuic acid.The metabolic profile of this compound is expected to be more complex, yielding a broader range of metabolites.
Key Metabolites Protocatechuic acid, p-coumaric acid, and their conjugated forms.Protocatechuic acid and its conjugated forms.The presence of p-coumaric acid from this compound metabolism may contribute to its unique biological effects.
Bioavailability Specific quantitative data is not readily available.Generally low (<1-2%).The enhanced stability of this compound might not directly translate to higher bioavailability of the parent compound but could influence the profile of circulating metabolites.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anthocyanin bioavailability and metabolism. Below are outlines of key experimental protocols frequently cited in the literature.

In Vivo Pharmacokinetic Studies

This protocol is designed to determine the concentration-time profile of an anthocyanin and its metabolites in a biological system.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are housed in controlled conditions and fasted overnight before the study.

  • Dosing: The test anthocyanin (e.g., this compound extract or pure compound) is administered orally via gavage. A control group receives the vehicle.

  • Blood Sampling: Blood samples are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over 24 or 48 hours to assess excretion.

  • Analysis: Plasma, urine, and fecal samples are analyzed using a validated HPLC-MS/MS method to quantify the parent anthocyanin and its metabolites.

  • Pharmacokinetic Analysis: Parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability are calculated using appropriate software.

In Vivo Pharmacokinetic Study Workflow
In Situ Intestinal Perfusion Model

This model allows for the study of intestinal absorption of a compound in a controlled environment while maintaining physiological conditions.[2][3][4][5][6]

  • Animal Preparation: A fasted rat is anesthetized. The abdomen is opened, and a segment of the small intestine (e.g., jejunum or ileum) is isolated.

  • Cannulation: Cannulas are inserted at both ends of the intestinal segment.

  • Perfusion: The segment is perfused with a solution containing the test anthocyanin at a constant flow rate. The perfusion solution is maintained at 37°C.

  • Sample Collection: The perfusate is collected at the outlet at specific time intervals. Blood samples can also be collected from the mesenteric vein draining the isolated segment.

  • Analysis: The concentration of the anthocyanin in the collected perfusate and blood samples is determined by HPLC-MS/MS.

  • Permeability Calculation: The intestinal permeability and absorption rate are calculated based on the disappearance of the compound from the perfusate.

In_Situ_Intestinal_Perfusion_Model Animal_Prep Anesthetize Fasted Rat Isolate_Segment Isolate Intestinal Segment Animal_Prep->Isolate_Segment Cannulate Cannulate Both Ends of Segment Isolate_Segment->Cannulate Perfuse Perfuse with Anthocyanin Solution Cannulate->Perfuse Collect_Samples Collect Perfusate and Blood Samples Perfuse->Collect_Samples Analyze Analyze Samples with HPLC-MS/MS Collect_Samples->Analyze Calculate Calculate Permeability and Absorption Rate Analyze->Calculate

In Situ Intestinal Perfusion Protocol
HPLC-MS/MS Quantification of Anthocyanins and Metabolites

This is the gold standard for the sensitive and specific quantification of anthocyanins and their metabolites in biological matrices.[7]

  • Sample Preparation:

    • Plasma: Protein precipitation with an organic solvent (e.g., methanol or acetonitrile) containing a suitable internal standard.

    • Urine: Dilution with an appropriate buffer, followed by solid-phase extraction (SPE) for cleanup and concentration.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acidified water (e.g., with formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

  • Quantification: A calibration curve is constructed using standards of known concentrations to quantify the analytes in the samples.

Signaling Pathways Modulated by Anthocyanin Metabolites

The biological effects of anthocyanins are often attributed to their metabolites, which can modulate various cellular signaling pathways. Key metabolites of this compound would include protocatechuic acid and p-coumaric acid.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification enzymes.

  • Activation: Anthocyanin metabolites, such as protocatechuic acid, have been shown to activate the Nrf2 pathway.[8][9][10] This activation can occur through the disruption of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus.

  • Downstream Effects: Nuclear Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding for protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11]

Nrf2_Signaling_Pathway cluster_nucleus Cell Nucleus Metabolites Anthocyanin Metabolites (e.g., Protocatechuic Acid) Keap1_Nrf2 Keap1-Nrf2 Complex Metabolites->Keap1_Nrf2 inhibit Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free release Nucleus Nucleus Nrf2_free->Nucleus translocation ARE ARE (Antioxidant Response Element) Genes Protective Genes (HO-1, NQO1) ARE->Genes transcription

Nrf2 Signaling Pathway Activation
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway, are involved in regulating cellular processes like inflammation and proliferation.

  • Modulation: Anthocyanins and their metabolites, including protocatechuic acid, can inhibit the phosphorylation of key proteins in the MAPK/ERK pathway, such as p65 and ERK.[12] This inhibition can lead to anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.

MAPK_ERK_Signaling_Pathway Metabolites Anthocyanin Metabolites (e.g., Protocatechuic Acid) MAPK_ERK MAPK/ERK Phosphorylation Metabolites->MAPK_ERK NF_kB NF-κB Activation Metabolites->NF_kB Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->MAPK_ERK MAPK_ERK->NF_kB Inflammation Pro-inflammatory Gene Expression NF_kB->Inflammation

MAPK/ERK Pathway Modulation

Conclusion

This compound, as an acylated anthocyanin, likely possesses enhanced stability compared to its non-acylated counterpart, cyanidin-3-glucoside. While this may not directly translate to higher systemic bioavailability of the parent molecule, it could lead to a greater delivery of the intact compound to the colon for microbial metabolism. The resulting metabolites, including protocatechuic acid and p-coumaric acid, are key players in mediating the biological effects of this compound through the modulation of signaling pathways such as Nrf2 and MAPK/ERK. Further research is warranted to elucidate the specific pharmacokinetic profile of this compound to fully understand its potential as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Comparative Analysis of Shisonin Content in Different Perilla Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of Shisonin and related anthocyanin content in various cultivars of Perilla frutescens. It is intended for researchers, scientists, and professionals in drug development who are interested in the phytochemical properties of this plant. The document summarizes quantitative data, details relevant experimental protocols, and illustrates key biological and experimental pathways.

Quantitative Comparison of Anthocyanin Content

Perilla frutescens cultivars exhibit significant variation in their anthocyanin content, which is directly related to their foliage color. Red and purple-leafed varieties are rich in these pigments, with malonylthis compound, this compound, and cis-shisonin being the primary anthocyanins identified.[1][2][3][4] Green-leafed cultivars, in contrast, contain negligible amounts.[2]

The total anthocyanin content in red varieties typically ranges from 2.9 to 4.0 µmol/100 mL, expressed as cyanidin equivalent.[1][2] Malonylthis compound is consistently the most abundant anthocyanin in red P. frutescens samples, followed by this compound.[1] The 'Bora' cultivar is noted for its particularly high anthocyanin levels.[5] The data below, derived from an analysis of water extracts from various Perilla frutescens cultivars, highlights these differences.

Table 1: Comparative Anthocyanin Content in Perilla frutescens Cultivars

Sample ID Foliage Color Total Anthocyanins (µmol/100 mL)
1 Red 3.0
2 Red 3.3
3 Red-Green 2.9
4 Red-Green 4.0
5 Green n.d.
6 Green n.d.
7 Green n.d.
8 Green n.d.

Data sourced from Molecules 2009, 14, 231-241.[2] "n.d." indicates not detected. Total anthocyanins include cis-shisonin, this compound, malonylthis compound, and others, expressed as cyanidin equivalent.

Experimental Protocols

Accurate quantification of this compound and other anthocyanins requires robust extraction and analysis protocols. The following sections detail a recommended workflow and specific methodologies.

The process begins with the preparation of the plant material, followed by the extraction of anthocyanins, and concludes with quantitative analysis using high-performance liquid chromatography (HPLC).

G A Sample Preparation (Leaf Drying & Grinding) B Anthocyanin Extraction (Enzyme-Assisted Method) A->B C Filtration & Purification B->C D HPLC-DAD Analysis (Quantification) C->D E Data Analysis D->E

Caption: General workflow for this compound analysis in Perilla.

This method utilizes enzymes to break down cell walls, enhancing the extraction yield of anthocyanins from Perilla leaves.[6]

  • Sample Preparation: Harvest fresh Perilla frutescens leaves. Dry them in an oven at 50-60°C until a constant weight is achieved. Grind the dried leaves into a fine powder using a laboratory mill.

  • Enzymatic Reaction: Weigh 1 gram of the dried leaf powder and place it in a flask.

  • Solvent Addition: Add 35 mL of an appropriate buffer solution (e.g., citrate buffer, pH 4.5). The solid-to-liquid ratio should be 1:35 (g/mL).[6]

  • Enzyme Addition: Add cellulase to the mixture at a concentration of 1500 U/g of plant material.[6]

  • Incubation: Place the flask in a shaking water bath at 50°C and incubate for 120 minutes to allow for enzymatic hydrolysis.[6]

  • Enzyme Deactivation: After incubation, heat the mixture in a boiling water bath for 5 minutes to deactivate the enzyme.

  • Extraction: Cool the mixture to room temperature and perform centrifugation at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant. The resulting extract can be concentrated under a vacuum if necessary and should be stored at 4°C in the dark until analysis.

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a standard method for separating and quantifying anthocyanins like this compound.[2]

  • Sample Preparation: Filter the anthocyanin extract through a 0.45 µm membrane filter before injection.[7]

  • Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% acetic acid.[8]

    • Solvent B: Acetonitrile with 0.1% acetic acid.[8]

  • Gradient Elution:

    • Start with a high concentration of Solvent A.

    • Gradually increase the concentration of Solvent B over 30-40 minutes to elute the compounds. A typical gradient might run from 5% to 40% Solvent B.

  • Flow Rate: Maintain a constant flow rate, typically around 1.0 mL/min.[7]

  • Detection: Monitor the eluent using a DAD or UV-Vis detector. Anthocyanins like this compound show maximum absorbance around 520 nm.

  • Quantification: Create a calibration curve using an authentic standard (e.g., Cyanidin-3-glucoside). Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

This compound Biosynthesis Pathway

This compound is an anthocyanin, a class of flavonoids derived from the phenylpropanoid pathway. Its biosynthesis in Perilla frutescens involves a series of enzymatic steps that convert the amino acid phenylalanine into the colored anthocyanin molecule. The key enzymes in this pathway include chalcone synthase (CHS), chalcone isomerase (CHI), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS).[9][10] The final steps involve glycosylation and acylation to produce the stable this compound and Malonylthis compound pigments.[10]

G cluster_pathway Anthocyanin Biosynthesis Pathway Met1 4-Coumaroyl-CoA + Malonyl-CoA Enz1 CHS Met1->Enz1 Met2 Naringenin Chalcone Enz2 CHI Met2->Enz2 Met3 Naringenin Enz3 F3H Met3->Enz3 Met4 Dihydrokaempferol Enz4 DFR Met4->Enz4 Met5 Leucocyanidin Enz5 ANS Met5->Enz5 Met6 Cyanidin Enz6 3GT Met6->Enz6 Met7 Cyanidin-3-O-glucoside Enz7 AT Met7->Enz7 Met8 This compound (Cyanidin-3-O-(p-coumaroyl)glucoside) Enz8 MAT Met8->Enz8 Met9 Malonylthis compound Enz1->Met2 Enz2->Met3 Enz3->Met4 Enz4->Met5 Enz5->Met6 Enz6->Met7 Enz7->Met8 Enz8->Met9

Caption: Simplified biosynthesis pathway of this compound in Perilla.

References

Unveiling the Cytotoxic Landscape of Natural Pigments: A Comparative Analysis of Shisonin and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of drug discovery and development, natural compounds continue to be a treasure trove of potential therapeutic agents. Among these, pigments derived from plants and microorganisms have garnered significant attention for their diverse biological activities, including their potential as anticancer agents. This guide provides a comprehensive comparison of the cytotoxicity of shisonin, an anthocyanin found in Perilla frutescens, with other prominent natural pigments, offering valuable insights for researchers, scientists, and drug development professionals.

While direct cytotoxic data for isolated this compound is limited in publicly available literature, this report utilizes data from anthocyanin-rich extracts of Perilla frutescens and the closely related, well-researched anthocyanin, cyanidin-3-glucoside, as representative substitutes. This analysis is juxtaposed with the cytotoxic profiles of other major natural pigment classes: carotenoids, chlorophylls, and the naphthoquinone, shikonin.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various natural pigments against a range of cancer cell lines, providing a quantitative basis for comparing their cytotoxic potential.

Pigment/ExtractPigment ClassCell LineIC50 ValueAssayCitation
Shikonin Naphthoquinone4T1 (Breast Cancer)386 ng/mLMTT[1]
MCF-7 (Breast Cancer)7.4±0.4 µM (24h), 6.3±0.6 µM (48h), 3.9±0.5 µM (72h)MTT[2]
SNU-407 (Colon Cancer)~3 µM (48h)MTT[3]
A549 (Lung Cancer)>2.5 µg/mLMTT[4]
PANC-1 (Pancreatic Cancer)VariesCCK-8[5]
U2OS (Osteosarcoma)VariesCCK-8[5]
MDA-MB-231 (Breast Cancer)VariesCCK-8[5]
Perilla frutescens Extract (Anthocyanin-rich) AnthocyaninMDA-MB-231 (Breast Cancer)268.9 µg/mLEZ-Cytox[6]
BT549 (Breast Cancer)307.1 µg/mLEZ-Cytox[6]
Cyanidin-3-glucoside AnthocyaninU87 (Glioblastoma)40 µg/mL (induces 32% apoptosis at 24h)MTT[7]
Chlorophyllin ChlorophyllHT29 (Colorectal Adenocarcinoma)Reduced cell survival at 100 µg/mL (48h) and 500 µg/mL (24h)MTT[8][9]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including the specific assay used, incubation times, and the purity of the tested compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key cytotoxicity assays mentioned in the comparative data.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test pigment (e.g., Shikonin, dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO, isopropanol)[12]

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm or 590 nm)[11]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[5]

  • Compound Treatment: Prepare serial dilutions of the test pigment in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the pigment. Include vehicle controls (medium with the solvent used to dissolve the pigment).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][12]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm or 590 nm using a plate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the amount of LDH released from damaged cells into the culture medium.[13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test pigment

  • LDH Assay Kit (containing LDH reaction mixture and stop solution)[15]

  • 96-well plates

  • Multichannel pipette

  • Plate reader (490 nm and 680 nm)[15]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test pigment in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[13]

  • Incubation: Incubate the plate for the desired exposure period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[16] Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.[15]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.[15]

  • Stop Reaction: Add the stop solution to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance to correct for background. Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum release control.

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test pigment

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in culture dishes or plates and treat with the test pigment for the desired duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.[18]

  • Washing: Wash the collected cells twice with cold PBS by centrifugation.[17]

  • Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.[17]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of these natural pigments are often mediated through the induction of apoptosis, a form of programmed cell death. The signaling cascades involved can be complex and vary between pigments and cell types.

Shikonin-Induced Apoptosis

Shikonin is known to induce apoptosis through multiple pathways, often involving the generation of reactive oxygen species (ROS).[20] This can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[21] Key events include the disruption of mitochondrial membrane potential, activation of caspases (such as caspase-3, -8, and -9), and regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[22][23]

shikonin_apoptosis_pathway Shikonin Shikonin ROS ↑ Reactive Oxygen Species (ROS) Shikonin->ROS Mitochondria Mitochondrial Dysfunction (↓ΔΨm) ROS->Mitochondria DeathReceptor Death Receptors (e.g., FAS) ROS->DeathReceptor Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Shikonin-induced apoptosis signaling pathway.

General Cytotoxicity Testing Workflow

The process of evaluating the cytotoxic potential of a compound follows a standardized workflow, from initial screening to mechanistic studies.

cytotoxicity_workflow start Start: Compound of Interest cell_culture Cell Line Selection & Culture start->cell_culture dose_range Dose-Response Screening (e.g., MTT, LDH assay) cell_culture->dose_range ic50 Determine IC50 Value dose_range->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle pathway Signaling Pathway Analysis (Western Blot, qPCR) mechanism->pathway end Conclusion on Cytotoxicity Profile apoptosis->end cell_cycle->end pathway->end

Experimental workflow for cytotoxicity assessment.

Conclusion

This comparative guide highlights the cytotoxic potential of various natural pigments against cancer cell lines. While shikonin demonstrates potent cytotoxic effects with well-documented apoptotic mechanisms, the data for this compound and other anthocyanins, though less extensive, suggest promising bioactivity. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the therapeutic potential of these vibrant natural compounds. Further studies are warranted to elucidate the specific cytotoxic mechanisms of this compound and to explore the synergistic effects of these pigments in combination therapies.

References

A Comparative Guide to the Anti-inflammatory Effects of Shisonin and Other Polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anti-inflammatory properties of shisonin against other prominent polyphenols. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, an overview of key signaling pathways, and detailed methodologies for relevant assays.

Introduction to this compound and Polyphenols in Inflammation

Inflammation is a critical immune response, but its dysregulation can lead to chronic diseases.[1] Polyphenols, a large class of plant secondary metabolites, have garnered significant attention for their potential to modulate inflammatory processes.[2][3] These compounds, found in foods like fruits, vegetables, and tea, are known for their antioxidant and anti-inflammatory activities.[1][2] They can influence the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase (COX) and nitric oxide synthase (iNOS).[4]

This compound (a specific anthocyanin) and other polyphenols such as shikonin, quercetin, resveratrol, and epigallocatechin gallate (EGCG) have been shown to exert anti-inflammatory effects by targeting key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6][7] This guide compares their efficacy based on available in vitro and in vivo experimental data.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of a polyphenol is often evaluated by its ability to reduce the production of inflammatory mediators in response to a stimulus, such as lipopolysaccharide (LPS).

In Vitro Studies

Cell-based assays provide a controlled environment to dissect the molecular mechanisms of these compounds. Macrophage cell lines, such as RAW 264.7, are frequently used as they play a central role in the inflammatory response by producing significant amounts of nitric oxide (NO) and pro-inflammatory cytokines when stimulated.[7]

Shikonin, a naphthoquinone extracted from Lithospermum erythrorhizon, has demonstrated potent anti-inflammatory effects.[6][8] In rat primary macrophage cultures, shikonin reduced LPS-mediated TNF-α release and blocked the nuclear translocation of the p65 subunit of NF-κB.[6] It also possesses anti-inflammatory properties in human periodontal ligament cells by inhibiting the phospho-ERK and NF-κB/I-κB signaling pathways.[9] Similarly, studies on polyphenols from Ilex latifolia Thunb. showed strong, dose-dependent inhibition of NO production and the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in LPS-stimulated RAW 264.7 cells.[7][10]

Anthocyanins, the class of flavonoids to which this compound belongs, are well-documented for their anti-inflammatory and antioxidant capabilities.[11][12][13] They have been shown to reduce inflammation by scavenging reactive oxygen species (ROS) and inhibiting COX-2 expression.[12]

Table 1: Comparative In Vitro Anti-inflammatory Effects of Various Polyphenols

Polyphenol/Extract Cell Line Stimulant Key Marker(s) Inhibited Effective Concentration Reference
Shikonin Rat Primary Macrophages LPS TNF-α, Nuclear NF-κB (p65) 1-4 μM [6]
Shikonin Human Periodontal Ligament Cells LPS IL-1, IL-6, TNF-α, MMP-2, MMP-9, COX-2 0.25-0.5 μg/mL [9]
Quercetin Mouse Macrophages - TNF-α, IL-6, MCP-1 Not specified [1]
Quercetin Human Mast Cells - TNF-α, IL-1β, IL-6, IL-8 Not specified [14]
Ilex latifolia Polyphenols RAW 264.7 Macrophages LPS NO, TNF-α, IL-1β, IL-6, COX-2 100-300 μg/mL [7][10]
Anthocyanins (General) Various Various ROS, COX-2, PGE2 Varies [12]
Resveratrol Murine/Rat Macrophages - COX Not specified [4]

| EGCG (Green Tea) | Human Epithelial Cells | - | NF-κB, iNOS, NO | Not specified |[4] |

In Vivo Studies

Animal models are crucial for validating the physiological relevance of in vitro findings. Quercetin has demonstrated efficacy in mouse models, down-regulating the mRNA expression of TNF-α, IL-6, and COX-2.[1] In a rat model of osteoarthritis, shikonin treatment significantly inhibited inflammatory reactions, reducing levels of IL-1β, TNF-α, and iNOS.[15] A human clinical trial investigating anthocyanin supplementation in subjects with dyslipidemia found a dose-dependent reduction in inflammatory cytokines IL-6 and TNF-α over a 12-week period.[16][17]

Table 2: Comparative In Vivo Anti-inflammatory Effects of Various Polyphenols

Polyphenol Animal/Human Model Dosage Key Outcomes Reference
Shikonin Rat Model of Osteoarthritis 10 mg/kg/day Decreased IL-1β, TNF-α, iNOS [15]
Quercetin Mouse Models Not specified Down-regulated TNF-α, IL-6, COX-2 mRNA [1]
Quercetin Rat Model of Rheumatoid Arthritis 400 mg/kg Reduced joint inflammation and serum CRP [18]
Anthocyanins Human Subjects with Dyslipidemia 80-320 mg/day Dose-dependent decrease in serum IL-6 and TNF-α [16][17]

| Rutin | Mice on High-Fat Diet | Not specified | Attenuated TNF-α and MCP-1 gene expression |[1] |

Key Signaling Pathways in Polyphenol-Mediated Anti-inflammation

Polyphenols exert their effects by modulating complex intracellular signaling cascades. The NF-κB and MAPK pathways are central regulators of inflammation and are common targets for these compounds.[3][7]

The NF-κB Signaling Pathway

The NF-κB family of transcription factors is a pivotal regulator of the immune response.[19] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[19] Pro-inflammatory stimuli, like LPS, trigger a cascade that activates the IκB kinase (IKK) complex.[19][20] IKK then phosphorylates IκBα, targeting it for ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[19][20]

Many polyphenols, including shikonin and quercetin, inhibit this pathway by preventing the degradation of IκBα or blocking the nuclear translocation of NF-κB subunits like p65.[6][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk polyphenols This compound & Other Polyphenols polyphenols->ikk Inhibits nfkb NF-κB (p50/p65) polyphenols->nfkb Inhibits Translocation ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα proteasome Proteasomal Degradation ikb->proteasome Degraded nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->ikb Phosphorylation ikb_nfkb->nfkb lps Stimulus (e.g., LPS) lps->receptor dna DNA nfkb_nuc->dna Binds to cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->cytokines Transcription

Caption: General mechanism of NF-κB pathway inhibition by polyphenols.
The MAPK Signaling Pathway

The MAPK family of serine/threonine protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial for transducing extracellular signals to cellular responses.[21] These pathways are involved in regulating the production of inflammatory mediators.[5] Shikonin has been shown to modulate the MAPK pathway to induce apoptosis in cancer cells, highlighting its role in this signaling cascade.[5][8] Polyphenols from Ilex latifolia inhibit inflammation by blocking the activation (phosphorylation) of ERK and JNK.[7][10] Similarly, luteolin and quercetin can block the phosphorylation of ERK and JNK in various cell types.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapkkk MAPKKK (e.g., RAF) receptor->mapkkk Activates polyphenols This compound & Other Polyphenols mapkk MAPKK (e.g., MEK) polyphenols->mapkk Inhibits mapk MAPK (ERK, JNK, p38) polyphenols->mapk Inhibits mapkkk->mapkk Phosphorylates mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activates stimulus Extracellular Stimuli stimulus->receptor inflammatory_response Inflammatory Response transcription_factors->inflammatory_response

Caption: General mechanism of MAPK pathway modulation by polyphenols.

Experimental Protocols

Standardized protocols are essential for comparing the anti-inflammatory effects of different compounds. Below are methodologies for key in vitro assays.

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the assessment of a compound's ability to inhibit the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[7]

  • Cytotoxicity Assay (MTT): Before testing for anti-inflammatory activity, the non-toxic concentration range of the test polyphenol is determined. Cells are seeded in a 96-well plate and treated with various concentrations of the compound for 24 hours. Cell viability is then assessed using an MTT assay to ensure that any reduction in inflammatory markers is not due to cell death.[7]

  • LPS Stimulation: Cells are pre-treated with non-toxic concentrations of the test polyphenol for 1-2 hours. Subsequently, they are stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.[7]

  • Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm, and the nitrite concentration is calculated from a standard curve.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of the polyphenol is calculated as a percentage reduction in the measured inflammatory mediator compared to the LPS-only control group.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis cluster_results Data Interpretation c1 Seed RAW 264.7 cells in plates c2 Incubate (24h) c1->c2 t1 Treat with Polyphenol (Varying Concentrations) c2->t1 t2 Incubate (1-2h) t1->t2 t3 Add LPS (1 µg/mL) to induce inflammation t2->t3 t4 Incubate (24h) t3->t4 a1 Collect Supernatant t4->a1 a4 Assess Cell Viability (MTT Assay on remaining cells) t4->a4 a2 Measure Nitric Oxide (Griess Assay) a1->a2 a3 Measure Cytokines (ELISA for TNF-α, IL-6) a1->a3 r1 Calculate % Inhibition of NO and Cytokines a2->r1 a3->r1 a4->r1

Caption: Experimental workflow for in vitro screening of anti-inflammatory compounds.
Protocol 2: Western Blot for Signaling Pathway Analysis

This method is used to detect changes in the expression or phosphorylation status of key proteins in the NF-κB and MAPK pathways.

  • Cell Lysis: After treatment as described in Protocol 1 (typically for a shorter duration, e.g., 30-60 minutes, to capture signaling events), cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-p65, IκBα, phospho-ERK, total ERK).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software. The expression of phosphorylated proteins is typically normalized to their total protein counterparts to determine the extent of activation.

Conclusion

This compound, as an anthocyanin, and other polyphenols like shikonin and quercetin, demonstrate significant anti-inflammatory properties by modulating key signaling pathways, primarily NF-κB and MAPK. The available data, summarized in this guide, show that these compounds effectively reduce the expression of pro-inflammatory mediators both in vitro and in vivo. While shikonin appears particularly potent at micromolar concentrations in cell culture, anthocyanins have shown clinical efficacy in human studies.

The comparative effectiveness can depend on the specific compound, its bioavailability, the experimental model, and the inflammatory stimulus used.[3] Future research should focus on direct, head-to-head comparative studies under standardized conditions to better delineate the relative potencies of these promising natural compounds. Further investigation into their metabolism and potential synergistic effects will be crucial for their development as therapeutic agents for chronic inflammatory diseases.[2][11]

References

Shisonin's Therapeutic Potential in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Shisonin, a potent phytochemical, with other alternatives in preclinical models of inflammation and cancer. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Executive Summary

This compound, also known as Shikonin, is a naturally occurring naphthoquinone pigment that has demonstrated significant anti-inflammatory and anti-cancer properties in a variety of preclinical studies. Evidence suggests that this compound exerts its therapeutic effects through the modulation of key signaling pathways, including NF-κB and PI3K/Akt, leading to the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells. This guide compares the efficacy of this compound with established agents such as the corticosteroid dexamethasone and the chemotherapeutic drug doxorubicin, as well as another phytochemical, Genistein.

Anti-Inflammatory Potential of this compound

This compound has shown potent anti-inflammatory effects in various preclinical models, often comparable to or exceeding the efficacy of conventional anti-inflammatory drugs.

Comparative Efficacy in Preclinical Inflammation Models
CompoundModelDosageKey FindingsReference
This compound Carrageenan-induced paw edema in rats10 mg/kgSignificantly inhibited paw edema[1]
This compound Xylene-induced ear edema in mice4 mg/kgEfficacy comparable to dexamethasone (2.5 mg/kg)[2]
Dexamethasone Xylene-induced ear edema in mice2.5 mg/kgStandard anti-inflammatory agent, significant edema reduction[2]
Genistein LPS-induced inflammation in chondrocytes50-100 µMReduced production of COX-2 and nitric oxide[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.[4][5]

  • Animals: Male Sprague-Dawley rats (180-220g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: this compound (or the alternative compound) is administered intraperitoneally at the desired dose. The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: this compound's Anti-Inflammatory Action

This compound's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB signaling pathway.[2][6]

G This compound's Inhibition of the NF-κB Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_this compound Therapeutic Intervention cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates This compound This compound IKK IKK Complex This compound->IKK Inhibits TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Induces Transcription

Caption: this compound inhibits the NF-κB pathway, reducing inflammatory gene expression.

Anti-Cancer Potential of this compound

This compound has demonstrated potent cytotoxic effects against a wide range of cancer cell lines and has shown tumor growth inhibition in in vivo models.

Comparative Efficacy in Preclinical Cancer Models
CompoundModelDosage/ConcentrationKey FindingsReference
This compound A549 lung cancer cellsIC50: ~1-2 µMMore potent than doxorubicin at ≥ 1 µM[7]
This compound K562 leukemia cellsIC50: 6.15 ± 0.46 μMSignificant anti-proliferative activity[8]
Doxorubicin K562 leukemia cellsPositive controlStandard chemotherapeutic agent[8]
This compound + Doxorubicin Burkitt's lymphoma cellsShikonin (200 nM) + Doxorubicin (400 nM)Synergistic anti-proliferative effect[9]
Genistein + Cisplatin HeLa cervical cancer cellsCisplatin (8 µM) + GenisteinIncreased cytotoxicity compared to cisplatin alone[10][11]
Experimental Protocol: Xenograft Tumor Model in Mice

This protocol is a standard method for evaluating the in vivo anti-tumor efficacy of a compound.[12][13]

  • Cell Culture: Human cancer cells (e.g., A549) are cultured in appropriate media.

  • Animals: Immunocompromised mice (e.g., nude mice or SCID mice), 4-6 weeks old, are used.

  • Tumor Cell Implantation: 1-5 x 10^6 cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers (Volume = (width)² x length/2).

  • Treatment: Mice are randomized into control and treatment groups. This compound (or the alternative compound) is administered via a suitable route (e.g., intraperitoneal injection) at the desired dose and schedule.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated for the treatment groups compared to the control group.

Signaling Pathway: this compound's Pro-Apoptotic Action

This compound's anti-cancer activity is mediated, in part, by its ability to induce apoptosis through the PI3K/Akt signaling pathway.[1]

G This compound's Induction of Apoptosis via PI3K/Akt Pathway cluster_this compound Therapeutic Intervention cluster_pathway PI3K/Akt Signaling Pathway This compound This compound Akt Akt This compound->Akt Inhibits GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Activates PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis in cancer cells.

Alternative Phytochemical: Genistein

Genistein, a soy isoflavone, has also been extensively studied for its anti-inflammatory and anti-cancer properties.

Signaling Pathway: Genistein's Multi-Targeting Action

Genistein is known to modulate multiple signaling pathways, including the PI3K/Akt and NF-κB pathways, contributing to its therapeutic effects.[14][15][16]

G Genistein's Modulation of Key Signaling Pathways cluster_genistein Therapeutic Intervention cluster_pathways Cellular Signaling Genistein Genistein PI3K_Akt PI3K/Akt Pathway Genistein->PI3K_Akt Inhibits NF_kB NF-κB Pathway Genistein->NF_kB Inhibits MAPK MAPK Pathway Genistein->MAPK Modulates CellProliferation Cell Proliferation PI3K_Akt->CellProliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Inflammation Inflammation NF_kB->Inflammation Promotes MAPK->CellProliferation Promotes

Caption: Genistein targets multiple pathways to inhibit proliferation and inflammation.

Conclusion

The preclinical data presented in this guide highlight the significant therapeutic potential of this compound as both an anti-inflammatory and an anti-cancer agent. Its efficacy is comparable, and in some cases superior, to established drugs in preclinical models. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic applications of this compound. Further investigation, particularly in more complex preclinical models and eventually in clinical trials, is warranted to fully elucidate its potential benefits in human health.

References

A Comparative Guide to Shisonin and Other Anthocyanins for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of Shisonin with other anthocyanin alternatives, supported by experimental data.

This guide provides a comprehensive cross-reference of research on this compound, a key anthocyanin found in Perilla frutescens, with other well-studied anthocyanins, namely Cyanidin-3-glucoside and Delphinidin. The information is tailored for researchers, scientists, and drug development professionals, offering a comparative analysis of their antioxidant and anti-inflammatory properties, bioavailability, and underlying signaling pathways.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound (represented by Perilla frutescens extracts rich in this compound), Cyanidin-3-glucoside, and Delphinidin to facilitate a clear comparison of their bioactivities.

Table 1: Comparison of Antioxidant Activity

Anthocyanin/ExtractAssayResultSource
Perilla frutescens Leaf Extract (rich in this compound)DPPH Radical Scavenging ActivityIC50: 0.1482 mg/mL[1]
Perilla frutescens var. crispa Genotype 1 ExtractDPPH Radical Scavenging ActivityRC50: 75.2 ± 0.7 µg/mL[2]
Perilla frutescens Leaf ExtractABTS Radical Scavenging ActivityIC50: 71.1 ± 1.1 µg/mL[3]
Cyanidin-3-glucosideDPPH Radical Scavenging Activity--
Cyanidin-3-glucosideABTS Radical Scavenging Activity--
DelphinidinDPPH Radical Scavenging ActivityHigher than Petunidin[1]
DelphinidinABTS Radical Scavenging ActivityHigher than Petunidin[1]

Note: Direct quantitative antioxidant data for isolated this compound is limited. The data for Perilla frutescens extracts is indicative of the potential activity of its constituent anthocyanins, including this compound.

Table 2: Comparison of Anti-inflammatory Activity

Anthocyanin/ExtractModelInflammatory MarkerInhibitionSource
Perilla frutescens Ethanol ExtractTNF-α-activated EA.hy926 cellsIL-6 SecretionSignificant suppression at 200 µg/ml[4]
Perilla frutescens Leaf ExtractLPS-stimulated RAW264.7 cellsTNF-α, IL-1β, IL-6 ProductionDose-dependent inhibition[5]
Perilla frutescens Leaf ExtractLPS-stimulated RAW264.7 cellsTNF-α, IL-6 mRNA and proteinDose-dependent reduction[6]
Cyanidin-3-glucosideLPS-stimulated THP-1 cellsTNF-α, IL-6 mRNA and proteinSignificant inhibition at 0.05-0.5 µM[7]
Delphinidin 3-sambubiosideLPS-stimulated cell modelTNF-α, IL-6, MCP-1Reduction in levels[8]

Table 3: Comparison of Bioavailability

Anthocyanin TypeKey FindingsSource
Acylated Anthocyanins (e.g., this compound)Generally lower bioavailability compared to non-acylated anthocyanins. Peak plasma concentrations of non-acylated anthocyanins were found to be 4-fold higher than for acylated anthocyanins in one study.[7][8]
Non-acylated Anthocyanins (e.g., Cyanidin-3-glucoside, Delphinidin)More readily absorbed than acylated anthocyanins.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

Determination of Antioxidant Activity by DPPH Radical Scavenging Assay

This method is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change that can be measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Extracts or isolated compounds are dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction: A small volume of the sample solution (e.g., 100 µL) is mixed with a larger volume of the DPPH solution (e.g., 3.9 mL).

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against sample concentration.[1]

Determination of Anti-inflammatory Activity by Measuring Cytokine Production in Cell Culture

This protocol outlines the general steps to assess the anti-inflammatory effects of anthocyanins by measuring the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cell line).

  • Cell Culture: RAW264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., Perilla frutescens extract or isolated anthocyanin) for a specific duration (e.g., 2 hours).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.

  • Sample Collection: The cell culture supernatant is collected to measure the secreted levels of TNF-α and IL-6.

  • Quantification: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Analysis: The inhibitory effect of the test compound on cytokine production is determined by comparing the cytokine levels in treated cells to those in LPS-stimulated cells without treatment.[5][6]

Quantification of Total Anthocyanin Content by pH Differential Method

This spectrophotometric method is based on the structural transformation of anthocyanins with a change in pH, which results in a change in absorbance.

  • Buffer Preparation: Two buffer systems are prepared: potassium chloride buffer (0.025 M, pH 1.0) and sodium acetate buffer (0.4 M, pH 4.5).

  • Sample Preparation: An aliquot of the extract is diluted separately with each of the two buffers.

  • Absorbance Measurement: The absorbance of each diluted sample is measured at the wavelength of maximum absorption for anthocyanins (typically around 520 nm) and at a wavelength where there is no anthocyanin absorbance (typically 700 nm) to correct for haze.

  • Calculation: The total monomeric anthocyanin content is calculated using the following formula: Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l) where: A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5 MW = Molecular weight of the predominant anthocyanin (e.g., 449.2 g/mol for cyanidin-3-glucoside) DF = Dilution factor ε = Molar extinction coefficient of the predominant anthocyanin (e.g., 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside) l = Path length of the cuvette (in cm)

Signaling Pathways and Mechanisms

Anthocyanins exert their antioxidant and anti-inflammatory effects through the modulation of various cellular signaling pathways. The diagrams below illustrate these mechanisms.

Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress Cellular_Protection Cellular Protection & Reduced Oxidative Stress ROS->Cellular_Protection Neutralization Anthocyanins Anthocyanins (e.g., this compound) Anthocyanins->Keap1 Inhibition of Keap1-Nrf2 interaction Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->Cellular_Protection Increased Synthesis

Caption: Anthocyanin-mediated antioxidant signaling pathway.

Anti_Inflammatory_Signaling_Pathway cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation Anthocyanins Anthocyanins (e.g., this compound, C3G, Delphinidin) Anthocyanins->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB IκBα->NFκB Inhibition Nucleus Nucleus NFκB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes Gene Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Protein Synthesis

Caption: Anthocyanin-mediated anti-inflammatory signaling pathway.

Experimental_Workflow_Antioxidant_Assay Start Start Prepare_Sample Prepare Anthocyanin Sample (Extract or Isolated Compound) Start->Prepare_Sample Mix Mix Sample and DPPH Solution Prepare_Sample->Mix Prepare_DPPH Prepare DPPH Radical Solution Prepare_DPPH->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate End End Calculate->End

Caption: Experimental workflow for DPPH antioxidant assay.

References

Shisonin vs. Synthetic Antioxidants: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant efficacy of Shisonin, a natural anthocyanin, with commonly used synthetic antioxidants such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT). The following sections present available quantitative data from established antioxidant assays, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate an objective evaluation.

Disclaimer: Direct comparative studies on purified this compound against synthetic antioxidants like BHA and BHT in standardized assays (DPPH, ABTS, FRAP) are limited in the currently available scientific literature. The data presented for this compound is primarily derived from studies on extracts of Perilla frutescens, the plant from which this compound is isolated, and may not be representative of the activity of the purified compound. This guide will clearly distinguish between data from Perilla extracts and the limited data available for this compound itself.

Data Presentation: Quantitative Comparison of Antioxidant Capacity

The antioxidant capacities of this compound (via Perilla extracts) and synthetic antioxidants are commonly evaluated using various in vitro assays. The following tables summarize the available data.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. A lower IC50 value indicates higher antioxidant activity.

Compound/ExtractIC50 (µg/mL)Reference
Perilla frutescens Leaf Extract12.15[1]
Butylated Hydroxyanisole (BHA)112.05[2]
Butylated Hydroxytoluene (BHT)202.35[2]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.

Compound/ExtractAntioxidant ActivityReference
Perilla frutescens Leaf Extract23-167 µmol TE/100 mL[3]
This compound (Superoxide Scavenging)42-fold greater than Trolox[4]
Butylated Hydroxyanisole (BHA)Comparable to mono-O-substituted derivatives of 4-nerolidylcatechol[5]
Butylated Hydroxytoluene (BHT)Comparable to mono-O-substituted derivatives of 4-nerolidylcatechol[5]

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater reducing power.

Compound/ExtractAntioxidant PowerReference
Perilla frutescens Leaf Extract0.40 mM Fe(II)SE/g DW[6]
Synthetic AnthocyanidinsFRAP value of 2.0-2.2 mM[4]
Ascorbic Acid (for comparison)FRAP value of 2.7 mM[4]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are fundamental for the accurate assessment and comparison of antioxidant capacities.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound (this compound, BHA, BHT) in a suitable solvent.

  • Reaction: Add a specific volume of the sample solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Procedure:

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•⁺) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•⁺ solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction: Add a specific volume of the sample solution to the diluted ABTS•⁺ solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant at low pH.

Procedure:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a TPTZ solution (e.g., 10 mM in 40 mM HCl), and a FeCl₃·6H₂O solution (e.g., 20 mM) in a 10:1:1 ratio.

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction: Add a specific volume of the sample solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the intense blue-colored ferrous complex at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared with a known concentration of Fe²⁺ or a standard antioxidant like Trolox.

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for antioxidant assays and key signaling pathways involved in antioxidant action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (DPPH, ABTS, FRAP) D Mix Samples/Standards with Reagents A->D B Prepare Samples (this compound, BHA, BHT) B->D C Prepare Standards (Trolox, Ascorbic Acid) C->D E Incubate at Specific Temperature and Time D->E F Measure Absorbance/ Fluorescence E->F G Calculate % Inhibition or Scavenging F->G H Determine IC50 Values or Trolox Equivalents G->H I Compare Efficacy H->I

Caption: General experimental workflow for in vitro antioxidant assays.

Antioxidant_Signaling_Pathways cluster_keap1_nrf2 Keap1-Nrf2 Pathway cluster_sirt1 SIRT1 Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates This compound This compound This compound->Keap1 may inactivate Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription SIRT1_Activators Antioxidants (e.g., this compound) SIRT1 SIRT1 SIRT1_Activators->SIRT1 activates FOXO FOXO SIRT1->FOXO deacetylates PGC1a PGC-1α SIRT1->PGC1a deacetylates Antioxidant_Genes Antioxidant Genes (e.g., SOD, Catalase) FOXO->Antioxidant_Genes activates transcription PGC1a->Antioxidant_Genes activates transcription

Caption: Key signaling pathways modulated by antioxidants.

References

A Comparative Analysis of Shikonin's Efficacy: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the anti-cancer properties of Shikonin, supported by experimental data.

Shikonin, a naturally occurring naphthoquinone pigment isolated from the dried root of Lithospermum erythrorhizon, has garnered significant attention in the scientific community for its potent anti-tumor, anti-inflammatory, and antioxidant properties. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Shikonin, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms to aid in the design and interpretation of future research.

Data Presentation: Quantitative Efficacy of Shikonin

The following tables summarize the cytotoxic effects of Shikonin on various cancer cell lines (in vitro) and its tumor growth inhibitory effects in animal models (in vivo).

In Vitro Efficacy: IC50 Values of Shikonin in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Treatment DurationReference
MCF-7Breast Cancer10.324 hours[1]
SKBR-3Breast Cancer15.024 hours[1]
MDA-MB-231Breast Cancer15.024 hours[1]
4T1Breast Cancer0.386 (µg/mL)48 hours[2]
PC3 (parental)Prostate Cancer0.3772 hours[3]
DU145 (parental)Prostate Cancer0.3772 hours[3]
LNCaP (DX-resistant)Prostate Cancer0.3272 hours[3]
22Rv1 (parental)Prostate Cancer1.0572 hours[3]
A549Lung Carcinoma--[4]
HepG2Hepatoma1.288-[4]
HelaCervical Carcinoma--[4]
SMMC-7721Hepatocellular Carcinoma8.041-[5]
L-02 (normal liver)Normal31.75-[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as treatment duration and assay methods.

In Vivo Efficacy: Tumor Growth Inhibition by Shikonin in Mouse Models
Mouse ModelCancer TypeShikonin DosageAdministration RouteTumor Growth InhibitionReference
H22 allograftsMurine Hepatoma4 mg/kg/day for 7 daysi.p.45%[6]
H22 allograftsMurine Hepatoma8 mg/kg/day for 7 daysi.p.56%[6]
PC-3 xenograftsHuman Prostate Cancer5 mg/kg/dayi.p.~20%[6]
A549 xenograftsHuman Lung Adenocarcinoma2 mg/kg, twice a week for 3 weeksi.p.Significant suppression[7]
LLC-bearing C57BL/6 miceLewis Lung Carcinoma2 mg/kgi.p.50%[8]
ES0172 PDX modelEsophageal Squamous Cell Carcinoma2 mg/kg/day for 7 daysi.p.~40%[9]
ES0195 PDX modelEsophageal Squamous Cell Carcinoma2 mg/kg/day for 7 daysi.p.~53%[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of new studies.

In Vitro Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and adjust the cell suspension to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The seeding density will vary depending on the cell type and should be optimized beforehand.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell adherence.[10][11]

  • Drug Treatment:

    • Prepare a series of concentrations of Shikonin in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the Shikonin-containing medium to the experimental wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]

  • CCK-8 Reaction:

    • Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.[10][11]

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.[10][11]

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.[10][11]

    • Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

In Vivo Tumor Xenograft Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of Shikonin in a mouse xenograft model.

  • Animal Model:

    • Use immunodeficient mice (e.g., nude mice or SCID mice) to prevent rejection of human tumor cells.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow the mice to acclimatize for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or PBS.

    • Subcutaneously inject a specific number of cells (e.g., 5 x 10⁶) into the flank of each mouse.[7]

  • Treatment Protocol:

    • Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[7]

    • Prepare the Shikonin solution for injection. Shikonin is often dissolved in a vehicle such as DMSO and then diluted with saline or PBS.

    • Administer Shikonin to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.[7]

  • Efficacy Evaluation:

    • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). The tumor volume can be calculated using the formula: (Length x Width²) / 2.[7]

    • Monitor the body weight of the mice as an indicator of toxicity.[7]

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by Shikonin and a general experimental workflow.

Shisonin_In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding shikonin_prep Shikonin Stock Solution Preparation treatment Treatment with Varying Shikonin Concentrations shikonin_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation cck8 CCK-8 Assay incubation->cck8 absorbance Measure Absorbance (450nm) cck8->absorbance data_analysis Data Analysis (IC50 Calculation) absorbance->data_analysis

Caption: General workflow for in vitro efficacy testing of Shikonin.

Shisonin_In_Vivo_Workflow cluster_prep Preparation cluster_tumor_dev Tumor Development cluster_treatment Treatment cluster_analysis Analysis animal_acclimatization Animal Acclimatization (Nude Mice) implantation Subcutaneous Tumor Cell Implantation animal_acclimatization->implantation cell_prep Tumor Cell Preparation cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization shikonin_admin Shikonin Administration (i.p.) randomization->shikonin_admin tumor_measurement Tumor Volume Measurement shikonin_admin->tumor_measurement body_weight Body Weight Monitoring shikonin_admin->body_weight endpoint Endpoint Analysis (Tumor Excision) tumor_measurement->endpoint body_weight->endpoint

Caption: General workflow for in vivo efficacy testing of Shikonin.

Nrf2_ARE_Pathway cluster_nucleus Nuclear Events shikonin Shikonin nrf2 Nrf2 shikonin->nrf2 Activates ros Oxidative Stress (e.g., Ouabain-induced) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Inhibits Nrf2 release keap1_nrf2->nrf2 Dissociation nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) antioxidant_genes Antioxidant Genes (HO-1, NQO1) are->antioxidant_genes Transcription cell_protection Cell Protection (Reduced Apoptosis, Increased Proliferation) antioxidant_genes->cell_protection

Caption: Shikonin activates the Nrf2-ARE antioxidant pathway.

HIF1a_PKM2_Pathway shikonin Shikonin pkm2 PKM2 shikonin->pkm2 Inhibits tumor_growth Tumor Growth shikonin->tumor_growth Inhibits escc Esophageal Squamous Cell Carcinoma (ESCC) escc->pkm2 Upregulates stat3 STAT3 pkm2->stat3 Phosphorylates p_stat3 p-STAT3 glycolysis Aerobic Glycolysis p_stat3->glycolysis Promotes glycolysis->tumor_growth Sustains

Caption: Shikonin inhibits the HIF1α/PKM2 signaling pathway in cancer.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Shisonin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the proper disposal of Shisonin, an anthocyanin compound. While anthocyanins, as natural colorants, are generally considered to have a lower toxicity profile than many synthetic dyes, adherence to established laboratory safety protocols is essential.[1] The information presented here is based on general best practices for the disposal of natural dyes and related chemical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound for detailed handling and disposal instructions. [2]

Hazard Identification and Safety Precautions

Recommended Personal Protective Equipment (PPE):

  • Safety glasses with side shields or goggles

  • Chemically resistant gloves (e.g., nitrile, vinyl)[5]

  • Laboratory coat

  • In case of insufficient ventilation or handling of powders, a half-mask with a particle filter (P2) may be necessary.[5]

Quantitative Data Summary

The following table summarizes general data points relevant to the handling and disposal of anthocyanin compounds. Users should populate this table with specific data from the this compound SDS.

PropertyDataCitation
GHS Hazard Class Not classified as hazardous under GHS for some anthocyanins, but refer to specific SDS.[3]
Potential Hazards May cause skin, eye, and respiratory irritation. Some related compounds are harmful if swallowed.[3][4]
Environmental Hazards Some related compounds are harmful to aquatic life with long-lasting effects.[4]
Storage Store in a cool, dry place in a closed container when not in use.[3]

Step-by-Step Disposal Protocol

The primary directive for chemical disposal is to prevent environmental contamination.[2] Therefore, this compound and materials contaminated with it should not be disposed of in the regular trash or down the drain unless explicitly permitted by local wastewater treatment authorities and institutional policy.[6][7]

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: All materials that have come into contact with this compound, including unused product, solutions, contaminated gloves, wipes, and glassware, must be treated as chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams to avoid unintended chemical reactions.[8]

  • Containerization:

    • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[6]

    • Solid Waste: Place all contaminated solids (e.g., paper towels, gloves, stir bars) in a separate, sealed, and clearly labeled solid chemical waste container.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and any solvents present.[6][8]

  • Storage: Store sealed waste containers in a designated and well-ventilated secondary containment area, away from incompatible materials, until collection.[6]

Experimental Protocol: Decontamination of Work Areas

  • Surface Cleaning: Decontaminate all work surfaces and equipment that have been in contact with this compound.

  • Cleaning Agents: Use an appropriate solvent (e.g., 70% ethanol) followed by a standard laboratory cleaning agent.[6]

  • Waste from Cleaning: Collect all cleaning materials, such as wipes and paper towels, and dispose of them as solid chemical waste.[6]

Experimental Protocol: Spill Management

  • Immediate Action: In the event of a spill, alert personnel in the immediate vicinity.[6]

  • Containment: Wearing appropriate PPE, contain the spill.

    • For solid spills, carefully sweep or scoop the material into a hazardous waste container.[6]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[6]

  • Decontamination: Decontaminate the spill area as described in the decontamination protocol above.[6]

Disposal Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Shisonin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_container Containment cluster_disposal Final Disposal start Start: Handling this compound sds Consult this compound Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe waste_gen Generate this compound Waste (Solid or Liquid) ppe->waste_gen segregate Segregate Waste (Do Not Mix with Other Chemicals) waste_gen->segregate liquid_waste Liquid Waste: Collect in Labeled, Leak-Proof Container segregate->liquid_waste solid_waste Solid Waste: Collect in Labeled, Sealed Bag/Container segregate->solid_waste store Store in Designated Secondary Containment Area liquid_waste->store solid_waste->store collection Arrange for Collection by EHS or Licensed Contractor store->collection end End: Proper Disposal collection->end

Caption: A flowchart outlining the key steps for the proper and safe disposal of this compound waste.

Final Disposal Arrangements

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6] Ensure all paperwork and labeling are complete according to institutional and local regulations.[6] Never dispose of this compound down the drain or in regular trash without explicit approval from your institution's safety office and local authorities.[6][8]

References

Personal protective equipment for handling Shisonin

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The consistent use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation of Shisonin powder. The following table summarizes the recommended PPE for various laboratory activities involving this compound.[4]

Activity Required Personal Protective Equipment Standard Purpose
Weighing and Handling Powder Nitrile or latex gloves, Laboratory coat, Safety glasses with side shields, N95/FFP2 dust maskEN 374, EN ISO 27065, EN 166, NIOSH/EN 149To prevent skin contact, protect clothing, shield eyes from airborne powder, and avoid inhalation of dust particles.[4]
Preparing Solutions Nitrile or latex gloves, Laboratory coat, Safety glasses with side shieldsEN 374, EN ISO 27065, EN 166To protect against splashes and direct skin contact.
General Laboratory Operations Nitrile or latex gloves, Laboratory coat, Safety glassesEN 374, EN ISO 27065, EN 166To maintain a basic level of safety and hygiene.
Cleaning and Decontamination Nitrile or latex gloves, Laboratory coat, Safety glassesEN 374, EN ISO 27065, EN 166To protect from residual chemical contact.

Operational Plan: Step-by-Step Experimental Protocol

A systematic approach to handling this compound is essential for safety and experimental integrity.

1. Preparation and Weighing:

  • Designated Area: All handling of powdered this compound should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.[4]

  • Gather Materials: Before commencing, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing boats), solvents, and clearly labeled waste containers are readily accessible.[4]

  • Weighing: Use a microbalance inside a ventilated enclosure. Tare the weighing boat before carefully transferring the powder. Avoid creating dust during this process.[3]

2. Solution Preparation:

  • Dissolving: Slowly add the solvent to the weighed this compound powder to prevent splashing. If sonication is necessary, ensure the container is securely capped.[4]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that have come into contact with this compound. Use appropriate cleaning agents and dispose of the cleaning materials as chemical waste.[4]

  • PPE Removal: Remove PPE in the correct sequence (gloves, lab coat, then eye protection) to prevent cross-contamination.[4]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound powder in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for liquid chemical waste.[3]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, weighing paper, and empty vials, should be treated as chemical waste and collected in a designated solid waste container.[4]

2. Waste Storage:

  • Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Ensure all waste containers are kept closed except when adding waste.

3. Final Disposal:

  • Engage a licensed professional waste disposal service for the collection and disposal of all this compound-related waste.[3] Do not dispose of this compound down the drain or in the regular trash.[5]

  • Contaminated Packaging: The original packaging of this compound should be disposed of in the same manner as the chemical itself.[3]

Shisonin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Designated Workspace (Fume Hood) A->B Proceed once fully equipped C Weigh this compound Powder B->C Ensure ventilation is active D Prepare Solution C->D Transfer weighed powder E Decontaminate Workspace and Equipment D->E After experiment completion F Segregate and Store Waste E->F Collect all contaminated items G Arrange for Professional Waste Disposal F->G Follow institutional protocols H Remove PPE G->H After waste is secured I Wash Hands H->I Final step

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.